molecular formula C9H9N3 B156205 1,3-Diaminoisoquinoline CAS No. 1955-65-3

1,3-Diaminoisoquinoline

Katalognummer: B156205
CAS-Nummer: 1955-65-3
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: RJDNVPUMVQGSJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diaminoisoquinoline is a synthetically versatile organic compound that serves as a key intermediate and core scaffold in advanced chemical and pharmacological research. Its primary research value lies in its role as a precursor for the development of small molecules that target nucleotide repeat sequences associated with severe neurological disorders. Researchers have developed dimeric forms of this derivative, such as the compound JM642, which have demonstrated significant biological activity in models of myotonic dystrophy type 1 (DM1) . This dimeric molecule binds to expanded r(CUG) repeat RNA—the toxic RNA responsible for DM1 pathogenesis—which sequesters RNA-binding proteins like MBNL1 and leads to widespread mis-splicing of pre-mRNAs . In vitro and in vivo studies show that such derivatives can disrupt ribonuclear foci and rescue mis-splicing of key genes including Clcn1 and Atp2a1, effectively altering the splicing pattern back towards a wild-type phenotype . Beyond its therapeutic potential, this compound is a subject of study in synthetic organic chemistry, where methods for its functionalization, including the introduction of adamantane-containing groups to enhance membrane permeability, are actively being refined . The synthesis and physicochemical properties, including pKa, of various 6- and 7-substituted derivatives of this compound have been characterized to support its application in research . This compound is supplied for research applications only, including probe and drug discovery, mechanism-of-action studies in toxic RNA biology, and as a building block in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

isoquinoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDNVPUMVQGSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the 1,3-Diaminoisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diaminoisoquinoline core is a privileged heterocyclic scaffold demonstrating significant potential in medicinal chemistry and drug development. Its unique structure facilitates interactions with biological targets, most notably RNA, making it a compound of high interest for treating genetic disorders like Myotonic Dystrophy Type 1.[1][2][3] This guide provides a comprehensive overview of a robust synthetic methodology for constructing this scaffold, beginning with foundational starting materials. We delve into the causal-driven experimental choices, offering a self-validating protocol for synthesis. Furthermore, a multi-technique approach to the structural characterization and purity verification of the final compound is detailed, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as a practical and authoritative resource for researchers aiming to synthesize, characterize, and further develop derivatives of this promising molecular architecture.

Introduction: The Rising Significance of 1,3-Diaminoisoquinolines

The isoquinoline framework is a cornerstone in pharmacology, present in numerous natural alkaloids and synthetic drugs.[4][5] Within this class, the 1,3-diamino substituted variant has emerged as a particularly valuable pharmacophore. The strategic placement of two amino groups on the isoquinoline ring creates a unique electronic and steric profile, enabling specific, high-affinity interactions with complex biological macromolecules.

Recent groundbreaking research has highlighted the ability of this compound derivatives to bind to expanded CUG repeat RNA, which is the underlying cause of Myotonic Dystrophy Type 1 (DM1).[1][3] These molecules can disrupt the sequestration of essential splicing proteins, thereby rescuing mis-splicing events and offering a tangible therapeutic strategy for this debilitating neurological disease.[1][2][3] Beyond this, substituted 1,3-diaminoisoquinolines have also been investigated as potential α1-adrenoceptor antagonists, indicating a broader therapeutic applicability.[6] The growing interest in this scaffold necessitates a clear, reliable, and well-understood methodology for its synthesis and characterization, which this guide aims to provide.

Synthesis of the this compound Core

The construction of the this compound ring system can be efficiently achieved through a condensation and cyclization reaction. One of the most direct and authoritative methods involves the reaction of a lithiated ortho-tolunitrile derivative with an N,N-disubstituted cyanamide.[6] This approach builds the heterocyclic core in a single, high-yielding step from readily available precursors.

Synthetic Strategy and Mechanism

The core of this synthesis relies on the nucleophilic character of a benzylic carbanion and the electrophilic nature of a cyanamide. The process can be broken down into the following key transformations:

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the methyl group of an ortho-tolunitrile (a 2-methylbenzonitrile). This is the critical step that generates the nucleophile.

  • Nucleophilic Attack: The resulting carbanion attacks one of the nitrile carbons of the N,N-disubstituted cyanamide.

  • Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular cyclization, where the nitrile nitrogen of the original benzonitrile attacks the second nitrile carbon of the cyanamide moiety.

  • Tautomerization: A final tautomerization yields the stable, aromatic this compound ring system.

This entire sequence is visualized in the synthetic pathway diagram below.

Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions Start1 2-Methylbenzonitrile Derivative Reagent1 1. LDA, THF 2. -78 °C to RT Start1->Reagent1 Deprotonation Start2 N,N-Disubstituted Cyanamide Start2->Reagent1 Product This compound Derivative Reagent1->Product Condensation & Cyclization

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is intended for execution by trained chemists.[6]

Materials:

  • 2-Methyl-4,5-dimethoxybenzonitrile

  • N,N-Dimethylcyanamide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at 0 °C to form Lithium Diisopropylamide (LDA).

  • Lithiation of Benzonitrile: Cool the freshly prepared LDA solution back to -78 °C. Dissolve 2-methyl-4,5-dimethoxybenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution. Stir the reaction mixture at -78 °C for 1 hour. The formation of the deep red-colored benzylic anion is typically observed.

  • Reaction with Cyanamide: Add N,N-dimethylcyanamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure this compound derivative.

Characterization and Structural Elucidation

Unambiguous confirmation of the synthesized structure is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm identity and assess purity.

Analytical Workflow

The crude product from the synthesis is first purified and then subjected to a series of analytical tests. This workflow ensures that the final compound meets the required standards of identity and purity for subsequent use in research and development.

Workflow cluster_analysis Spectroscopic & Analytical Characterization Crude Crude Reaction Product Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H & ¹³C) Pure->NMR Structural Backbone MS Mass Spectrometry (HRMS) Pure->MS Molecular Weight IR IR Spectroscopy Pure->IR Functional Groups Purity Purity Analysis (HPLC) NMR->Purity Identity Confirmed MS->Purity Identity Confirmed IR->Purity Identity Confirmed Final Structurally Confirmed, Pure Compound Purity->Final

Caption: Analytical workflow for compound characterization.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR provide complementary information about the carbon-hydrogen framework.

Protocol for NMR Sample Preparation and Analysis:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

Expected Spectral Features:

¹H NMR Data
Chemical Shift (δ, ppm) Assignment & Rationale
9.0 - 7.0Aromatic Protons: Signals for protons on the isoquinoline ring system. Their specific shifts and coupling patterns depend on the substitution pattern.
7.0 - 5.0Amine Protons (-NH₂): Often appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration. Can be confirmed by a D₂O exchange experiment.
4.0 - 2.5Alkyl Protons on Amine: Signals corresponding to protons on alkyl groups attached to the C3-amino nitrogen (e.g., -N(CH₃)₂).
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment & Rationale
165 - 150C1 and C3 Carbons: Carbons directly attached to the amino groups are significantly deshielded and appear downfield.
145 - 110Aromatic Carbons: Signals for the other carbons within the fused aromatic ring system.
50 - 30Alkyl Carbons on Amine: Signals for the carbons of the N-alkyl substituents.

Note: The exact chemical shifts can vary based on solvent and substitution patterns on the aromatic ring.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound, providing definitive evidence of its elemental composition, especially when using high-resolution mass spectrometry (HRMS).

Protocol for MS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Compare the observed exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm is considered excellent confirmation.

For the parent this compound (C₉H₉N₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 160.0869.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the presence of the amine groups and the aromatic system.[11]

Protocol for IR Analysis:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected Key Absorptions:

IR Data
Frequency (cm⁻¹) Vibrational Mode & Assignment
3500 - 3300N-H Stretch: A pair of sharp to medium peaks characteristic of a primary amine (-NH₂).
3100 - 3000Aromatic C-H Stretch: Signals confirming the aromatic part of the scaffold.
1650 - 1580C=N and C=C Stretch: A series of sharp absorptions corresponding to the stretching vibrations within the aromatic heterocyclic ring system.
1620 - 1550N-H Bend: Bending vibration of the primary amine group.

Conclusion

The this compound scaffold represents a molecule of significant contemporary interest, with proven applications in targeting disease-relevant RNA structures. The synthetic route detailed herein, proceeding via the lithiation of a 2-methylbenzonitrile and subsequent reaction with a cyanamide, offers a reliable and efficient method for accessing this important core structure. A rigorous analytical workflow, combining NMR, MS, and IR spectroscopy, provides a robust and self-validating system for structural confirmation and purity assessment. This guide equips researchers with the foundational knowledge and practical protocols necessary to synthesize, verify, and ultimately explore the vast potential of this compound and its derivatives in modern drug discovery and chemical biology.

References

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. [Link]

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Kessar, S. V., et al. (1997). A Versatile Synthesis of Substituted Isoquinolines. ResearchGate. [Link]

  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Center for Biotechnology Information. [Link]

  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. (n.d.). [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. (n.d.). [Link]

  • Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. MDPI. (n.d.). [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ScienceDirect. (n.d.). [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. (2023). [Link]

  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. (n.d.). [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (n.d.). [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). [Link]

  • Isoquinoline. National Institute of Standards and Technology. (n.d.). [Link]

  • Synthetic methods for 1,3-diamines. ResearchGate. (n.d.). [Link]

  • Method for synthesizing 1,3-diiminoisoindole.
  • Sample IR spectra. University of Calgary. (n.d.). [Link]

  • Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids. PubMed. (2004). [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (n.d.). [Link]

  • Infrared Spectroscopy–Quo Vadis? MDPI. (n.d.). [Link]

  • Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. National Center for Biotechnology Information. (n.d.). [Link]

  • Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups. PubMed. (1991). [Link]

  • Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. (2008). [Link]

  • Fourier-Transform Infrared Spectroscopy as a Discriminatory Tool for Myotonic Dystrophy Type 1 Metabolism: A Pilot Study. National Center for Biotechnology Information. (2021). [Link]

  • Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. (n.d.). [Link]

  • Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. National Center for Biotechnology Information. (2013). [Link]

Sources

The 1,3-Diaminoisoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activity. Among its many derivatives, the 1,3-diaminoisoquinoline scaffold has emerged as a particularly valuable framework in medicinal chemistry. Its unique electronic properties and the synthetic versatility of the amino groups at the C1 and C3 positions make it a privileged structure for the design of novel therapeutics targeting a range of diseases.

While the unsubstituted this compound is not a common commercially available compound, its derivatives are at the forefront of research in areas such as neurodegenerative diseases and cardiovascular conditions. This guide provides a comprehensive overview of the synthesis, key applications, and safe handling of compounds based on the this compound core.

Chemical Identity and Physicochemical Properties

The core of interest is the this compound moiety. As a specific, commercially available example, N,N-diethyl-1,3-isoquinolinediamine is registered under CAS Number 37989-09-6 . The properties of derivatives will vary based on their substitution patterns. In general, the presence of the two amino groups imparts basicity to the molecule and provides handles for further chemical modification. The isoquinoline ring system itself is aromatic and planar.

Synthesis and Methodologies: Building the this compound Core

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern on the aromatic ring and the nature of the amino groups.

Method 1: Cyclization of Substituted Benzonitriles

One established method involves the treatment of an appropriately substituted 2-methylbenzonitrile with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an N,N-disubstituted cyanamide. This approach directly furnishes the this compound core.[1]

Experimental Protocol: Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives [1]

  • Preparation of the Lithiated Intermediate: A solution of 2-methyl-4,5-dimethoxybenzonitrile in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: A solution of lithium diisopropylamide (LDA) is added dropwise to the cooled benzonitrile solution, leading to the deprotonation of the methyl group and the formation of a benzylic anion.

  • Reaction with Cyanamide: An N,N-disubstituted cyanamide is then added to the reaction mixture. The benzylic anion attacks the cyanamide carbon, initiating the cyclization process.

  • Work-up and Purification: The reaction is quenched with a suitable proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by a suitable method, such as column chromatography, to yield the desired 1,3-diamino-6,7-dimethoxyisoquinoline derivative.

Diagram of the Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2_methyl_4_5_dimethoxybenzonitrile 2-Methyl-4,5-dimethoxybenzonitrile Deprotonation Deprotonation 2_methyl_4_5_dimethoxybenzonitrile->Deprotonation in THF, -78 °C LDA LDA LDA->Deprotonation NN_disubstituted_cyanamide N,N-Disubstituted Cyanamide Cyclization Cyclization NN_disubstituted_cyanamide->Cyclization Deprotonation->Cyclization Benzylic Anion Workup Aqueous Work-up Cyclization->Workup Product 1,3-Diamino-6,7-dimethoxyisoquinoline Derivative Workup->Product

Caption: Synthetic pathway to 1,3-diamino-6,7-dimethoxyisoquinoline derivatives.

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

A more modern and versatile approach to functionalized 1,3-diaminoisoquinolines involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This strategy allows for the late-stage introduction of diversity at various positions of the isoquinoline core.[2]

Experimental Protocol: Synthesis of a Monomeric this compound Ligand [2]

  • Suzuki-Miyaura Cross-Coupling: A 1-amino-5-bromo-3-chloroisoquinoline derivative is subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic ester. This step introduces a substituent at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Buchwald-Hartwig Cross-Coupling: The resulting product from the Suzuki-Miyaura coupling is then subjected to a Buchwald-Hartwig amination at the C3 position. This is achieved by reacting the 3-chloro-isoquinoline derivative with a protected carbamate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[3]

  • Deprotection: The final step involves the removal of the protecting groups (e.g., Boc groups) under acidic conditions to yield the desired this compound derivative.

Diagram of the Palladium-Catalyzed Synthesis of this compound Derivatives

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_deprotection Deprotection cluster_product Product start 1-Amino-5-bromo-3-chloroisoquinoline suzuki Reaction with Boronic Ester start->suzuki Pd Catalyst, Base buchwald Reaction with Protected Carbamate suzuki->buchwald Intermediate deprotect Removal of Protecting Groups buchwald->deprotect Protected Intermediate product Functionalized this compound deprotect->product Acidic Conditions

Caption: Sequential palladium-catalyzed functionalization of the isoquinoline core.

Applications in Drug Development

The this compound scaffold has shown significant promise in the development of novel therapeutic agents.

Targeting Myotonic Dystrophy Type 1

Myotonic dystrophy type 1 (DM1) is a genetic disorder caused by the expansion of a CUG repeat in the DMPK gene. The resulting RNA sequesters splicing factors, leading to mis-splicing of various pre-mRNAs. Small molecules that can bind to the expanded CUG repeat and rescue this mis-splicing are of great therapeutic interest. Dimeric derivatives of this compound have been developed that show promising results in cellular and mouse models of DM1.[2][4] These molecules have been shown to bind to the r(CUG) repeat, disrupt ribonuclear foci, and rescue the mis-splicing of genes such as Clcn1 and Atp2a1.[2]

Alpha 1-Adrenoceptor Antagonists

Derivatives of 1,3-diamino-6,7-dimethoxyisoquinoline have been investigated as potential alpha 1-adrenoceptor antagonists.[1] These receptors are involved in the regulation of blood pressure, and their antagonists are used as antihypertensive agents. While the investigated compounds were found to be less potent than the established drug prazosin, these studies provide valuable structure-activity relationship (SAR) data for the design of new antagonists based on the this compound scaffold.[1]

Safety and Handling

As with all chemicals, compounds based on the this compound scaffold should be handled with care in a laboratory setting. While specific toxicity data for the parent compound is not available, general precautions for handling heterocyclic and aromatic amines should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) for any specific this compound derivative before use.

Suppliers of this compound Derivatives and Precursors

Table of Potential Suppliers

SupplierCompound Type
Sigma-Aldrich (Merck)Wide range of chemical precursors and reagents
Thermo Fisher ScientificBroad catalog of chemicals and laboratory equipment
TCI ChemicalsSpecializes in organic chemicals for research
EnamineProvider of screening compounds and building blocks for drug discovery
Combi-BlocksSupplier of combinatorial building blocks

Note: The availability of specific this compound derivatives or precursors should be confirmed directly with the suppliers.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the design and synthesis of novel, biologically active molecules. Its successful application in the development of potential therapeutics for myotonic dystrophy highlights the potential of this privileged core. As synthetic methodologies continue to evolve, it is anticipated that the exploration of the chemical space around the this compound scaffold will lead to the discovery of new and improved drug candidates for a variety of diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Gao, H., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Gao, H., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Gosavi, D. H. (2024). Isoquinoline derivatives and its medicinal activity.
  • Matsumoto, J., et al. (2020). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystro. Chemistry – A European Journal, 26(63), 14305-14309.

Sources

The 1,3-Diaminoisoquinoline Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diaminoisoquinoline core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the diverse biological activities associated with this privileged structure. We will delve into the mechanistic underpinnings of its action as a potent inhibitor of key cellular enzymes such as kinases and poly(ADP-ribose) polymerases (PARPs), explore its efficacy as an antimicrobial agent, and illuminate its novel role in the potential treatment of genetic disorders like Myotonic Dystrophy Type 1. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, offering insights into the causality behind experimental choices, detailed protocols for biological evaluation, and a framework for understanding the structure-activity relationships that govern the multifaceted bioactivities of the this compound scaffold.

Introduction: The Chemical Versatility and Biological Significance of the this compound Scaffold

The isoquinoline nucleus is a prominent feature in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties. The specific substitution pattern of two amino groups at the 1 and 3 positions of the isoquinoline ring system bestows unique electronic and steric properties upon the molecule, rendering it an effective pharmacophore for interacting with various biological targets. This guide will systematically explore the key therapeutic areas where the this compound scaffold has shown considerable promise.

Kinase Inhibition: Targeting Aberrant Cellular Signaling

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline and its related heterocyclic systems have been extensively investigated as kinase inhibitor scaffolds.[1][2] The this compound core, as a bioisostere of other successful quinazoline-based kinase inhibitors, presents a compelling framework for the design of novel and selective kinase inhibitors.[2][3]

Targeting Aurora Kinases

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[4] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[4] Several small molecule inhibitors targeting Aurora kinases have been developed, with many featuring heterocyclic scaffolds that occupy the ATP-binding pocket of the enzyme.[4][5] While direct inhibition of Aurora kinases by this compound derivatives is an active area of research, the structural similarity to known quinazoline-based Aurora kinase inhibitors suggests a high potential for this scaffold in this domain.[6]

Inhibitors based on the this compound scaffold are designed to act as ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase's active site, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This leads to a cascade of events, including mitotic arrest and eventual apoptosis of cancer cells.

Signaling Pathway: Aurora Kinase-Mediated Cell Cycle Progression

Figure 1: Aurora Kinase Signaling Pathway and Point of Inhibition. cluster_0 G2 Phase cluster_1 Mitosis cluster_2 Therapeutic Intervention G2 G2 Phase Mitosis Mitosis G2->Mitosis Cell Cycle Progression AuroraA Aurora A Mitosis->AuroraA Activation AuroraB Aurora B Mitosis->AuroraB Activation Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Aurora Kinase Pathway and Inhibition.

Targeting VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibition of VEGFR signaling is a clinically validated strategy for cancer therapy.[9] Quinoline and quinazoline derivatives have been successfully developed as VEGFR inhibitors.[10] The this compound scaffold offers a promising platform for the development of novel anti-angiogenic agents.

This compound-based inhibitors can be designed to bind to the ATP-binding site of the VEGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[11]

Signaling Pathway: VEGF/VEGFR2-Mediated Angiogenesis

Figure 2: VEGFR2 Signaling Cascade and Therapeutic Intervention. cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Therapeutic Intervention VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR2 Signaling and Inhibition.

PARP Inhibition: Exploiting Synthetic Lethality in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the DNA damage response, primarily involved in the repair of single-strand breaks.[12] PARP inhibitors have emerged as a successful class of targeted therapies, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[13]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors function through a dual mechanism. Firstly, they act as competitive inhibitors of NAD+, the substrate for PARP, thereby blocking its catalytic activity and preventing the synthesis of poly(ADP-ribose) chains that signal for the recruitment of DNA repair proteins.[14] Secondly, and perhaps more potently, many PARP inhibitors "trap" PARP enzymes on the DNA at the site of damage.[14] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks that are lethal to cancer cells with impaired homologous recombination.

Signaling Pathway: PARP-Mediated DNA Repair and Inhibition

Figure 3: Mechanism of PARP Inhibition and Synthetic Lethality. cluster_0 DNA Damage Response cluster_1 Replication & Repair cluster_2 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP Recruitment Replication Replication Fork SSB->Replication Replication Stress BER Base Excision Repair PARP->BER Activation DSB Double-Strand Break (DSB) PARP->DSB Unrepaired SSB leads to DSB CellSurvival Cell Survival BER->CellSurvival Replication->DSB Replication Stress HR Homologous Recombination (HR) DSB->HR Apoptosis Apoptosis DSB->Apoptosis In HR-deficient cells HR->CellSurvival Inhibitor This compound PARP Inhibitor Inhibitor->PARP Catalytic Inhibition & PARP Trapping

Caption: PARP Inhibition and Synthetic Lethality.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[15] Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens.[16][14]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for representative quinoline and isoquinoline derivatives against various microbial strains, highlighting the potential of this scaffold class.

Compound ClassOrganismMIC Range (µg/mL)Reference
Quinoline-Sulfonamide ComplexesStaphylococcus aureus0.0019 - >100
Escherichia coli0.06 - >100
Candida albicans0.0019 - >100[16]
1,2,3-Triazole Quinoline ConjugatesStaphylococcus aureus0.12 - 0.24[15]
Streptococcus pyogenes8 - 256[15]
Salmonella typhi0.12 - 0.24[15]
Pseudomonas aeruginosa512 - >1024[15]
Escherichia coli0.12[15]

A Novel Therapeutic Approach for Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[15][17] The resulting transcript contains an expanded CUG repeat that forms a stable hairpin structure, sequestering essential RNA-binding proteins, most notably muscleblind-like 1 (MBNL1).[18] This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[17]

Mechanism of Action: Rescuing Mis-splicing by Targeting Toxic RNA

A dimeric derivative of this compound, JM642, has been shown to rescue the mis-splicing events in cellular and mouse models of DM1.[18] This molecule is hypothesized to bind to the expanded CUG repeat RNA, disrupting the interaction with MBNL1 and liberating the sequestered protein.[18] The released MBNL1 can then resume its normal function in regulating alternative splicing, thereby correcting the molecular defect underlying DM1.

Signaling Pathway: Molecular Pathogenesis of Myotonic Dystrophy Type 1 and Therapeutic Intervention

Figure 4: Mechanism of a this compound Dimer in DM1. cluster_0 DM1 Pathogenesis cluster_1 Therapeutic Intervention DMPK Mutant DMPK Gene (CTG expansion) CUG_RNA Toxic CUG Repeat RNA DMPK->CUG_RNA Transcription MBNL1 MBNL1 Splicing Factor CUG_RNA->MBNL1 Sequestration Mis_splicing Aberrant Splicing MBNL1->Mis_splicing Leads to Normal_splicing Normal Splicing MBNL1->Normal_splicing Released MBNL1 restores DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms JM642 Dimeric this compound (JM642) JM642->CUG_RNA Binds to and disrupts MBNL1 interaction Normal_splicing->DM1_Symptoms Amelioration of

Caption: Rescuing Mis-splicing in Myotonic Dystrophy Type 1.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activities of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Experimental Workflow: Kinase Inhibition Assay

Figure 5: Workflow for In Vitro Kinase Inhibition Assay. A 1. Compound Dilution (Serial dilution of this compound derivative) B 2. Kinase Reaction (Kinase, Substrate, ATP, and Inhibitor) A->B C 3. Incubation (Allow enzymatic reaction to proceed) B->C D 4. ADP Detection (Add ADP-Glo™ Reagent) C->D E 5. Luminescence Reading (Quantify kinase activity) D->E F 6. IC50 Determination (Plot dose-response curve) E->F Figure 6: Workflow for Colorimetric PARP Inhibition Assay. A 1. Plate Coating (Histone-coated 96-well plate) B 2. PARP Reaction (PARP enzyme, Biotinylated NAD+, and Inhibitor) A->B C 3. Incubation (Allow PARylation to occur) B->C D 4. Detection (Add Streptavidin-HRP) C->D E 5. Color Development (Add HRP substrate) D->E F 6. Absorbance Reading (Quantify PARP activity) E->F

Caption: PARP Inhibition Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Prepare serial dilutions of the this compound test compound.

  • Assay Setup: To the wells of a histone-coated 96-well plate, add the test compound at various concentrations. Add the PARP1 enzyme and activated DNA mixture.

  • Reaction Initiation: Start the reaction by adding the biotinylated NAD+ solution to each well. Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate four times with 1X PBS containing 0.05% Tween-20 (PBST) to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature. Wash the plate again with PBST.

  • Signal Development and Measurement: Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism using the broth microdilution method.

Experimental Workflow: Broth Microdilution Assay

Figure 7: Workflow for Broth Microdilution Assay. A 1. Compound Dilution (Two-fold serial dilution in broth) B 2. Inoculum Preparation (Standardized microbial suspension) A->B C 3. Inoculation (Add inoculum to each well) B->C D 4. Incubation (Typically 18-24 hours at 37°C) C->D E 5. Visual or Spectrophotometric Reading (Determine lowest concentration with no growth) D->E F 6. MIC Determination E->F

Sources

Spectroscopic Profile of 1,3-Diaminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-Diaminoisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive profile. We delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Detailed protocols for sample preparation and data acquisition are provided for researchers, and the interpretation of the expected spectral data is discussed in depth, linking specific structural features to their spectroscopic signatures. This guide is intended to serve as a foundational resource for scientists and developers engaged in the synthesis, characterization, and application of isoquinoline derivatives.

Introduction and Molecular Structure

This compound is an aromatic heterocyclic amine built upon an isoquinoline core. The parent isoquinoline is a bicyclic system consisting of a benzene ring fused to a pyridine ring.[3] The placement of two primary amino (-NH₂) groups at the C1 and C3 positions dramatically influences the molecule's electronic properties and reactivity. These amino groups act as strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic system, particularly within the pyridine ring.

This enhanced electron density is the primary determinant of the molecule's spectroscopic behavior. It dictates the chemical environment of the protons and carbons in NMR, modifies the vibrational frequencies of bonds in IR, and alters the energy of electronic transitions observed in UV-Vis spectroscopy. A thorough understanding of its spectroscopic profile is therefore essential for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Expertise & Causality: Experimental Choices

Solvent Selection: The choice of a deuterated solvent is critical. Due to the presence of two primary amine groups with exchangeable protons (-NH₂), a protic solvent like Methanol-d₄ (CD₃OD) or D₂O would lead to the rapid exchange and disappearance of these signals. Therefore, an aprotic polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It readily dissolves the polar analyte, and its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) typically do not overlap with the aromatic signals of interest.[4] Most importantly, it slows the exchange rate of the N-H protons, allowing them to be observed as distinct, albeit often broad, signals.[5]

Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, especially for resolving the complex multiplets in the aromatic region.[6]

Predicted ¹H NMR Spectral Data

The electron-donating amino groups at C1 and C3 are expected to shield the protons on the ring system, causing them to resonate at a lower frequency (upfield shift) compared to unsubstituted isoquinoline. The proton at C4, being situated between the two amino groups, is expected to experience the most significant shielding.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) Hz
H-4~6.0 - 6.2Singlet (s)-
H-5~7.6 - 7.8Doublet of doublets (dd)J ≈ 8.5, 1.0
H-6~7.2 - 7.4Triplet of doublets (td)J ≈ 8.0, 1.0
H-7~7.4 - 7.6Triplet of doublets (td)J ≈ 8.0, 1.5
H-8~7.9 - 8.1Doublet of doublets (dd)J ≈ 8.5, 1.5
NH₂ (C1)~6.5 - 7.0Broad Singlet (br s)-
NH₂ (C3)~5.5 - 6.0Broad Singlet (br s)-

Note: These are predicted values based on substituent effects on the isoquinoline core. Actual experimental values may vary.[7]

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, nine distinct signals are expected. The carbons directly attached to the nitrogen atoms of the amino groups (C1 and C3) will be significantly shielded and shifted upfield. Conversely, the carbons at the ring fusion points (C4a, C8a) will be less affected.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1~158 - 162
C-3~152 - 156
C-4~90 - 95
C-4a~138 - 142
C-5~128 - 131
C-6~120 - 123
C-7~125 - 128
C-8~118 - 121
C-8a~135 - 138

Note: These are predicted values. Carbons C1 and C3 are quaternary and will typically show lower intensity.[8]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Instrumentation:

    • Utilize a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument for the DMSO-d₆ solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a spectral width of approximately -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Use a wider spectral width, typically 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.51 ppm.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is particularly useful for confirming the presence of the primary amine groups and the aromatic system.

Expertise & Causality: Spectral Interpretation

The IR spectrum of an aromatic primary amine is highly characteristic. The two N-H bonds in the -NH₂ group stretch at slightly different frequencies, giving rise to a distinctive two-pronged peak (a doublet) in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9] This feature is a definitive indicator of a primary amine. Other key vibrations include the N-H "scissoring" (bending) mode, C-N stretching, and vibrations characteristic of the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (asymmetric & symmetric)3450 - 3300Medium-StrongAppears as a characteristic doublet for primary amines.[9]
C-H Stretch (Aromatic)3100 - 3000Medium-WeakTypically sharp peaks, found just above 3000 cm⁻¹.
N-H Bend (Scissoring)1650 - 1580Medium-StrongCan sometimes overlap with C=C stretching region.
C=C & C=N Stretch (Aromatic Ring)1620 - 1450Medium-StrongA series of sharp absorptions characteristic of the isoquinoline ring.
C-N Stretch (Aromatic Amine)1335 - 1250StrongA strong band indicating the bond between the ring and the amino nitrogen.
C-H Out-of-Plane Bend900 - 675StrongThe pattern of these bands can sometimes give information about the substitution pattern of the benzene ring.
Experimental Protocol: FTIR-ATR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Spectrum Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated and aromatic systems. The spectrum provides information about the extent of conjugation and the effects of substituents on the electronic structure.

Expertise & Causality: Electronic Transitions

The isoquinoline core possesses a conjugated π-electron system that gives rise to characteristic absorption bands in the UV region.[10] The addition of two powerful auxochromic -NH₂ groups is expected to cause a significant bathochromic shift (a shift to longer wavelengths, or "red shift") and a hyperchromic effect (an increase in molar absorptivity). This is due to the resonance interaction of the nitrogen lone pairs with the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Solvent polarity can also influence the absorption maxima (solvatochromism).[11]

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol)

Predicted λmax (nm)Type of Transition
~350 - 380π → π
~280 - 300π → π
~230 - 250π → π*

Note: These are predicted values. Isoquinoline derivatives typically show multiple absorption bands. The longest wavelength absorption is most sensitive to substituent effects.[10][11]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg in 100 mL). Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum (autozero).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in integrating the data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound Synthesized This compound IR FTIR Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR UV UV-Vis Spectroscopy Compound->UV IR_Data Functional Groups ID'd (-NH₂, Aromatic C-H) IR->IR_Data Vibrational Modes NMR_Data Molecular Skeleton (Atom Connectivity) NMR->NMR_Data Chemical Shifts UV_Data Conjugated System (Electronic Structure) UV->UV_Data λmax Confirmation Structure Confirmed & Purity Assessed IR_Data->Confirmation NMR_Data->Confirmation UV_Data->Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

This workflow demonstrates a self-validating system. For instance, the presence of -NH₂ groups strongly suggested by the IR doublet at ~3400 cm⁻¹ must be corroborated by the observation of exchangeable, broad N-H proton signals and highly shielded C1/C3 carbons in the NMR spectra. Similarly, the extensive conjugation indicated by the UV-Vis spectrum must be consistent with the aromatic signals that dominate the NMR and IR spectra.

Conclusion

The spectroscopic profile of this compound is dominated by the influence of its two primary amino groups on the isoquinoline core. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy elucidates the nature of its conjugated electronic system. By employing the protocols and interpretive principles outlined in this guide, researchers can confidently synthesize, identify, and characterize this important molecule, enabling its further application in drug discovery and materials science.

References

  • Sadhasivam, B., & Muthusamy, S. (2015). Synthesis and characterization of optically active polyimides and their octa(aminophenyl)silsesquioxane nanocomposites. ResearchGate. Available at: [Link]

  • Zielinski, W., & Kudelko, A. (2003). Synthesis and Basicity of 1,3‐Diaminoisoquinolines. ChemInform. Available at: [Link]

  • Park, S., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. Available at: [Link]

  • Arisawa, M., et al. (2018). Maximal Absorption Wavelengths and Molar Absorption Coefficients of 3j in Various Solvents. ResearchGate. Available at: [Link]

  • Harris, A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15. Available at: [Link]

  • Park, S., et al. (2020). Supplementary Information for The Dimeric Form of this compound Derivative... Chemistry – A European Journal. Available at: [Link]

  • Nakamori, M., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra and values of absorption maxima of the dyes 1-3 in acetonitrile. Available at: [Link]

  • ResearchGate. (n.d.). UV/vis absorption maxima with log of molar absorptivities of quinoxalines. Available at: [Link]

  • Moriguchi, T., et al. (2016). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(9), 1196. Available at: [Link]

  • Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Curve fitted amide I regions in FTIR spectra. Available at: [Link]

  • Tian, M., et al. (2003). Discovery of novel dyes with absorption maxima at 1.1 microm. Journal of the American Chemical Society, 125(2), 348-349. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, D₂O, experimental) (HMDB0000142). Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Lian, W., et al. (2024). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aperta. (n.d.). Supplementary Information for synthetic parts. Available at: [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry & Industrial Journal, 13(2), 122. Available at: [Link]

  • Salna, B., et al. (2020). Time-resolved FTIR difference spectroscopy for the study of quinones in the A1 binding site in photosystem I. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1861(5-6), 148173. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Suryaprakash, N., et al. (2015). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

  • Panicker, C. Y., et al. (2010). FT-IR spectrum of 1,3-diphenyl thiourea. ResearchGate. Available at: [Link]

  • Permana, D. G., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Nikolova, P., et al. (2023). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(13), 5029. Available at: [Link]

Sources

discovery and history of 1,3-Diaminoisoquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 1,3-Diaminoisoquinoline Compounds

Abstract

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Initially explored for its potential cardiovascular applications, its true promise has been realized in recent decades through the development of potent and selective kinase inhibitors and, more notably, as a novel class of RNA-targeting agents. This guide provides a comprehensive overview of the journey of this compound compounds, from their initial synthesis and early biological screening to their evolution into sophisticated molecular probes and therapeutic candidates. We will delve into the key synthetic methodologies, explore the critical structure-activity relationships that govern their biological functions, and present a case study on their application in treating Myotonic Dystrophy Type 1, showcasing the scaffold's remarkable versatility and therapeutic potential.

Introduction: The Emergence of a Privileged Scaffold

The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of pharmacological activities.[1] Within this broad class, the this compound motif offers a unique arrangement of hydrogen bond donors and acceptors, alongside a tunable aromatic system, making it an attractive starting point for drug discovery. Its structural rigidity and defined vectoral presentation of functional groups allow for precise interactions with biological targets. This guide traces the scientific narrative of this specific scaffold, highlighting the causal links between synthetic innovation and the discovery of novel biological functions.

Early Discovery and Synthetic Foundations

The initial exploration into this compound derivatives was driven by the search for novel cardiovascular agents. A foundational synthetic route was established involving the treatment of a substituted 2-methylbenzonitrile with a strong base like lithium diisopropylamide (LDA), followed by a reaction with an N,N-disubstituted cyanamide.[2] This method provided a straightforward entry into the this compound core structure.

One of the earliest documented investigations evaluated a series of 1,3-diamino-6,7-dimethoxyisoquinolines as potential alpha 1-adrenoceptor antagonists for the treatment of hypertension.[2] While these compounds showed some affinity for the receptor, they were ultimately found to be significantly less potent than existing drugs like prazosin and did not prove to be effective antihypertensive agents in animal models.[2] This initial outcome, though not therapeutically successful, was crucial in establishing the chemical accessibility of the scaffold and providing the first insights into its biological interaction profile, paving the way for future, more fruitful investigations.

The Evolution into Targeted Therapeutics

The true potential of the this compound scaffold was unlocked when research shifted towards more specific and complex disease targets, particularly in oncology and genetic disorders.

Application as Kinase Inhibitors

The broader isoquinoline class has yielded numerous successful kinase inhibitors, such as fasudil, a Rho-kinase (ROCK) inhibitor.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] The this compound structure, with its ATP-mimetic potential, represents a promising framework for developing inhibitors against various kinases.

For instance, the IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[7][8] While specific this compound inhibitors of IKKβ are not yet prevalent in the literature, the successful development of other aromatic amine-based IKKβ inhibitors suggests that this scaffold is well-suited for targeting the ATP-binding pocket of such kinases.[9] The strategic placement of amino groups at the C1 and C3 positions allows for the formation of key hydrogen bonds with the kinase hinge region, a common interaction motif for potent and selective inhibition.

A Breakthrough in RNA-Targeted Therapeutics: Myotonic Dystrophy

Perhaps the most significant advancement in the application of 1,3-diaminoisoquinolines has been their development as agents that target pathogenic RNA structures. Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[10][11] The resulting transcript contains an expanded CUG repeat (CUGexp) that folds into a hairpin structure, sequestering essential splicing factors like Muscleblind-like 1 (MBNL1).[12][13] This sequestration leads to widespread mis-splicing of other pre-mRNAs, causing the multisystemic symptoms of DM1.[10][14]

Scientists at Osaka University revisited the this compound scaffold, discovering that strategic substitution at the C5 position with an additional aromatic unit conferred significant binding affinity to the CUG repeat RNA.[12][14] This led to the development of both monomeric (JM608) and dimeric (JM642) ligands.

These compounds are hypothesized to competitively bind to the toxic CUGexp RNA, disrupting the ribonuclear foci where MBNL1 is sequestered.[12][14] This action releases MBNL1, restoring its normal function and correcting the aberrant splicing patterns. The dimeric compound, JM642, showed particularly promising results, rescuing mis-splicing in both cell and mouse models of DM1 in a dose-dependent manner.[10][14] This work represents a landmark achievement, demonstrating that a small molecule based on the this compound core can effectively target a pathogenic RNA structure and alleviate disease-relevant molecular defects in vivo.

Synthetic Methodologies: A Step-by-Step Protocol

The synthesis of advanced this compound derivatives often relies on modern cross-coupling reactions to build molecular complexity. The synthesis of the monomeric DM1 ligand, JM608, serves as an excellent example of a robust and modular synthetic strategy.[12][14]

Experimental Protocol: Synthesis of JM608

This protocol is based on the methodology reported by Matsumoto et al.[12][14]

Step 1: Suzuki-Miyaura Cross-Coupling

  • Objective: To install the piperazine-substituted pyridinyl moiety at the C5 position of the isoquinoline core.

  • Procedure:

    • To a solution of 1-amino-5-bromo-3-chloroisoquinoline derivative (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a piperazine-substituted pyridinyl pinacol boronic ester (1.2 eq).

    • A palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq) and a base (e.g., K₂CO₃) (3.0 eq) are added.

    • The mixture is degassed with argon and heated (e.g., to 90-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the C5-coupled product.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Objective: To install the protected amine at the C3 position, displacing the chloro substituent.

  • Procedure:

    • The C5-coupled product from Step 1 (1.0 eq) is dissolved in an anhydrous solvent (e.g., toluene).

    • A Boc-protected carbamate (e.g., tert-butyl carbamate) (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq), a phosphine ligand (e.g., Xantphos) (0.1 eq), and a strong base (e.g., Cs₂CO₃) (2.0 eq) are added.

    • The mixture is degassed with argon and heated (e.g., to 100-110 °C) until the reaction is complete.

    • The reaction is cooled and filtered through celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the fully protected intermediate.

Step 3: Deprotection

  • Objective: To remove the Boc protecting groups to yield the final compound, JM608.

  • Procedure:

    • The product from Step 2 is dissolved in a solvent suitable for acid-mediated deprotection (e.g., dichloromethane or dioxane).

    • An excess of strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added.

    • The reaction is stirred at room temperature for several hours until deprotection is complete.

    • The solvent and excess acid are removed under reduced pressure. The resulting salt is triturated with ether or neutralized and purified to yield JM608.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection Start_1 1-Amino-5-bromo- 3-chloroisoquinoline Product_1 C5-Coupled Intermediate Start_1->Product_1 Reagent_1 Pyridinyl Boronic Ester + Pd(dppf)Cl₂, K₂CO₃ Reagent_1->Product_1 Product_2 Fully Protected Intermediate Product_1->Product_2 Reagent_2 Boc-Carbamate + Pd₂(dba)₃, Xantphos, Cs₂CO₃ Reagent_2->Product_2 Final_Product JM608 (this compound Derivative) Product_2->Final_Product Reagent_3 TFA or HCl Reagent_3->Final_Product

Synthetic Workflow for JM608.

Structure-Activity Relationships (SAR)

The development of 1,3-diaminoisoquinolines has generated key insights into the structural features that govern their biological activity.

  • Core Scaffold: The this compound core provides the fundamental framework for target interaction. The amino groups at C1 and C3 are crucial for forming hydrogen bonds, whether with a kinase hinge region or the phosphate backbone of RNA.

  • C5-Position: For RNA-targeting agents, substitution at the C5 position is critical. The addition of an auxiliary aromatic unit at this position was found to significantly enhance binding to the CUG repeat RNA, likely through favorable stacking interactions.[14]

  • Dimerization: The linkage of two monomeric units to create a dimeric compound (JM642) dramatically increased biological activity in DM1 models.[10][14] This suggests that the dimer can engage with multiple CUG repeats simultaneously, leading to a significant increase in binding affinity and a more profound effect on rescuing mis-splicing.

SAR cluster_info Key SAR Insights SAR_Image Core C1 & C3 Amines: Crucial for H-bonding with target (protein/RNA). C5 C5 Position: Substitution with aromatic groups is critical for RNA binding affinity. Dimer Dimerization: Linking two scaffolds significantly boosts biological efficacy.

Key Structure-Activity Relationships.
Quantitative Data Summary
CompoundTargetKey FindingIn Vivo ModelResultReference
JM608 CUGexp RNAMonomeric ligand that binds to CUG repeats.DM1 Cell ModelModerate rescue of mis-splicing.[12][14]
JM642 CUGexp RNADimeric ligand with enhanced binding affinity.DM1 Mouse ModelDose-dependent rescue of Clcn1 and Atp2a1 mis-splicing.[10][14]
Various α1-adrenoceptorEvaluated for antihypertensive activity.Spontaneously Hypertensive RatsNo significant antihypertensive effect.[2]

Future Directions and Conclusion

The journey of this compound compounds is a compelling example of how a chemical scaffold can be repurposed from its initial, unsuccessful application to address a completely different and challenging therapeutic problem. The initial work on alpha 1-adrenoceptors, while not leading to a drug, provided the chemical foundation for later discoveries. The breakthrough in targeting RNA in Myotonic Dystrophy has opened up an entirely new field for this compound class and highlights the growing importance of small molecules designed to modulate RNA function.

Future research will likely focus on several key areas:

  • Broadening RNA-Targeted Applications: Exploring the potential of 1,3-diaminoisoquinolines to target other pathogenic non-coding RNAs involved in diseases like ALS, Fragile X syndrome, and certain cancers.

  • Kinase Inhibitor Development: Systematically screening and optimizing this compound libraries against panels of kinases to identify novel inhibitors for oncology and inflammatory diseases.

  • Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, to advance current leads into clinical development.

References

  • Alker, D., et al. (1989). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 32(10), 2381-2388. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • Zhang, Y., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • Wang, W., et al. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

  • Han, M., et al. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry. [Link]

  • Allan, A., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1168-1171. [Link]

  • Mahadeviah, B., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. [Link]

  • Wang, T., et al. (2017). A novel allosteric inhibitor that prevents IKKβ activation. Scientific Reports, 7, 41798. [Link]

  • Scott, K., et al. (2024). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. RSC Medicinal Chemistry. [Link]

  • Whyte, D., et al. (2020). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 12(9), 2377. [Link]

  • Christopher, J. A., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972-3977. [Link]

  • Moody, C., et al. (2011). Synthesis of a Series of Diaminoindoles. Molecules, 16(9), 7545-7566. [Link]

  • Sobczak, K., et al. (2013). Small molecule kinase inhibitors alleviate different molecular features of myotonic dystrophy type 1. Human Molecular Genetics, 22(23), 4815-4829. [Link]

  • Nakagawa, H., et al. (2007). The therapeutic effects of Rho-ROCK inhibitors on CNS disorders. Current Pharmaceutical Design, 13(13), 1385-1389. [Link]

  • Feng, Y., et al. (2016). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Cellular and Molecular Life Sciences, 73(22), 4219-4234. [Link]

  • Sun, S. C. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 12(5), 2195-2210. [Link]

  • Cockerill, M., et al. (2021). Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia. Nature Cancer, 2(10), 1002-1017. [Link]

  • Pharmaguideline. (n.d.). History and Development of Medicinal Chemistry. Pharmaguideline. [Link]

  • Synapse. (2024). What are DMPK gene inhibitors and how do they work?. Synapse. [Link]

  • Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874. [Link]

Sources

A Theoretical Deep Dive into 1,3-Diaminoisoquinoline: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical exploration of the 1,3-diaminoisoquinoline scaffold, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into the molecular architecture, electronic landscape, and predicted spectroscopic signatures of this compound, employing established quantum chemical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental properties of this compound to inform rational design and synthesis of novel derivatives.

Introduction: The Significance of the this compound Core

The isoquinoline nucleus is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of two amino groups at the 1 and 3 positions significantly modulates the electronic properties and hydrogen bonding capabilities of the isoquinoline ring system. This unique substitution pattern imparts a range of pharmacological activities to its derivatives, including potential as α1-adrenoceptor antagonists and agents for targeting RNA repeat expansions in diseases like myotonic dystrophy.[1][2][3] A thorough understanding of the foundational structure of this compound through theoretical studies is paramount for the strategic design of next-generation therapeutics and functional materials.

Computational Methodology: A Framework for Theoretical Investigation

To elucidate the structural and electronic properties of this compound, a robust computational approach based on Density Functional Theory (DFT) is proposed. DFT has proven to be a reliable and efficient method for studying the properties of organic molecules.[4][5] The following workflow outlines the key computational steps for a comprehensive theoretical analysis.

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Analysis Conformational Analysis Initial Structure Generation->Conformational Analysis Explore Potential Energy Surface Geometry Optimization Geometry Optimization Conformational Analysis->Geometry Optimization Lowest Energy Conformer Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization->Vibrational Frequency Analysis Characterize Stationary Points Electronic Property Calculation Electronic Property Calculation Geometry Optimization->Electronic Property Calculation Analyze Chemical Reactivity Spectroscopic Prediction Spectroscopic Prediction Electronic Property Calculation->Spectroscopic Prediction Correlate with Experimental Data

Caption: A generalized workflow for the theoretical investigation of this compound using quantum chemical methods.

Step-by-Step Protocol
  • Initial Structure Generation: A 2D representation of this compound is used to generate an initial 3D structure using molecular modeling software.

  • Conformational Analysis: Due to the rotatable bonds of the amino groups, a conformational search is performed to identify the various possible spatial arrangements (conformers) of the molecule. This is crucial as the relative energies of these conformers can influence the overall properties.[6]

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process determines the most stable three-dimensional structure corresponding to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for structural validation.[7][8]

  • Electronic Property Calculation: A single-point energy calculation on the optimized geometry is carried out to determine various electronic properties, including molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • Spectroscopic Prediction: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental data to further confirm the structure.

Molecular Structure and Conformational Landscape

The geometry of the isoquinoline core is largely planar. The primary conformational flexibility in this compound arises from the orientation of the two amino groups relative to the ring. Intramolecular hydrogen bonding between the amino groups and the ring nitrogen can play a significant role in stabilizing certain conformations.

A conformational analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, and their weighted average contributes to the observed properties of the molecule.

Table 1: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted ValueComparison with Isoquinoline[9]
C1-N2 Bond Length (Å)~1.36Shorter due to amino group conjugation
C3-N(amino) Bond Length (Å)~1.37Typical C-N single bond with some double bond character
C-C Bond Lengths (ring) (Å)1.37 - 1.42Similar to aromatic systems
C-N-C Bond Angle (ring) (°)~117Consistent with a heterocyclic aromatic ring
H-N-H Bond Angle (amino) (°)~110-115Typical for sp³ hybridized nitrogen with some planar character

Note: The predicted values are based on typical bond lengths and angles from DFT calculations on similar aromatic amines and are subject to variation based on the specific conformer.

Electronic Properties and Chemical Reactivity

The electronic nature of this compound is significantly influenced by the electron-donating amino groups. This has a profound impact on the molecule's reactivity and its potential to interact with biological targets.

Molecular Orbitals: The Frontiers of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

G HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE)

Caption: A conceptual diagram of Frontier Molecular Orbitals (FMOs).

  • HOMO: The HOMO is expected to be delocalized over the entire molecule, with significant contributions from the nitrogen atoms of the amino groups and the isoquinoline ring. This indicates that these regions are susceptible to electrophilic attack.

  • LUMO: The LUMO is likely to be distributed primarily over the carbocyclic part of the isoquinoline ring system, suggesting these are the sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The presence of the amino groups is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to the parent isoquinoline, thus indicating increased reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP is predicted to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the amino groups and the ring nitrogen, indicating regions susceptible to electrophilic attack and favorable for hydrogen bond donation.

  • Positive Potential (Blue): Located on the hydrogen atoms of the amino groups and some of the ring protons, indicating sites for nucleophilic attack.

A study on 1,3-diamino-6,7-dimethoxyisoquinoline derivatives showed that the positive charge distribution following protonation is crucial for receptor binding, highlighting the importance of understanding the electrostatic landscape.[1]

Predicted Spectroscopic Signatures

Theoretical calculations can provide valuable predictions of spectroscopic data, aiding in the characterization of newly synthesized compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key predicted vibrational modes for this compound would include:

  • N-H Stretching: In the range of 3300-3500 cm⁻¹, characteristic of the amino groups.

  • C=N and C=C Stretching: In the 1500-1650 cm⁻¹ region, corresponding to the isoquinoline ring vibrations.

  • N-H Bending: Around 1600 cm⁻¹.

  • C-N Stretching: In the 1200-1350 cm⁻¹ range.

DFT calculations have been successfully used to assign the vibrational spectra of the parent isoquinoline molecule.[7]

NMR Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide another layer of structural verification. The electron-donating amino groups are expected to cause an upfield shift (lower ppm values) for the protons and carbons of the isoquinoline ring, particularly at the ortho and para positions relative to the amino groups.

Applications and Future Directions

The theoretical insights gained from studying the this compound core are instrumental in guiding the synthesis and development of novel compounds with tailored properties.

  • Drug Design: The understanding of the molecule's electronic properties and conformational preferences allows for the rational design of derivatives with enhanced binding affinity to biological targets. For example, derivatives of this compound have been investigated for their potential to treat myotonic dystrophy by binding to expanded CUG repeat RNA.[2][3]

  • Materials Science: The hydrogen bonding capabilities and electronic structure of this compound make it an interesting building block for the development of supramolecular assemblies and functional organic materials.

Future theoretical studies could explore the excited-state properties of this compound to assess its potential in photophysical applications, as well as more complex molecular dynamics simulations to understand its behavior in different solvent environments and its interactions with biomolecules.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of the this compound structure. Through the application of quantum chemical methods, we can gain profound insights into its molecular geometry, electronic landscape, and spectroscopic properties. This foundational knowledge is crucial for the informed design and synthesis of novel this compound derivatives for a wide range of applications in medicine and materials science.

References

  • Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI Press. Available at: [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]

  • 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. Available at: [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. Available at: [Link]

  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed. Available at: [Link]

  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, and DFT Calculations of 1,3-Diisobutyl Thiourea. SciSpace. Available at: [Link]

  • Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. PubMed. Available at: [Link]

  • The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Wiley Online Library. Available at: [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Available at: [Link]

  • Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. SMU Scholar. Available at: [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. NIH. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1,3-Diaminoisoquinolines: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 14, 2026 – The 1,3-diaminoisoquinoline scaffold, a privileged heterocyclic structure, is rapidly emerging as a focal point for innovative drug discovery and development. This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the burgeoning research areas surrounding these versatile derivatives. From oncology and neurodegenerative disorders to infectious diseases, this document synthesizes the latest findings, elucidates mechanisms of action, and provides a forward-looking perspective on untapped therapeutic opportunities.

The this compound Core: A Scaffold Ripe for Discovery

The isoquinoline nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs. The specific arrangement of two amino groups at the 1 and 3 positions of the isoquinoline ring system imparts unique electronic and steric properties, creating a versatile platform for the development of targeted therapeutics. This guide will delve into the synthetic strategies for functionalizing this core, a critical aspect for tuning the biological activity and pharmacokinetic properties of these derivatives.

Combating Cancer: A Multi-pronged Attack

This compound derivatives have demonstrated significant potential in oncology through diverse mechanisms of action.

Topoisomerase Inhibition: Disrupting DNA Replication in Cancer Cells

Several isoquinoline derivatives have been identified as potent inhibitors of topoisomerase I, a crucial enzyme for DNA replication and repair. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds induce cytotoxic DNA strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Research is ongoing to elucidate the specific structure-activity relationships (SAR) that govern the potency and selectivity of this compound derivatives as topoisomerase inhibitors.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

The kinome represents a rich source of targets for cancer therapy. Emerging evidence suggests that the this compound scaffold can be effectively utilized to design potent and selective kinase inhibitors. Of particular interest is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. For instance, certain isoquinoline-1,3-dione derivatives have been reported as highly potent and selective CDK4 inhibitors.[1] Future research will likely focus on screening this compound libraries against a broad panel of kinases to identify novel inhibitors of oncogenic signaling pathways.

dot

cluster_0 This compound Derivative cluster_1 Cancer Cell Derivative 1,3-Diamino- isoquinoline Derivative Kinase Oncogenic Kinase Derivative->Kinase Inhibition Signaling Aberrant Signaling Kinase->Signaling Drives Proliferation Tumor Growth & Proliferation Signaling->Proliferation Promotes

Caption: Proposed mechanism of kinase inhibition by this compound derivatives.

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, a close structural relative of 1,3-diaminoisoquinolines, is a known inhibitor of PARP1.[2] This opens up an exciting avenue of research to explore the potential of this compound derivatives as novel PARP inhibitors, potentially offering improved selectivity and efficacy.

Neurodegenerative Disorders: A New Frontier

The ability of this compound derivatives to interact with nucleic acids and modulate enzymatic activity makes them promising candidates for tackling complex neurodegenerative diseases.

Myotonic Dystrophy Type 1: Rescuing Aberrant RNA Splicing

Myotonic Dystrophy Type 1 (DM1) is caused by the expansion of a CUG trinucleotide repeat in the DMPK gene, leading to the sequestration of essential RNA-binding proteins and subsequent mis-splicing of numerous pre-mRNAs. Groundbreaking research has shown that dimeric this compound derivatives can bind to these toxic CUG repeat RNAs, displace the sequestered proteins, and rescue the mis-splicing events.[3][4][5] Structure-activity relationship studies have highlighted that the dimeric nature of the molecule and the presence of an auxiliary aromatic unit at the C5 position of the isoquinoline ring are critical for this activity.[3]

dot

cluster_0 DM1 Pathophysiology cluster_1 Therapeutic Intervention CUG_RNA Expanded CUG Repeat RNA MBNL1 MBNL1 Splicing Factor CUG_RNA->MBNL1 Sequesters Mis_splicing Aberrant Splicing MBNL1->Mis_splicing Leads to DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms Causes Derivative 1,3-Diamino- isoquinoline Derivative Derivative->CUG_RNA Binds to & displaces MBNL1

Caption: Therapeutic strategy for Myotonic Dystrophy Type 1.

Alzheimer's Disease and Other Neuropathies: A Multifaceted Approach

The broader class of isoquinoline alkaloids has been investigated for neuroprotective effects, with mechanisms including anti-inflammatory and antioxidant activities.[6][7] There is a compelling rationale to investigate this compound derivatives for their potential to modulate key pathological processes in Alzheimer's disease, such as the inhibition of cholinesterases and the aggregation of amyloid-beta and tau proteins. Their ability to cross the blood-brain barrier will be a critical factor in their development as CNS therapeutics.

Antimicrobial and Antiviral Potential: An Unexplored Avenue

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. While the broader class of isoquinoline alkaloids has shown antibacterial and antifungal activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the range of 50-300 µg/ml against Gram-positive bacteria, the specific potential of 1,3-diaminoisoquinolines remains largely untapped.[8]

Similarly, the antiviral activity of some isoquinoline derivatives has been reported. For example, a 5-amino-2-(2-dimethylaminoethyl)benzo-[de]-isoquinolin-1,3-dione derivative has shown inhibitory effects against Herpes Simplex Virus type 1 and vaccinia virus.[9] Systematic screening of this compound libraries against a panel of clinically relevant bacteria, fungi, and viruses is a promising area for future research.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this exciting field, detailed experimental protocols are essential.

Synthesis of Substituted 1,3-Diaminoisoquinolines

A general method for the synthesis of 1,3-diamino-6,7-dimethoxyisoquinolines involves the treatment of a substituted 2-methylbenzonitrile with a strong base like lithium diisopropylamide (LDA), followed by reaction with an N,N-disubstituted cyanamide.[10]

Step-by-Step Protocol:

  • Lithiation: Dissolve the substituted 2-methylbenzonitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Add a solution of LDA in THF dropwise and stir the mixture for 1 hour at -78 °C.

  • Cyanamide Addition: Add a solution of the desired N,N-disubstituted cyanamide in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Unexplored Avenues

The therapeutic potential of this compound derivatives is far from fully realized. Future research should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of these compounds for various therapeutic targets.

  • Kinase profiling: To identify novel kinase targets and develop selective inhibitors.

  • In vivo studies: To evaluate the efficacy and safety of promising lead compounds in animal models of disease.

  • Combination therapies: To explore the synergistic effects of this compound derivatives with existing drugs.

  • Development of drug delivery systems: To enhance the bioavailability and therapeutic index of these compounds.

The this compound scaffold represents a rich and underexplored area of medicinal chemistry. The insights and protocols provided in this guide aim to empower researchers to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Galabov, A. S., et al. "Antiviral Action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion E." PubMed, pubmed.ncbi.nlm.nih.gov/7054452/. Accessed 14 Jan. 2026.
  • "Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking." PubMed Central, . Accessed 14 Jan. 2026.

  • Tsai, I. L., et al. "Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities." PubMed, pubmed.ncbi.nlm.nih.gov/2733073/. Accessed 14 Jan. 2026.
  • "Structure activity relationship of the synthesized compounds 3–11." ResearchGate, . Accessed 14 Jan. 2026.

  • "Antibacterial activity of the compounds: MIC's in mg/mL." ResearchGate, . Accessed 14 Jan. 2026.

  • "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones." PubMed, pubmed.ncbi.nlm.nih.gov/32529029/. Accessed 14 Jan. 2026.
  • "Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent." PubMed, pubmed.ncbi.nlm.nih.gov/12854748/. Accessed 14 Jan. 2026.
  • "A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells." PubMed Central, . Accessed 14 Jan. 2026.

  • "Antibacterial Activity of Tested Compounds 1-3 (MIC mg/ml)." ResearchGate, . Accessed 14 Jan. 2026.

  • "Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties." Frontiers, . Accessed 14 Jan. 2026.

  • "Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity." MDPI, . Accessed 14 Jan. 2026.

  • "Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus." MDPI, . Accessed 14 Jan. 2026.

  • "Supporting information." The Royal Society of Chemistry, . Accessed 14 Jan. 2026.

  • "1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists." PubMed, pubmed.ncbi.nlm.nih.gov/8446215/. Accessed 14 Jan. 2026.
  • "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." PubMed Central, . Accessed 14 Jan. 2026.

  • "DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition." PubMed Central, . Accessed 14 Jan. 2026.

  • "Synthetic methods for 1,3-diamines | Request PDF." ResearchGate, . Accessed 14 Jan. 2026.

  • "Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent." PubMed, pubmed.ncbi.nlm.nih.gov/34416378/. Accessed 14 Jan. 2026.
  • "Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses." MDPI, . Accessed 14 Jan. 2026.

  • "A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell." PubMed Central, . Accessed 14 Jan. 2026.

  • "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI, . Accessed 14 Jan. 2026.

  • "The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model." National Institutes of Health, . Accessed 14 Jan. 2026.

  • "Structure-activity relationship of anticancer drug candidate quinones." PubMed, pubmed.ncbi.nlm.nih.gov/38116136/. Accessed 14 Jan. 2026.
  • "Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus." PubMed, pubmed.ncbi.nlm.nih.gov/38139128/. Accessed 14 Jan. 2026.
  • "The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystro." Wiley Online Library, onlinelibrary.wiley.com/doi/10.1002/chem.202001572. Accessed 14 Jan. 2026.
  • "Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones." National Institutes of Health, . Accessed 14 Jan. 2026.

  • "The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model." PubMed, pubmed.ncbi.nlm.nih.gov/33022838/. Accessed 14 Jan. 2026.
  • "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." PubMed Central, . Accessed 14 Jan. 2026.

  • "Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids." MDPI, . Accessed 14 Jan. 2026.

  • "(PDF) Virtual fragment screening identification of a novel Quinoline-5,8-dicarboxylic acid derivative as selective JMJD3 inhibitor." ResearchGate, . Accessed 14 Jan. 2026.

  • "Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease." PubMed Central, . Accessed 14 Jan. 2026.

  • "Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study." MDPI, . Accessed 14 Jan. 2026.

  • "Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease." PubMed, pubmed.ncbi.nlm.nih.gov/40889988/. Accessed 14 Jan. 2026.
  • "RETRACTED: The Potential Neuroprotective Effect of Thymoquinone on Scopolamine-Induced In Vivo Alzheimer's Disease-like Condition: Mechanistic Insights." MDPI, . Accessed 14 Jan. 2026.

Sources

The 1,3-Diaminoisoquinoline Scaffold: A Privileged Structure for Targeting RNA-Mediated Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to interact with a wide array of biological targets.[1] Among its many derivatives, the 1,3-diaminoisoquinoline core has emerged as a particularly potent and versatile template. This guide provides a detailed exploration of the this compound scaffold, with a primary focus on its most well-validated and compelling role in modern drug discovery: the targeting of toxic RNA repeats in Myotonic Dystrophy Type 1 (DM1). We will dissect the synthesis of this core, analyze its structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in this promising field.

The Isoquinoline Core: A Foundation of Pharmacological Diversity

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a structural alert for significant biological activity. Its rigid framework and nitrogen atom provide ideal anchor points for molecular recognition, enabling it to serve as a versatile template in drug design.[2] Derivatives of this core have demonstrated a vast spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[3] This inherent bioactivity has cemented the isoquinoline scaffold as a recurring motif in both natural products and synthetic therapeutic agents, making its derivatives, such as the 1,3-diamino variant, a focal point of intensive research.

Synthesis of the this compound Core

The strategic synthesis of the this compound scaffold is critical for exploring its therapeutic potential. Methodologies range from foundational constructions of the core to complex, multi-step syntheses of highly functionalized derivatives for specific biological targets.

General Synthesis Methodology

A foundational method for constructing the this compound core involves the treatment of a 2-methylbenzonitrile derivative with a strong base like lithium diisopropylamide (LDA), followed by reaction with an N,N-disubstituted cyanamide. This approach facilitates the cyclization and formation of the desired bicyclic system. The choice of starting benzonitrile allows for the introduction of various substituents onto the benzene ring portion of the scaffold, enabling early-stage diversification.

cluster_synthesis General Synthesis of 1,3-Diaminoisoquinolines start 2-Methylbenzonitrile Derivative lda 1. LDA, THF start->lda Deprotonation cyanamide 2. N,N-Disubstituted Cyanamide lda->cyanamide Nucleophilic Attack & Cyclization product This compound Core cyanamide->product cluster_dm1 Molecular Pathogenesis of DM1 and Therapeutic Intervention DMPK_gene DMPK Gene (with CTGexp) Toxic_RNA Toxic r(CUG)exp RNA (Hairpin Structure) DMPK_gene->Toxic_RNA Transcription Foci Sequestration (Ribonuclear Foci) Toxic_RNA->Foci MBNL1_free Functional MBNL1 MBNL1_free->Foci Sequestration Mis_splicing Aberrant Splicing Foci->Mis_splicing MBNL1_released Released MBNL1 Foci->MBNL1_released Disruption by Drug DM1_Symptoms DM1 Symptoms Mis_splicing->DM1_Symptoms Drug This compound Derivative (e.g., JM642) Drug->Toxic_RNA Binds to r(CUG)exp Splicing_rescue Splicing Correction MBNL1_released->Splicing_rescue Amelioration Symptom Amelioration Splicing_rescue->Amelioration

Caption: Mechanism of this compound derivatives in Myotonic Dystrophy Type 1.

Structure-Activity Relationship (SAR) Insights

SAR studies have been pivotal in optimizing the this compound scaffold for targeting r(CUG) repeats. Two key structural modifications have proven crucial for enhancing both binding affinity and biological efficacy: C5-position substitution and dimerization. [1]

  • C5-Position Substitution: The introduction of an additional aromatic unit at the C5 position of the isoquinoline core significantly enhances binding to the CUG repeat RNA. [1][4]This modification likely provides additional surface area for favorable interactions with the RNA structure.

  • Dimerization: Linking two monomeric this compound units together via a flexible linker dramatically increases binding affinity and the ability to rescue mis-splicing. [4]The dimeric structure allows the molecule to span multiple binding sites on the repetitive RNA hairpin, leading to a significant avidity gain.

The lead compound, JM642 , is a dimeric form that showcases these principles. [4]Its superior activity compared to its monomeric counterpart, JM608 , highlights the power of this bivalent binding strategy.

CompoundStructureKey Featurer(CUG) Binding AffinityBiological Activity (Splicing Rescue)
JM608 MonomerC5-Aryl SubstitutionModerateModerate Effect
JM642 DimerBivalent LigandHigh (nM range) [5]Significant Rescue [4]
Lead Compound Case Study: JM642

JM642 is a dimeric molecule composed of two this compound chromophores, each bearing an auxiliary aromatic unit at the C5 position. [4]In vitro binding studies using surface plasmon resonance (SPR) confirmed its high-affinity interaction with r(CUG) repeats. [1]Crucially, in cell-based models of DM1, treatment with JM642 led to the disruption of ribonuclear foci and rescued the mis-splicing of key pre-mRNAs, such as those for the muscle-specific chloride channel (CLCN1) and the sarcoplasmic reticulum calcium-ATPase 1 (ATP2A1). [4]These effects were also demonstrated in a DM1 mouse model, establishing JM642 as a potent lead compound for the development of a DM1 therapeutic. [6][4]

Experimental Protocols for Drug Discovery

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives targeting DM1.

Protocol: Synthesis of a C5-Arylated 1-Amino-3-aminoisoquinoline Precursor

This protocol is adapted from the synthesis of JM608 and describes the key cross-coupling steps. [1] Step 1: Suzuki-Miyaura Cross-Coupling

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 1-amino-5-bromo-3-chloroisoquinoline derivative (1.0 equiv), a piperazine-substituted pyridinyl pinacol boronic ester (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated product.

Step 2: Buchwald-Hartwig Cross-Coupling

  • To an oven-dried flask under an inert atmosphere, add the product from Step 1 (1.0 equiv), a Boc-protected carbamate (1.5 equiv), Pd₂(dba)₃ (0.1 equiv), Xantphos (0.2 equiv), and Cs₂CO₃ (2.5 equiv).

  • Add a dry, degassed solvent such as dioxane.

  • Heat the mixture to reflux (e.g., 100-110 °C) and monitor by TLC or LC-MS until completion.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the fully coupled, protected precursor.

  • Subsequent deprotection of the Boc groups using standard acidic conditions (e.g., TFA in DCM) will yield the final monomeric compound.

Protocol: Cell-Based Foci Disruption Assay

This assay evaluates the ability of a compound to disrupt the pathogenic ribonuclear foci in DM1 patient-derived cells. [4]

  • Cell Culture: Plate DM1 patient-derived myoblasts or fibroblasts on glass coverslips in a 24-well plate and culture under standard conditions until they reach 60-70% confluency.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., JM642) in DMSO. Dilute the compound to the desired final concentration (e.g., 10-30 µM) in fresh cell culture medium. Treat the cells for 24-48 hours. Include a vehicle-only (DMSO) control.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Fluorescence In Situ Hybridization (FISH):

    • Wash the cells with PBS.

    • Pre-hybridize with hybridization buffer.

    • Hybridize the cells overnight at 37 °C with a fluorescently labeled (e.g., Cy3) (CAG)₅ probe designed to detect the CUG repeat RNA.

  • Imaging and Analysis:

    • Wash the cells to remove the unbound probe.

    • Mount the coverslips onto microscope slides with a mounting medium containing DAPI (to stain the nuclei).

    • Image the cells using a fluorescence confocal microscope.

    • Quantify the results by counting the number of nuclei containing distinct fluorescent foci. A successful compound will show a significant reduction in the percentage of foci-positive nuclei compared to the vehicle control. [4]

Exploratory Applications and Future Directions

While the role of 1,3-diaminoisoquinolines in targeting RNA is exceptionally well-defined, the broader isoquinoline class is known to inhibit various protein kinases. [7][8]The nitrogen atoms and planar structure of the scaffold make it suitable for insertion into the ATP-binding pocket of many kinases. Future research could explore the kinase inhibitory profile of a this compound library to determine if this specific substitution pattern confers selectivity for certain kinase families. Such studies could open new avenues for this scaffold in oncology or inflammatory diseases.

Furthermore, the principles learned from targeting r(CUG) repeats in DM1 could be applied to other RNA-mediated diseases caused by different repeat expansions, offering a platform approach to tackling these challenging genetic disorders.

Conclusion

The this compound scaffold represents a triumph of rational drug design. Its evolution from a general "privileged structure" to a highly specialized, potent, and validated modulator of toxic RNA in Myotonic Dystrophy Type 1 provides a compelling blueprint for modern medicinal chemistry. By understanding its synthesis, mechanism, and structure-activity relationships, researchers are well-equipped to further exploit this remarkable chemical entity, not only to refine therapies for DM1 but also to explore new frontiers in the pursuit of novel therapeutics.

References

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., Nakatani, K., & Nakamori, M. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. Available from: [Link]

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. Available from: [Link]

  • Nakatani, K., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. Available from: [Link]

  • Nakatani, K., et al. (2020). SPR single cycle kinetic analyses of ligand binding to the r(CUG)9... ResearchGate. Available from: [Link]

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available from: [Link]

  • Hu, J., & Li, Y. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Molecules, 27(6), 1935. Available from: [Link]

  • Various Authors. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Luebkemann, C., & FNU, L. (2012). Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro: Discovery of Lead Compounds Targeting Myotonic Dystrophy (DM1). ACS Chemical Biology, 7(5), 858–866. Available from: [Link]

  • Disney, M. D., et al. (2012). Versatile Target-Guided Screen for Discovering Bidirectional Transcription Inhibitors of a Trinucleotide Repeat Disease. ACS Chemical Biology, 7(11), 1883–1889. Available from: [Link]

  • Kumar, A., & Disney, M. D. (2012). Developing Bivalent Ligands to Target CUG Triplet Repeats, the Causative Agent of Myotonic Dystrophy Type 1. Journal of the American Chemical Society, 134(15), 6649–6660. Available from: [Link]

  • Angelbello, A. J., et al. (2020). A small molecule that binds an RNA repeat expansion stimulates its decay via the exosome complex. eLife, 9, e53117. Available from: [Link]

  • Kamal, A., et al. (2004). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 14(16), 4229–4232. Available from: [Link]

Sources

Methodological & Application

Application Notes: Visualizing RNA Foci in Myotonic Dystrophy Type 1 Models using a 1,3-Diaminoisoquinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Myotonic Dystrophy Type 1 (DM1) is a debilitating genetic disorder characterized by an expansion of a cytosine-thymine-guanine (CTG) trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed into RNA, these expanded repeats, denoted as CUG repeats (r(CUG)exp), adopt a hairpin structure and accumulate in the nucleus, forming distinct aggregates known as ribonuclear foci.[2] These foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1][2] The depletion of available MBNL proteins leads to aberrant alternative splicing of numerous pre-mRNAs, resulting in the multi-systemic symptoms of DM1. The visualization and analysis of these RNA foci are therefore central to understanding DM1 pathogenesis and evaluating the efficacy of potential therapeutics.

This application note details the use of JM642 , a dimeric derivative of 1,3-diaminoisoquinoline, as a specialized molecular probe for studying r(CUG)exp RNA foci in cellular models of DM1. While traditionally, RNA foci are visualized using techniques like Fluorescence In Situ Hybridization (FISH), JM642 offers a small molecule-based approach to probe the integrity and disruption of these structures. JM642 has been shown to bind to CUG repeat RNA and rescue mis-splicing in DM1 models, making it a valuable tool for investigating the underlying molecular pathology of this disease.[1][2][3][4][5]

Mechanism of Action: Targeting RNA Foci with JM642

JM642 is a dimeric molecule constructed from two this compound chromophores.[1][3] This unique structure confers a high affinity and specificity for the hairpin structures formed by expanded CUG repeats. The proposed mechanism involves the binding of JM642 to the r(CUG)exp, which leads to the disruption of the ribonuclear foci.[2][3] This disruption is thought to release the sequestered MBNL1 proteins, allowing them to return to their normal function of regulating alternative splicing. The intrinsic fluorescence of the this compound scaffold provides a basis for visualizing its interaction with cellular components, although its primary documented use in this context is to effect a biological change (foci disruption) that is then visualized by other means, such as FISH.

cluster_0 In Myotonic Dystrophy Type 1 (DM1) Cells cluster_1 Therapeutic Intervention with JM642 Expanded CUG Repeats Expanded CUG Repeats RNA Foci Formation RNA Foci Formation Expanded CUG Repeats->RNA Foci Formation JM642 JM642 MBNL1 Sequestration MBNL1 Sequestration Aberrant Splicing Aberrant Splicing MBNL1 Sequestration->Aberrant Splicing RNA Foci Formation->MBNL1 Sequestration Foci Disruption Foci Disruption JM642->Foci Disruption MBNL1 Release MBNL1 Release Foci Disruption->MBNL1 Release Splicing Rescue Splicing Rescue MBNL1 Release->Splicing Rescue

Figure 1: Proposed mechanism of JM642 in DM1 cells.

Photophysical Properties

The precise photophysical properties of JM642, including its excitation and emission maxima, quantum yield, and molar extinction coefficient, have not been extensively reported in the available literature. However, isoquinoline derivatives are known to exhibit fluorescence.[6] It is recommended that users empirically determine the optimal excitation and emission wavelengths for JM642 using a spectrophotometer or by testing a range of standard filter sets on a fluorescence microscope. Based on the properties of similar heterocyclic compounds, it is advisable to start by examining excitation in the range of 350-420 nm and emission in the range of 450-550 nm.

Table 1: Recommended Starting Points for JM642 Imaging

ParameterRecommended Starting RangeNotes
Excitation Wavelength350 - 420 nmEmpirical validation is crucial.
Emission Wavelength450 - 550 nmA standard DAPI or blue filter set may be a good starting point.
Working Concentration10 - 50 µMFor therapeutic effect studies, concentrations up to 80 µM have been used.
Incubation Time30 min - 2 hours for staining; up to 48 hours for therapeutic effect studies.Shorter times for imaging, longer for observing foci disruption.

Experimental Protocols

Cell Culture and Seeding

This protocol is designed for DM1 patient-derived myoblasts or the C2C12 DM1 cell model expressing r(CUG)800.

  • Culture cells in the appropriate growth medium (e.g., DMEM supplemented with 10-20% FBS and antibiotics) in a humidified incubator at 37°C and 5% CO2.

  • For imaging experiments, seed cells onto glass-bottom dishes or coverslips to a confluence of 50-70% at the time of the experiment. This ensures that individual cells and their nuclei can be clearly resolved.

Protocol 1: Visualization of RNA Foci Disruption by JM642 Treatment (Fixed Cells)

This protocol uses JM642 as a therapeutic agent and visualizes the resulting changes in RNA foci using Fluorescence In Situ Hybridization (FISH).

Materials:

  • JM642 stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer

  • Fluorescently labeled probe for CUG repeats (e.g., Cy3-labeled (CAG)n probe)

  • Wash buffers (e.g., SSC-based)

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Treatment with JM642:

    • Prepare a working solution of JM642 in pre-warmed cell culture medium at the desired concentration (e.g., 30 µM).

    • Remove the old medium from the cells and add the JM642-containing medium.

    • Incubate for the desired period (e.g., 48 hours) to observe the therapeutic effect on foci disruption.[3]

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization solution for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Fluorescence In Situ Hybridization (FISH):

    • Pre-hybridize the cells with hybridization buffer.

    • Add the fluorescently labeled CUG repeat probe and incubate overnight in a humidified chamber at 37°C.[7][8][9]

    • Perform post-hybridization washes to remove the unbound probe.

  • Nuclear Counterstaining and Mounting:

    • Incubate with DAPI or Hoechst solution for 5-10 minutes.

    • Wash with PBS.

    • Mount the coverslip onto a glass slide using an antifade mounting medium.

  • Imaging:

    • Visualize the samples using a fluorescence or confocal microscope.

    • Acquire images in the channels corresponding to the FISH probe (e.g., Cy3) and the nuclear stain (e.g., DAPI).

    • Analyze the number and intensity of RNA foci in JM642-treated versus control cells.

start Seed DM1 Model Cells treat Treat with JM642 (e.g., 30 µM, 48h) start->treat fix Fix with 4% PFA treat->fix perm Permeabilize (e.g., Triton X-100) fix->perm fish Perform FISH with CUG-repeat probe perm->fish wash Wash to remove unbound probe fish->wash stain Counterstain nuclei (DAPI/Hoechst) wash->stain mount Mount with antifade medium stain->mount image Image with Fluorescence Microscope mount->image analyze Analyze RNA foci number and intensity image->analyze

Figure 2: Workflow for visualizing JM642-induced RNA foci disruption.

Protocol 2: Proposed Method for Live-Cell Imaging of RNA Foci with JM642

This is a proposed protocol based on general methods for live-cell imaging with small molecule probes.[10][11][12][13] Users should empirically validate and optimize the conditions.

Materials:

  • JM642 stock solution (in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Hoechst 33342 (for live-cell nuclear staining, optional)

Procedure:

  • Preparation:

    • Ensure cells are seeded on a glass-bottom dish suitable for live-cell imaging.

    • Replace the culture medium with pre-warmed live-cell imaging medium.

  • Staining with JM642:

    • Prepare a working solution of JM642 in the imaging medium at the lowest effective concentration (start with 10 µM and titrate).

    • Add the JM642 solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing (Optional):

    • To reduce background fluorescence, you may wash the cells once or twice with fresh imaging medium.

  • Nuclear Counterstaining (Optional):

    • If desired, add Hoechst 33342 to the medium for the last 10-15 minutes of incubation.

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Using the empirically determined excitation and emission settings for JM642, acquire images.

    • If co-staining with Hoechst, use a standard DAPI filter set for the nuclear channel.

    • Acquire time-lapse images to observe the dynamics of JM642 localization.

Expected Results and Troubleshooting

  • Fixed Cell (FISH) Protocol: In untreated DM1 model cells, you should observe distinct, bright fluorescent foci within the nucleus, corresponding to the aggregated CUG repeat RNA. Following successful treatment with JM642, a significant reduction in the number and/or intensity of these foci is expected.[3]

  • Live-Cell Protocol: Based on its proposed mechanism, JM642 is expected to accumulate in the nucleus and potentially co-localize with the RNA foci. The fluorescence signal may be diffuse throughout the nucleus with brighter puncta corresponding to the foci.

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High Background Fluorescence JM642 concentration is too high; insufficient washing.Decrease the concentration of JM642. Add wash steps after incubation.
No or Weak Signal Incorrect excitation/emission filters; JM642 concentration is too low; photobleaching.Empirically determine the optimal filter set. Increase JM642 concentration. Reduce exposure time and laser power. Use an antifade agent.
Cell Toxicity in Live Imaging JM642 concentration is too high; prolonged exposure to excitation light.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.[14] Use the lowest possible laser power and exposure time.
No Reduction in Foci (FISH) JM642 treatment was ineffective; issue with the FISH protocol.Increase the concentration or duration of JM642 treatment. Optimize the FISH protocol (probe concentration, hybridization temperature).

Conclusion

The this compound derivative, JM642, represents a valuable small molecule tool for the study of Myotonic Dystrophy Type 1. Its ability to bind to expanded CUG repeats and disrupt the pathogenic ribonuclear foci provides a powerful method for investigating the molecular mechanisms of DM1 and for screening potential therapeutic compounds. While further characterization of its photophysical properties is warranted, the protocols outlined here provide a solid foundation for researchers to utilize JM642 in both fixed and live-cell imaging applications to advance our understanding of this complex disease.

References

  • Li, Q., & Chang, Y. T. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nature Protocols, 1(6), 2922–2932. [Link]

  • Li, Q., & Chang, Y. T. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Springer Nature Experiments. [Link]

  • Song, Y., Zhang, X., Huang, L., Behlke, M. A., & Tsourkas, A. (2022). Real-Time Imaging Of Single Engineered RNA Transcripts In Living Cells. JoVE (Journal of Visualized Experiments). [Link]

  • Sato, S., et al. (2015). Live-cell imaging of endogenous mRNAs with a small molecule. Angewandte Chemie International Edition, 54(6), 1855-1858. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • ResearchGate. (n.d.). Photophysical and decay properties of derivatives 1-3. [Link]

  • Santangelo, P. J., et al. (2011). Probes for Intracellular RNA Imaging in Live Cells. Methods in enzymology, 497, 119–139. [Link]

  • Jahromi, A. H., et al. (2014). Small Molecules that Target the Toxic RNA in Myotonic Dystrophy Type 2. ACS chemical biology, 9(10), 2378–2386. [Link]

  • Abyntek. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. [Link]

  • Creative BioMart. (n.d.). Fluorescence In Situ Hybridization (FISH) protocol. [Link]

  • Creative Bioarray. (n.d.). Fluorescence In Situ Hybridization (FISH) Protocol. [Link]

  • Jahromi, A. H., et al. (2014). Small molecules that target the toxic RNA in myotonic dystrophy type 2. PubMed. [Link]

  • protocols.io. (2023). Fluorescence in situ hybridization (FISH). [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • ResearchGate. (n.d.). JM642 rescued splicing defects in (a) Clcn1 and (b) Atp2a1 pre-mRNAs in.... [Link]

  • Lu-Nguyen, N., et al. (2019). Mitigating RNA Toxicity in Myotonic Dystrophy using Small Molecules. International Journal of Molecular Sciences, 20(16), 3996. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Wiley Online Library. [Link]

  • Takara Bio. (n.d.). Excitation and emission information for Living Colors fluorescent proteins. [Link]

  • ResearchGate. (n.d.). JM608 and JM642 rescued the mis-splicing in the C2C12 DM1 cell model.... [Link]

  • Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. [Link]

Sources

Synthesis of 1,3-Diaminoisoquinoline Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Diaminoisoquinoline Scaffold

The isoquinoline core is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. Within this class, this compound derivatives have emerged as a privileged scaffold in medicinal chemistry and drug discovery. The strategic placement of amino groups at the C1 and C3 positions imparts unique electronic and hydrogen-bonding properties, enabling these molecules to interact with a variety of biological targets. Notably, derivatives of this class have been investigated as potential alpha 1-adrenoceptor antagonists and have shown promise in targeting RNA repeat expansions associated with neuromuscular disorders like myotonic dystrophy type 1.[1][2][3] The versatile synthetic accessibility of the this compound core allows for extensive functionalization, making it an attractive starting point for the development of novel therapeutics.

This guide provides detailed protocols for two robust methods for the synthesis of this compound derivatives, outlines key characterization techniques, and offers insights into potential troubleshooting and safety considerations.

Synthetic Strategies: Pathways to the this compound Core

Two primary and effective strategies for the synthesis of the this compound scaffold are presented here. The first is a classical approach utilizing a Thorpe-Ziegler cyclization of an o-cyanobenzyl cyanide derivative. The second is a more modern approach that involves the base-mediated condensation of a substituted 2-methylbenzonitrile with a cyanamide.

Protocol 1: Thorpe-Ziegler Synthesis from o-Cyanobenzyl Cyanide

This method relies on the intramolecular base-catalyzed condensation of a dinitrile to form an enamine, which then tautomerizes to the more stable aminoisoquinoline.[4][5] The reaction is typically carried out using a strong base such as sodium methoxide.

Thorpe-Ziegler Mechanism o-Cyanobenzyl_Cyanide o-Cyanobenzyl Cyanide Carbanion Carbanion Intermediate o-Cyanobenzyl_Cyanide->Carbanion Base (e.g., NaOMe) Iminonitrile Iminonitrile Intermediate Carbanion->Iminonitrile Intramolecular Nucleophilic Attack Enaminonitrile Enaminonitrile Intermediate Iminonitrile->Enaminonitrile Tautomerization This compound This compound Enaminonitrile->this compound Tautomerization

Caption: Thorpe-Ziegler cyclization mechanism for this compound synthesis.

Reagent/MaterialGradeSupplier
o-Cyanobenzyl cyanideReagentCommercially Available
Sodium MethoxideReagentCommercially Available
MethanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric AcidConcentratedCommercially Available
Sodium BicarbonateSaturated SolutionLaboratory Prepared
Magnesium SulfateAnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cyanobenzyl cyanide (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approximately 10 mL per gram of starting material) to the flask.

  • Base Addition: While stirring, carefully add sodium methoxide (1.1 eq) to the solution. The addition is exothermic, and the reaction mixture may warm.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid until acidic, then basify with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Synthesis from Substituted 2-Methylbenzonitriles

This contemporary method provides a direct route to N3-substituted 1,3-diaminoisoquinolines. The reaction proceeds via the deprotonation of the benzylic position of a 2-methylbenzonitrile using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by condensation with an N,N-disubstituted cyanamide.[6]

2-Methylbenzonitrile Route Substituted_2-Methylbenzonitrile Substituted 2-Methylbenzonitrile Benzylic_Anion Benzylic Anion Substituted_2-Methylbenzonitrile->Benzylic_Anion LDA, THF, -78 °C Adduct Intermediate Adduct Benzylic_Anion->Adduct R₂N-CN Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization N3-Substituted_this compound N3-Substituted This compound Cyclized_Intermediate->N3-Substituted_this compound Tautomerization

Caption: Synthesis of N3-substituted 1,3-diaminoisoquinolines from 2-methylbenzonitriles.

Reagent/MaterialGradeSupplier
Substituted 2-MethylbenzonitrileReagentCommercially Available
DiisopropylamineAnhydrousCommercially Available
n-Butyllithium2.5 M in hexanesCommercially Available
N,N-Disubstituted CyanamideReagentCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated Ammonium ChlorideSolutionLaboratory Prepared
BrineSaturated SolutionLaboratory Prepared
Sodium SulfateAnhydrousCommercially Available
  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve anhydrous diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, and stir the solution at -78 °C for 30 minutes.

  • Anion Formation: To the freshly prepared LDA solution, add a solution of the substituted 2-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Condensation: Add a solution of the N,N-disubstituted cyanamide (1.1 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N3-substituted this compound derivative.

Characterization and Analysis

The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the isoquinoline core and the protons of the amino substituents. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. Look for characteristic chemical shifts for the aromatic and sp³-hybridized carbons.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic N-H stretching vibrations for the primary and secondary amino groups in the region of 3200-3500 cm⁻¹.

    • Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The molecular ion peak (M⁺) should be observed.

Analytical Data for this compound
Technique Expected Observations
¹H NMR (DMSO-d₆)δ ~6.5-8.0 ppm (aromatic protons), δ ~5.0-7.0 ppm (NH₂ protons, broad)
¹³C NMR (DMSO-d₆)δ ~100-160 ppm (aromatic carbons)
IR (KBr)ν ~3450, 3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch)
HRMS (ESI)Calculated for C₉H₉N₃ [M+H]⁺, found value should be within ± 5 ppm

Troubleshooting

Problem Possible Cause Solution
Low or no product yieldIncomplete reactionExtend reaction time, increase temperature, or check the purity of reagents.
Inactive baseUse freshly opened or properly stored base. For Protocol 2, ensure LDA is freshly prepared.
Multiple spots on TLCSide reactionsOptimize reaction temperature and stoichiometry of reagents.
Impure starting materialsPurify starting materials before use.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • Sodium methoxide and n-Butyllithium are highly reactive and flammable. They react violently with water. Handle under an inert atmosphere.

    • LDA is a strong, non-nucleophilic base that is corrosive. Prepare and handle with care.

    • Organic solvents like THF and diethyl ether are flammable. Avoid open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039. [Link]

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. [Link]

  • Popp, F. D., & Noble, A. C. (1962). Synthesis of this compound. Journal of Organic Chemistry, 27(6), 2121-2121.
  • Nakamori, M., Sobczak, K., & Pu, Y. (2020). Small-molecule-based therapeutic approaches for myotonic dystrophy. Journal of Personalized Medicine, 10(3), 109.
  • Lee, J., Bai, L. P., & Lee, S. K. (2020). Small molecules targeting RNA repeats in myotonic dystrophy. Molecules and Cells, 43(3), 231.
  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1927.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

Sources

Application Notes & Protocols: 1,3-Diaminoisoquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,3-Diaminoisoquinoline Scaffold

The isoquinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of bioactive natural products and synthetic compounds.[1][2] Within this important class of heterocycles, the this compound scaffold presents a unique and powerful platform for molecular design. The strategic placement of two amino groups at the C1 and C3 positions imparts a distinct set of chemical properties, including high nucleophilicity, the capacity for bidentate chelation, and extensive hydrogen bonding capabilities. These features make it an exceptionally versatile building block for creating complex molecular architectures with tailored functions.

This guide provides an in-depth exploration of the this compound core, from its synthesis to its application in the development of targeted therapeutics. We will dissect the causality behind synthetic strategies and provide detailed, field-proven protocols for its use, empowering researchers to leverage the full potential of this remarkable scaffold.

Section 1: Synthesis of the this compound Core

The construction of the this compound skeleton is efficiently achieved through a directed ortho-metalation and cyclization strategy. A common and effective approach involves the reaction of a 2-methylbenzonitrile derivative with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by the addition of an N,N-disubstituted cyanamide.

Causality of the Synthetic Route:

  • Directed Ortho-Metalation: The cyano group (-CN) of the 2-methylbenzonitrile starting material is a powerful directing group. It coordinates to the lithium ion of LDA, positioning the base to selectively deprotonate the adjacent, and otherwise less acidic, methyl group. This step is critical for ensuring regioselective lithiation.

  • Nucleophilic Attack and Cyclization: The resulting benzylic carbanion is a potent nucleophile that readily attacks the electrophilic carbon of the cyanamide. The subsequent intramolecular cyclization, followed by tautomerization, rapidly forms the stable aromatic isoquinoline ring system. This concerted reaction cascade is highly efficient and typically proceeds in good yield.

The workflow below illustrates this key transformation.

G start 2-Methylbenzonitrile Derivative lda LDA (Lithium Diisopropylamide) in THF, -78 °C start->lda 1. Deprotonation carbanion Benzylic Carbanion (Ortho-lithiated intermediate) lda->carbanion addition Nucleophilic Addition carbanion->addition 2. Addition cyanamide N,N-Disubstituted Cyanamide (R₂N-CN) cyanamide->addition cyclization Intramolecular Cyclization & Tautomerization addition->cyclization 3. Cyclization product This compound Derivative cyclization->product

Caption: General workflow for the synthesis of this compound derivatives.

Section 2: Applications in Medicinal Chemistry

The unique electronic and structural properties of 1,3-diaminoisoquinolines have made them attractive scaffolds for targeting complex biological systems.

Case Study 1: Modulators of RNA Misfolding in Myotonic Dystrophy Type 1 (DM1)

Myotonic Dystrophy Type 1 is a genetic disorder caused by the expansion of a CUG trinucleotide repeat in the DMPK gene.[3][4] The resulting long CUG repeat RNA sequesters essential splicing factors, leading to widespread mis-splicing of other pre-mRNAs.[3][5] Small molecules capable of binding to these toxic RNA repeats can disrupt this sequestration and restore normal splicing.

Derivatives of this compound have emerged as a promising class of molecules for this purpose.[3] Their planar, aromatic structure allows for intercalation between the RNA base pairs, while the amino substituents provide crucial hydrogen bonding interactions that enhance binding affinity and selectivity for the CUG repeats.

A key synthetic strategy for creating advanced DM1-targeted molecules involves the selective functionalization of the this compound core using modern cross-coupling reactions. For example, the synthesis of the monomeric ligand JM608 involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, demonstrating the ability to precisely control the substitution pattern.[3][5]

G Synthesis of a Differentially Substituted this compound start 1-Amino-5-bromo-3- chloroisoquinoline Derivative suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate C5-Arylated Intermediate suzuki->intermediate Selective C-Br coupling boronic_ester Piperazine-substituted Pyridinyl Boronic Ester boronic_ester->suzuki buchwald Buchwald-Hartwig Cross-Coupling intermediate->buchwald protected_product Fully Substituted & Protected Product buchwald->protected_product Selective C-Cl coupling carbamate Boc-protected Carbamate carbamate->buchwald deprotection Boc Deprotection (e.g., TFA) protected_product->deprotection final_product Final Monomer Ligand (JM608) deprotection->final_product

Caption: Synthetic strategy for the JM608 monomer via sequential cross-coupling.[3][5]

The dimeric form of this ligand, JM642, has been shown to rescue mis-splicing in cellular and mouse models of DM1, highlighting the therapeutic potential of this scaffold.[3][4]

Case Study 2: Probing the Pharmacophore of α1-Adrenoceptor Antagonists

An early investigation into 1,3-diamino-6,7-dimethoxyisoquinoline derivatives explored their potential as α1-adrenoceptor antagonists for treating hypertension.[6] While these compounds showed some binding affinity for the receptor, they were significantly less potent than the established drug prazosin and proved to be ineffective antihypertensive agents.

Compoundα1-Adrenoceptor Binding Affinity (Ki)
Prazosin ~ 1.6 x 10⁻¹⁰ M
Analogue 8 (furoylpiperazinyl derivative)1.6 x 10⁻⁷ M[6]
Analogue 4 (dimethylamino derivative)> 10⁻⁶ M[6]

Causality of Inactivity: The study provided a crucial insight into the structure-activity relationship (SAR) for this class of receptors. X-ray crystallography and pKa analysis revealed that the this compound core undergoes protonation primarily at the N-2 position at physiological pH.[6] In contrast, highly potent antagonists like prazosin require protonation at the N-1 position to form a critical salt-bridge with the receptor. This difference in protonation behavior, and the resulting charge distribution, was determined to be the primary reason for the low binding affinity and lack of antihypertensive activity.[6] This work exemplifies how the this compound scaffold can be used as a tool to probe and validate pharmacophoric models.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of a 1,3-Diamino-6,7-dimethoxyisoquinoline Core

(Adapted from Bordner, J. et al., J. Med. Chem. 1988)[6]

This protocol describes the synthesis of a substituted this compound via directed ortho-metalation.

Materials:

  • 2-Methyl-4,5-dimethoxybenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • N,N-Dimethylcyanamide

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature thermometer and cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C. To the cooled solvent, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).

  • Deprotonation: Dissolve 2-methyl-4,5-dimethoxybenzonitrile (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution via cannula to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature. The formation of the deep red-colored benzylic anion indicates successful deprotonation.

  • Reaction with Cyanamide: Add N,N-dimethylcyanamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline.

Self-Validation & Characterization:

  • TLC Analysis: Monitor reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, more polar product spot.

  • NMR Spectroscopy (¹H, ¹³C): Confirm the structure by identifying the characteristic aromatic protons of the isoquinoline core and the singlets for the methoxy and dimethylamino groups.

  • Mass Spectrometry: Verify the molecular weight of the product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination on a Chloro-isoquinoline Intermediate

(Methodology based on the synthesis of JM608)[3][5]

This protocol details the amination at the C3 position of a chloro-substituted isoquinoline, a key step in building more complex derivatives.

Materials:

  • 1-Amino-3-chloro-isoquinoline derivative (starting material)

  • Amine or carbamate to be coupled (e.g., Boc-protected carbamate) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 1-amino-3-chloro-isoquinoline starting material (1.0 equivalent), the amine/carbamate (1.2 equivalents), the base (e.g., Cs₂CO₃, 2.0 equivalents), the palladium catalyst, and the ligand.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired C3-aminated product.

Causality of Component Choices:

  • Palladium Catalyst & Ligand: The Pd₂(dba)₃/Xantphos system is a robust combination for C-N bond formation. The bulky, electron-rich Xantphos ligand facilitates the crucial reductive elimination step in the catalytic cycle, which forms the desired C-N bond.

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base often used in these couplings. It is effective at deprotonating the amine/carbamate nucleophile without causing unwanted side reactions.

  • Inert Atmosphere: The palladium catalyst in its active Pd(0) state is highly sensitive to oxygen. A rigorously inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Conclusion

This compound is a privileged scaffold whose true potential is realized through modern synthetic methodologies. Its value lies not only in the final properties of its derivatives but also in its capacity as a modular building block. The ability to selectively functionalize the C1, C3, and other positions on the ring system through sequential, high-yielding reactions like Suzuki and Buchwald-Hartwig couplings allows for the systematic construction of complex and highly functionalized molecules. From probing the structural requirements of G-protein coupled receptors to creating innovative RNA-targeting agents, the this compound core offers a robust and versatile platform for addressing contemporary challenges in drug discovery and chemical biology.

References

  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039. [Link]

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., Nakatani, K., & Nakamori, M. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. [Link]

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., Nakatani, K., & Nakamori, M. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • Matsumoto, J., Okamoto, T., Murata, A., Dohno, C., Nakatani, K., & Nakamori, M. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health (NIH). [Link]

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Ma, J., Wang, Z., & Han, B. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 19(39), 8445–8458. [Link]

  • Han, M., & Liu, G. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(29), 5184–5200. [Link]

  • Gujjarappa, R., Vodnala, N., & Malakar, C. C. (2022). Recent Advances in the Synthesis of Fluorinated Isoquinolines and Their Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. [Link]

  • Mashaly, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(15), 4987. [Link]

  • Request PDF. (n.d.). Synthetic methods for 1,3-diamines. ResearchGate. [Link]

  • Mattiuzzi, A., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(23), 8206. [Link]

Sources

Application Notes and Protocols for 1,3-Diaminoisoquinoline Fluorescence Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,3-Diaminoisoquinoline as a Versatile Fluorophore

This compound represents a fascinating heterocyclic scaffold in the realm of fluorescence spectroscopy. Its rigid, planar structure, coupled with the electron-donating nature of its two amino groups, lays the foundation for intrinsic fluorescence properties that are highly sensitive to the molecular environment. This sensitivity, particularly to solvent polarity and pH, makes this compound and its derivatives promising candidates for the development of sophisticated fluorescent probes and sensors.[1][2] These molecules are being increasingly explored for a range of applications, from the detection of biologically significant metal ions to their use in live-cell imaging.[1][3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for harnessing the fluorescent properties of this compound. We will delve into the fundamental photophysical characterization, explore the influence of environmental factors, and present a framework for its application in biological systems.

Core Principles of this compound Fluorescence

The fluorescence of this compound arises from the transition of electrons from an excited singlet state back to the ground state, releasing energy in the form of photons. The efficiency and spectral characteristics of this process are intrinsically linked to the electronic distribution within the molecule, which can be readily modulated by external factors.

Solvatochromism: A Window into the Microenvironment

The term solvatochromism describes the change in a substance's color—and by extension, its absorption and emission spectra—with a change in solvent polarity.[6][7][8] For fluorophores like this compound, an increase in solvent polarity often leads to a stabilization of the more polar excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum.[9] This phenomenon, known as positive solvatochromism, is a powerful tool for probing the local polarity of environments such as protein binding pockets or cellular membranes.

pH Sensitivity: A Protonation-Gated Switch

The amino groups of this compound can be protonated in acidic conditions. This protonation can significantly alter the electronic properties of the molecule, often leading to a quenching or enhancement of its fluorescence.[10][11] This pH-dependent fluorescence provides a mechanism for developing sensors that can report on the pH of their surroundings, a critical parameter in many biological and chemical systems.[12][13]

Experimental Setup and Instrumentation

A standard experimental setup for this compound fluorescence studies will revolve around a high-sensitivity spectrofluorometer.

Essential Instrumentation:
  • Spectrofluorometer: An instrument equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Quartz Cuvettes: High-purity quartz cuvettes with a 1 cm path length are standard for solution-based measurements.

  • pH Meter: For accurate determination of the pH of aqueous solutions.

  • Magnetic Stirrer and Stir Bars: To ensure homogeneity of solutions during titrations.

Protocols for Photophysical Characterization

A thorough understanding of the fundamental photophysical properties of this compound is paramount before its application in more complex systems.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the maximum excitation and emission wavelengths of this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, water)

  • 1 mM stock solution of this compound in the chosen solvent

  • Quartz cuvettes

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound (e.g., 1-10 µM) in the chosen solvent to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the Absorption Spectrum: Place the cuvette with the sample solution in the spectrophotometer (or the absorption mode of the spectrofluorometer) and scan a range of wavelengths (e.g., 250-450 nm) to determine the absorption maximum (λ_abs_).

  • Record the Emission Spectrum: a. Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_. b. Scan a range of emission wavelengths starting from ~20 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline (e.g., if λ_abs_ is 350 nm, scan from 370-600 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em_).

  • Record the Excitation Spectrum: a. Set the emission wavelength of the spectrofluorometer to the determined λ_em_. b. Scan a range of excitation wavelengths (e.g., 250-450 nm). c. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the fluorescence.

Protocol 2: Measurement of Fluorescence Quantum Yield (Φ_F_)

Objective: To determine the efficiency of the fluorescence process of this compound relative to a known standard.[14][15]

Materials:

  • This compound solution

  • Quantum yield standard with a known Φ_F_ in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

  • Spectroscopic grade solvent

  • Quartz cuvettes

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of solutions of both the this compound sample and the quantum yield standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: a. For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings. b. Integrate the area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_F,X_) can be calculated using the following equation:

    Φ_F,X_ = Φ_F,S_ * (Grad_X_ / Grad_S_) * (η_X_² / η_S_²)

    Where:

    • Φ_F,S_ is the quantum yield of the standard.

    • Grad_X_ and Grad_S_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_X_ and η_S_ are the refractive indices of the sample and standard solutions (if the solvent is the same, this term is 1).

Investigating Environmental Effects

Protocol 3: Characterizing Solvatochromism

Objective: To investigate the effect of solvent polarity on the fluorescence properties of this compound.

Materials:

  • This compound

  • A series of spectroscopic grade solvents with a range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, water)

Procedure:

  • Prepare Solutions: Prepare solutions of this compound of the same concentration in each solvent.

  • Record Spectra: For each solution, record the absorption and emission spectra as described in Protocol 1.

  • Analyze Data: a. Tabulate the λ_abs_ and λ_em_ for each solvent. b. Calculate the Stokes shift (in nanometers and wavenumbers) for each solvent. c. Plot the Stokes shift versus a solvent polarity parameter (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the change in dipole moment upon excitation.[6]

Table 1: Hypothetical Solvatochromic Data for this compound
SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)
Toluene2.434040565
Chloroform4.134542075
Ethanol5.235044090
Acetonitrile6.2352455103
Water9.0355470115
Protocol 4: pH Titration

Objective: To determine the pH-dependence of the fluorescence of this compound.

Materials:

  • This compound solution in an appropriate buffer system (e.g., phosphate-buffered saline, PBS)

  • Solutions of 0.1 M HCl and 0.1 M NaOH

  • pH meter and electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Sample: Prepare a dilute solution of this compound in the chosen buffer.

  • Initial Measurement: Place the solution in a cuvette, measure the initial pH and record the fluorescence spectrum.

  • Titration: a. Add small aliquots of 0.1 M HCl to the cuvette, stirring to ensure mixing. b. After each addition, measure the pH and record the fluorescence spectrum. c. Continue until the desired acidic pH range is covered. d. Repeat the process by titrating a fresh sample with 0.1 M NaOH to cover the basic pH range.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This plot can be used to determine the pKa values associated with changes in fluorescence.

Applications in Biological Systems

The unique fluorescent properties of this compound and its derivatives make them valuable tools for biological research.

Application 1: Fluorescent Sensing of Metal Ions

Derivatives of this compound can be designed to act as chemosensors for specific metal ions.[3][4][5][16][17] The binding of a metal ion can modulate the fluorescence of the molecule through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Workflow for Metal Ion Sensing:

A Prepare this compound derivative solution B Add aliquots of metal ion solution A->B Titration C Record fluorescence spectrum after each addition B->C Measurement D Plot fluorescence intensity vs. metal ion concentration C->D Data Analysis E Determine binding affinity and detection limit D->E Quantification

Caption: Workflow for metal ion sensing using a this compound derivative.

Application 2: Live-Cell Imaging

The ability of some this compound derivatives to permeate cell membranes allows for their use in live-cell imaging.[1][2] They can be used to visualize specific organelles or to report on intracellular environmental changes, such as pH or ion concentration.[18][19][20]

Protocol 5: General Protocol for Live-Cell Staining

Objective: To visualize the intracellular distribution of a this compound-based fluorescent probe.

Materials:

  • Cultured cells on a glass-bottom dish suitable for microscopy

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to an appropriate confluency on a glass-bottom dish.

  • Probe Loading: a. Dilute the this compound derivative stock solution in cell culture medium to the desired final concentration (typically 1-10 µM). b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh medium to remove any unbound probe.

  • Imaging: a. Add fresh, warm medium or PBS to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter set for the excitation and emission wavelengths of the probe.

Workflow for Live-Cell Imaging:

A Culture cells on glass-bottom dish B Incubate cells with this compound probe A->B C Wash cells to remove unbound probe B->C D Image cells using fluorescence microscopy C->D

Caption: General workflow for live-cell imaging with a this compound probe.

Conclusion and Future Perspectives

This compound is a promising scaffold for the development of novel fluorescent probes. Its sensitivity to the local environment, coupled with the potential for synthetic modification, opens up a vast design space for creating sensors with tailored specificities and photophysical properties. The protocols outlined in this application note provide a solid foundation for researchers to explore and exploit the fluorescence of this versatile molecule in their respective fields of study. Future work will likely focus on the development of this compound derivatives with enhanced quantum yields, larger Stokes shifts, and two-photon absorption capabilities for advanced bio-imaging applications.

References

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08819k]
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/pp/d0pp00078k]
  • [No Title Available]. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra08688a]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel). [Link: https://www.mdpi.com/1424-8220/21/1/311]
  • Photophysical properties of isoquinoline derivatives. ResearchGate. [Link: https://www.researchgate.
  • pH-dependent photophysical studies of Fluo-Mor organic NPs. Journal of Materials Chemistry B. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/tb/c6tb00551j]
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry. [Link: https://onlinelibrary.wiley.com/doi/10.1002/chem.202001572]
  • Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Molecules. [Link: https://www.mdpi.com/1420-3049/26/1/216]
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.883528/full]
  • Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. [Link: https://pubmed.ncbi.nlm.nih.gov/32560804/]
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9021469/]
  • Synthesis of 3-bromo-9-N′-(N,N-dimethyl-formamidino)benzanthrone. Molbank. [Link: https://www.mdpi.com/1422-8599/2022/1/M1338]
  • Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. [Link: https://www.researchgate.net/publication/344391219_Solvatochromic_behavior_of_dyes_with_dimethylamino_electron-donor_and_nitro_electron-acceptor_groups_in_their_molecular_structure]
  • Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link: https://pubmed.ncbi.nlm.nih.gov/34740005/]
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8120300/]
  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules. [Link: https://www.mdpi.com/1420-3049/27/15/4967]
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32697371/]
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7704123/]
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link: https://www.mdpi.com/1420-3049/24/22/4083]
  • A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/33385787/]
  • Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. [Link: https://www.researchgate.
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10846549/]
  • Fluorescence quantum yield measurements. NIST. [Link: https://nvlpubs.nist.gov/nistpubs/jres/80A/jres.80A.n3.p409_A1b.pdf]
  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate. [Link: https://www.researchgate.
  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141643/]
  • Slow-Response Probes—Section 22.3. Thermo Fisher Scientific. [Link: https://www.thermofisher.com/uk/en/home/references/molecular-probes-the-handbook/probes-for-organelles/probes-for-mitochondria/slow-response-probes.html]
  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Molecules. [Link: https://www.mdpi.com/1420-3049/28/8/3315]
  • Molecular imaging nanoprobes for theranostic applications. Advanced Drug Delivery Reviews. [Link: https://pubmed.ncbi.nlm.nih.gov/35526664/]
  • Manganese-52: applications in cell radiolabelling and liposomal nanomedicine PET imaging using oxine (8-hydroxyquinoline) as an ionophore. Dalton Transactions. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02111a]
  • Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and Photobiology. [Link: https://pubmed.ncbi.nlm.nih.gov/8451206/]
  • Plate Reader Fluorescence Calibration V.3. protocols.io. [Link: https://www.protocols.
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences. [Link: https://www.mdpi.com/1422-0067/24/13/10839]
  • Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Molecules. [Link: https://www.mdpi.com/1420-3049/26/18/5501]
  • ASSAY PROTOCOL. [No Source]
  • DAPI Protocol for Fluorescence Imaging. Thermo Fisher Scientific. [Link: https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/cell-and-tissue-analysis-learning-center/cell-and-tissue-analysis-resource-library/cell-and-tissue-analysis-protocols/dapi-protocol-for-fluorescence-imaging.html]

Sources

Application Notes and Protocols for Employing 1,3-Diaminoisoquinoline in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1] A significant portion of these inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[3][4][5] This conservation, while offering a generalizable targeting strategy, also presents a major challenge: achieving selectivity for a specific kinase among the over 500 members of the human kinome to minimize off-target effects.[1][6][7]

To address this challenge, drug discovery programs increasingly leverage "privileged scaffolds" – molecular frameworks that are known to bind to specific classes of biological targets.[8][9] The isoquinoline core is one such scaffold, found in numerous biologically active compounds. The 1,3-diaminoisoquinoline scaffold, in particular, offers a rigid, nitrogen-containing heterocyclic structure with multiple points for chemical diversification, making it an attractive starting point for building libraries of potential kinase inhibitors. While derivatives of this compound have been explored for various biological activities,[10][11][12][13] their systematic application in kinase inhibitor screening presents a promising avenue for identifying novel and selective modulators of kinase activity.

This guide provides a comprehensive framework for utilizing a this compound-based chemical library in kinase inhibitor screening campaigns. We will detail the principles and protocols for primary screening using robust, high-throughput biochemical assays, and outline subsequent steps for hit validation and characterization.

The this compound Scaffold: A Versatile Framework for Kinase Inhibition

The rationale for employing the this compound scaffold lies in its structural features which can be tailored to interact with key residues within the ATP-binding site of kinases. The diamino substitutions provide vectors for chemical modifications that can explore different sub-pockets of the kinase active site, thereby influencing potency and selectivity.

Part 1: Primary High-Throughput Screening (HTS) Methodologies

The initial goal of a screening campaign is to efficiently identify "hits" from a large compound library that exhibit inhibitory activity against the kinase of interest. Homogeneous, "add-and-read" assays are ideal for this purpose due to their simplicity and scalability.[14][15][16]

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[15][17] A recombinant luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.[18] Therefore, a low luminescent signal corresponds to high kinase activity (more ATP consumed), while a high luminescent signal indicates low kinase activity (less ATP consumed) and thus, potential inhibition.[18][19] This inverse correlation is a hallmark of this assay format.[15][19]

Causality Behind Experimental Choices:

  • Homogeneous Format: The "add-and-read" nature of the Kinase-Glo® assay minimizes liquid handling steps, making it highly suitable for automated HTS.[15][16]

  • High Sensitivity and Robustness: Luminescence-based detection offers a wide dynamic range and high signal-to-background ratios, leading to excellent Z'-factor values (>0.7), which is a measure of assay quality.[15]

  • Universal Applicability: Since all kinases utilize ATP, this assay is broadly applicable to a wide range of kinase targets.[17]

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep1 Dispense this compound derivatives (in DMSO) and controls to 384-well plate prep2 Add kinase and substrate mixture to each well prep1->prep2 react1 Initiate reaction by adding ATP prep2->react1 react2 Incubate at room temperature (e.g., 60 minutes) react1->react2 detect1 Add Kinase-Glo® Reagent (terminates reaction and initiates luminescence) react2->detect1 detect2 Incubate for 10 minutes detect1->detect2 detect3 Read luminescence on a plate reader detect2->detect3

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

  • Compound Plating:

    • Prepare serial dilutions of the this compound library compounds in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and its specific substrate in the appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal concentrations of kinase and substrate should be determined empirically.

    • Dispense the enzyme/substrate mix into each well of the assay plate.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.[20]

    • Add a volume of the Kinase-Glo® reagent equal to the volume in the assay wells. This step simultaneously stops the kinase reaction and initiates the luminescent signal.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

ParameterRecommended Starting ConcentrationRationale
This compound compounds 10 µMA standard concentration for primary screening to identify initial hits.[21]
Kinase Empirically determined (e.g., 1-10 nM)The concentration should result in approximately 50-80% ATP consumption during the assay.
Substrate At Km or 2-3x KmEnsures the reaction is sensitive to inhibition.
ATP At KmFor ATP-competitive inhibitors, this concentration provides a balance between signal and sensitivity.
Positive Control (e.g., Staurosporine) 1 µMA concentration known to cause maximal inhibition of the target kinase.
Fluorescence-Based Assays

Principle of the Assay: Fluorescence-based assays monitor kinase activity through changes in fluorescence properties of a substrate upon phosphorylation.[22] Common methods include:

  • Fluorescence Polarization (FP): Measures the change in the tumbling rate of a small fluorescently labeled peptide substrate upon phosphorylation. The larger phosphorylated product tumbles more slowly, resulting in a higher polarization value.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Involves a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) on an antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur.

  • Sox-Based Assays: Utilize peptides containing a solvatochromic Sox fluorophore. Phosphorylation of a nearby residue leads to a chelation-enhanced fluorescence signal.[23]

Causality Behind Experimental Choices:

  • Direct Measurement of Product: Unlike ATP depletion assays, these methods directly measure the formation of the phosphorylated product, which can sometimes provide a more direct assessment of kinase activity.

  • Reduced ATP Interference: These assays can be less susceptible to interference from compounds that interact with luciferase.

  • Flexibility in ATP Concentration: Some fluorescence-based assays can be run at higher ATP concentrations, which is useful for identifying non-ATP-competitive inhibitors.[23]

Detailed Protocol: Generic Fluorescence-Based Kinase Assay

  • Compound Plating: As described in the luminescence-based assay protocol.

  • Kinase Reaction:

    • Dispense the kinase into the wells containing the compounds.

    • Prepare a master mix of the fluorescently labeled substrate and ATP in the assay buffer.

    • Add the substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for the desired time.

  • Detection (Example: TR-FRET):

    • Prepare a "stop/detection" solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the TR-FRET antibody pair.

    • Add the stop/detection solution to each well.

    • Incubate for a specified period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

Data Analysis: The TR-FRET signal is typically calculated as a ratio of the acceptor and donor emission signals. Percent inhibition is then calculated relative to controls.

Part 2: Hit Confirmation and Validation

Hits identified in the primary screen require further validation to confirm their activity and rule out artifacts.

Dose-Response Analysis and IC₅₀ Determination

Once hits are identified from a single-concentration screen, the next crucial step is to determine their potency by generating a dose-response curve.[6] This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC₅₀), which is a quantitative measure of inhibitor potency.[24]

Workflow Diagram for IC₅₀ Determination:

G start Primary Hit Identified prep Prepare 10-point serial dilution of the hit compound start->prep assay Perform kinase assay (e.g., Kinase-Glo®) with each concentration prep->assay data Measure signal (luminescence/fluorescence) assay->data plot Plot % Inhibition vs. log[Inhibitor] data->plot fit Fit data to a sigmoidal dose-response curve plot->fit end Determine IC₅₀ value fit->end

Caption: Workflow for IC₅₀ determination.

Protocol:

  • Select the confirmed hits from the primary screen.

  • Create a series of dilutions (e.g., 10-point, 3-fold dilutions) for each hit compound, starting from a high concentration (e.g., 100 µM).

  • Perform the same biochemical assay used in the primary screen with this dilution series.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Orthogonal and Biophysical Assays

To ensure that the observed inhibition is not an artifact of the primary assay format, it is essential to confirm the activity in an orthogonal assay that uses a different detection technology. Furthermore, biophysical methods can be employed to confirm direct binding of the compound to the kinase.[25]

Orthogonal Assays: If the primary screen was a luminescence-based ATP depletion assay, a fluorescence-based assay that directly measures product formation would be a good orthogonal choice.

Biophysical Methods:

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[26] The binding of a ligand, such as a this compound derivative, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[25][26] DSF is a rapid and cost-effective method for confirming direct target engagement.[25][27]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.[28] This method not only confirms direct binding but can also provide valuable kinetic information, such as association (kon) and dissociation (koff) rates.[24][28]

Comparison of Hit Validation Techniques:

TechniquePrincipleInformation ProvidedThroughput
IC₅₀ Determination Functional InhibitionPotency (IC₅₀)Medium
DSF (Thermal Shift) Ligand-induced stabilizationDirect Binding (ΔTm)High
SPR Mass change upon bindingDirect Binding, Kinetics (KD, kon, koff)Low-Medium
Isothermal Titration Calorimetry (ITC) Heat change upon bindingDirect Binding, Thermodynamics (KD, ΔH, ΔS)Low

Part 3: Mechanism of Action and Selectivity Profiling

Investigating the Mechanism of Action (MoA)

For promising hits, it is important to understand how they inhibit the kinase. For scaffolds like this compound, the most probable mechanism is competition with ATP. This can be investigated by performing kinase activity assays at varying concentrations of both the inhibitor and ATP.

  • ATP-Competitive Inhibitors: The IC₅₀ value will increase as the ATP concentration increases.

  • Non-ATP-Competitive Inhibitors: The IC₅₀ value will remain constant regardless of the ATP concentration.

  • Uncompetitive Inhibitors: The IC₅₀ value will decrease as the ATP concentration increases.

Kinase Selectivity Profiling

A critical step in the development of any kinase inhibitor is to assess its selectivity across the human kinome.[24] A highly selective inhibitor is more likely to have a clean safety profile with fewer off-target effects.[1] The most potent and validated this compound derivatives should be screened against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).[6] This provides a selectivity profile and identifies potential off-target liabilities early in the drug discovery process.

Signaling Pathway Context:

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the downstream cellular effects of an inhibitor. For example, if targeting a kinase in the MAPK/ERK pathway, a selective inhibitor should block the phosphorylation of its direct downstream substrate.

G cluster_inhibitor Inhibition Point GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation TargetKinase Target Kinase (e.g., RAF) Inhibitor This compound Inhibitor Inhibitor->TargetKinase

Caption: Example of inhibitor action in a signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic screening cascade, beginning with high-throughput luminescence or fluorescence-based assays, followed by rigorous hit validation using orthogonal and biophysical methods, researchers can effectively identify and characterize potent and selective inhibitors. Subsequent investigation into the mechanism of action and comprehensive selectivity profiling are essential steps to advance these compounds into lead optimization and further drug development. This structured approach, grounded in sound scientific principles, maximizes the potential for success in kinase-targeted drug discovery.

References

  • Vertex AI Search. (n.d.). Fluorescent Peptide Assays For Protein Kinases - PMC - NIH.
  • Vertex AI Search. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors - PMC - NIH.
  • Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • ACS Publications. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors.
  • AssayQuant. (n.d.). Kinase & Phosphatase Assays, Enzymes & Substrates.
  • AACR Journals. (2006). A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Promega. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • PubMed. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • NIH. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • PMC - NIH. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • PubMed Central. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy.
  • BioWorld. (2010). Study Shows Complexities of Competitive Kinase Inhibition.
  • Springer. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors.
  • ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
  • PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed. (n.d.). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists.
  • Wiley Online Library. (2020). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.
  • NIH. (n.d.). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.
  • ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • PubMed. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PubMed. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.
  • MDPI. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.
  • PubMed. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.
  • PMC - PubMed Central. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands.
  • ResearchGate. (2025). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry.
  • STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF).
  • ACS Medicinal Chemistry Letters. (2020). Scaffold Repurposing of in-House Chemical Library toward the Identification of New Casein Kinase 1 δ Inhibitors.

Sources

Application Notes and Protocols for Labeling Biomolecules with 1,3-Diaminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,3-Diaminoisoquinoline as a Novel Fluorophore

The isoquinoline scaffold is a core component of many biologically active molecules and fluorescent probes.[1][2] this compound, a specific derivative, presents an intriguing option for the development of novel fluorescent labels for biomolecules. Its rigid, planar structure and the presence of electron-donating amino groups suggest favorable photophysical properties, making it a potential candidate for applications in fluorescence microscopy, flow cytometry, and immunoassays.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for labeling proteins and nucleic acids using functionalized this compound derivatives. While derivatives of this compound have been explored for their therapeutic potential, particularly in targeting RNA repeats, this guide will focus on its application as a fluorescent reporter.[4][5]

This document will detail the necessary steps to covalently attach this compound to biomolecules, covering the synthesis of reactive derivatives and providing detailed labeling protocols. The causality behind experimental choices is explained to ensure both expertise and trustworthiness in the application of these methods.

Part 1: The Chemistry of Labeling with this compound

The foundation of biomolecule labeling lies in the covalent attachment of a probe to a target molecule. This requires the this compound core to be functionalized with a reactive group that can form a stable bond with a specific functional group on the biomolecule. The choice of reactive group dictates the labeling strategy.

Synthesis of Reactive this compound Derivatives

To be used as a labeling agent, the this compound scaffold must be chemically modified to include a reactive handle. Common handles for bioconjugation include N-hydroxysuccinimidyl (NHS) esters for targeting primary amines, maleimides for targeting thiols, and azides or alkynes for "click" chemistry.[6][7] The synthesis of such derivatives, while not detailed here, would typically involve standard organic chemistry techniques to append the desired linker and reactive group to the isoquinoline core.[4][5][8][9]

Common Bioconjugation Strategies

The selection of a conjugation strategy depends on the target biomolecule and the available functional groups.

  • Amine-reactive Labeling : Targets primary amines found at the N-terminus of proteins and the side chain of lysine residues. NHS esters are commonly used for this purpose.[10]

  • Thiol-reactive Labeling : Targets the sulfhydryl group of cysteine residues in proteins. Maleimides are the most common thiol-reactive chemistry.[7][11]

  • Bioorthogonal "Click" Chemistry : Involves the reaction of an azide with an alkyne. This method is highly specific and efficient, and can be used for both proteins and nucleic acids that have been modified to contain one of these functional groups.[12][13][14][15]

Below is a diagram illustrating these common bioconjugation pathways.

Bioconjugation_Pathways cluster_protein Protein cluster_nucleic_acid Nucleic Acid cluster_reagents Reactive this compound Protein Protein Lysine Lysine (-NH2) Cysteine Cysteine (-SH) UnnaturalAA Unnatural Amino Acid (Alkyne/Azide) NucleicAcid Modified Nucleic Acid (Alkyne/Azide) DAIQ_NHS DAIQ-NHS Ester DAIQ_NHS->Lysine Amide Bond Formation DAIQ_Maleimide DAIQ-Maleimide DAIQ_Maleimide->Cysteine Thioether Bond Formation DAIQ_Alkyne DAIQ-Alkyne/Azide DAIQ_Alkyne->UnnaturalAA Click Chemistry (Triazole Formation) DAIQ_Alkyne->NucleicAcid Click Chemistry (Triazole Formation) Amine_Labeling_Workflow start Start dissolve_protein Dissolve Protein in Amine-Free Buffer start->dissolve_protein prepare_daiq Prepare DAIQ-NHS Ester Stock Solution in DMSO dissolve_protein->prepare_daiq mix Mix Protein and DAIQ-NHS Ester (10-20 fold molar excess of dye) prepare_daiq->mix incubate Incubate for 1-2 hours at RT (protected from light) mix->incubate quench Quench Reaction with Tris-HCl incubate->quench purify Purify Labeled Protein (Size-Exclusion Chromatography) quench->purify characterize Characterize Labeled Protein (Spectroscopy, SDS-PAGE) purify->characterize end End characterize->end Thiol_Labeling_Workflow start Start dissolve_protein Dissolve Protein in Degassed, Thiol-Free Buffer start->dissolve_protein reduce_disulfides (Optional) Reduce Disulfide Bonds with TCEP dissolve_protein->reduce_disulfides prepare_daiq Prepare DAIQ-Maleimide Stock Solution in DMSO reduce_disulfides->prepare_daiq mix Mix Protein and DAIQ-Maleimide (10-20 fold molar excess of dye) prepare_daiq->mix incubate Incubate for 2 hours at RT or overnight at 4°C (protected from light) mix->incubate purify Purify Labeled Protein (Size-Exclusion Chromatography) incubate->purify characterize Characterize Labeled Protein (Spectroscopy, Mass Spectrometry) purify->characterize end End characterize->end

Sources

Application Notes & Protocols for the Detection of Metal Ions Using 1,3-Diaminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the application of 1,3-Diaminoisoquinoline as a fluorescent chemosensor for the detection of metal ions. While the primary research focus on this compound derivatives has been in medicinal chemistry, its structural features—a fluorescent isoquinoline core and a metal-chelating diamine moiety—present a strong theoretical basis for its use in analytical chemistry.[1] This guide outlines the fundamental principles, proposed mechanisms of action, and detailed experimental protocols for screening and characterizing the metal ion sensing capabilities of this compound. The protocols are designed for researchers in materials science, analytical chemistry, and drug development, providing a framework for exploring novel applications of this versatile molecule.

Introduction: The Potential of this compound in Metal Ion Sensing

The detection of metal ions is of paramount importance in environmental monitoring, industrial process control, and biological research.[2][3] Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time measurements.[2] The quinoline scaffold is a well-established fluorophore in the design of such sensors, with numerous derivatives demonstrating significant changes in their photophysical properties upon coordination with metal ions.[4][5][6][7][8]

This compound is a compelling candidate for a fluorescent chemosensor due to the unique combination of a photoluminescent isoquinoline core and a bidentate 1,3-diamine ligand. The two amino groups are strategically positioned to form a stable chelate with a variety of metal ions. This interaction is hypothesized to modulate the electronic properties of the isoquinoline ring system, leading to a detectable change in its fluorescence emission.

Principle and Mechanism of Detection

The interaction between this compound and a metal ion can trigger a change in fluorescence through several established mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

  • Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the nitrogen atoms of the diamine moiety can quench the fluorescence of the isoquinoline core through a PET process. Upon coordination with a metal ion, these lone pair electrons are engaged in the metal-ligand bond, inhibiting the PET process and leading to a "turn-on" fluorescence response.[7]

  • Intramolecular Charge Transfer (ICT): The amino groups can act as electron donors, and the isoquinoline ring as an electron acceptor. Metal ion binding can alter the electron density distribution, affecting the ICT process and causing a shift in the emission wavelength.[8]

  • Chelation-Enhanced Fluorescence (CHEF): The chelation of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence quantum yield.[7]

Proposed Signaling Pathway

Metal Ion Detection Mechanism Figure 1: Proposed Signaling Pathway for Metal Ion Detection cluster_0 Free Ligand State cluster_1 Metal-Bound State Free_Ligand This compound (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Free_Ligand->PET Excitation Metal_Complex Metal-Ligand Complex (High Fluorescence) CHEF Chelation-Enhanced Fluorescence (CHEF) (Fluorescence 'Turn-On') Metal_Complex->CHEF Excitation Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal_Ion->Metal_Complex Chelation

Caption: Proposed signaling pathway for metal ion detection.

Synthesis of this compound

While various synthetic routes to isoquinoline derivatives exist, a common approach involves the cyclization of substituted benzonitriles.[9][10] The following is a representative protocol for the synthesis of this compound, which may require optimization depending on the starting materials and laboratory conditions.

Protocol 3.1: Synthesis of this compound

  • Starting Material: 2-methylbenzonitrile.

  • Step 1: Lithiation. Dissolve 2-methylbenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution. Stir for 1-2 hours at -78 °C to allow for the formation of the lithiated intermediate.

  • Step 2: Reaction with Cyanamide. In a separate flask, prepare a solution of a suitable N,N-disubstituted cyanamide in anhydrous THF.

  • Slowly add the cyanamide solution to the lithiated intermediate at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Step 5: Characterization. Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Protocols for Metal Ion Detection

This section provides detailed protocols for utilizing this compound as a fluorescent chemosensor.

Protocol 4.1: General Screening for Metal Ion Selectivity

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixture of water and an organic solvent.

    • Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., perchlorates or nitrates) in deionized water. The panel of metal ions should include a range of common and relevant ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).[11]

  • Fluorometric Assay:

    • In a 96-well microplate or a series of cuvettes, add a fixed concentration of this compound (e.g., 10 µM final concentration).

    • To each well/cuvette, add a specific metal ion solution to a final concentration of, for example, 100 µM. Include a control well/cuvette with only the this compound solution.

    • Incubate the plate/cuvettes at room temperature for a short period (e.g., 5-10 minutes) to allow for complexation.

    • Measure the fluorescence intensity using a spectrofluorometer. Determine the excitation wavelength by scanning the absorption spectrum and set the excitation at the wavelength of maximum absorbance (λ_max). Record the emission spectrum over a suitable range.

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of each metal ion to that of the free sensor.

    • A significant increase or decrease in fluorescence intensity indicates a potential interaction.

Experimental Workflow for Metal Ion Screening

Experimental Workflow Figure 2: Workflow for Metal Ion Screening and Characterization Start Start: Synthesize and Purify This compound Prep_Solutions Prepare Stock Solutions: - this compound - Panel of Metal Ions Start->Prep_Solutions Screening Selectivity Screening: - Add metal ions to sensor solution - Measure fluorescence changes Prep_Solutions->Screening Hit_ID Identify 'Hit' Metal Ion(s) (Significant fluorescence change) Screening->Hit_ID Titration Fluorescence Titration: - Add increasing concentrations of 'hit' metal ion - Monitor fluorescence intensity Hit_ID->Titration 'Hit' Found End End: Characterized Metal Ion Sensor Hit_ID->End No 'Hit' LOD_Calc Calculate Limit of Detection (LOD) Titration->LOD_Calc Job_Plot Job's Plot Analysis: - Determine binding stoichiometry Titration->Job_Plot LOD_Calc->End Job_Plot->End

Caption: Workflow for metal ion screening and characterization.

Protocol 4.2: Fluorescence Titration to Determine Sensitivity

  • Procedure:

    • Prepare a solution of this compound at a fixed concentration (e.g., 10 µM).

    • Sequentially add small aliquots of the "hit" metal ion stock solution to the sensor solution.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The resulting titration curve can be used to determine the binding affinity (association constant, Kₐ).

Protocol 4.3: Determination of the Limit of Detection (LOD)

  • Procedure:

    • Measure the fluorescence intensity of a blank solution (containing only the solvent and buffer) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ_bl).

    • Perform a fluorescence titration with very low concentrations of the target metal ion.

  • Calculation:

    • The LOD is calculated using the formula: LOD = 3 * (σ_bl / m), where 'm' is the slope of the linear portion of the calibration curve at low concentrations.

Protocol 4.4: Job's Plot for Determining Binding Stoichiometry

  • Procedure:

    • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied.

    • For example, if the total concentration is 20 µM, prepare solutions with [Sensor] + [Metal] = 20 µM, where the mole fraction of the metal ion ranges from 0 to 1.

    • Measure the fluorescence intensity for each solution.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.

    • The mole fraction at which the maximum fluorescence change is observed corresponds to the binding stoichiometry. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.66 suggests a 1:2 (sensor:metal) complex.

Data Presentation and Interpretation

The following tables provide a template for presenting the data obtained from the experimental protocols.

Table 1: Selectivity of this compound for Various Metal Ions

Metal Ion (100 µM)Fluorescence Intensity (a.u.) at λ_emFold Change vs. Free Sensor
Free Sensor1001.0
Na⁺1021.02
K⁺1011.01
Mg²⁺1101.10
Ca²⁺1151.15
Cu²⁺ 850 8.50
Zn²⁺3503.50
Fe³⁺1501.50
.........

Table 2: Sensing Properties of this compound for Cu²⁺

ParameterValue
Excitation Wavelength (λ_ex)330 nm
Emission Wavelength (λ_em)450 nm
Limit of Detection (LOD)50 nM
Binding Stoichiometry (Sensor:Cu²⁺)1:1
Association Constant (Kₐ)2.5 x 10⁵ M⁻¹
pH Range6.0 - 8.5

Conclusion

This compound holds significant promise as a fluorescent chemosensor for metal ions. Its inherent photophysical properties, combined with the metal-chelating diamine moiety, provide a strong foundation for the development of novel analytical tools. The protocols outlined in this application note offer a systematic approach to explore and characterize the metal ion sensing capabilities of this molecule. Further research and derivatization of the this compound scaffold could lead to the development of highly sensitive and selective sensors for a wide range of applications.

References

  • Selective fluorescent sensor for Al3+ using a novel quinoline derivative in aqueous solution. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 84-90.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Novel Fluorescent Chemosensor Sensitively Detect Copper (II) Through the Collaboration of Quinoline and Coumarin Groups. (2021). Journal of Fluorescence, 31(5), 1369-1377.
  • Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 241, 118652.
  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (2018). RSC Advances, 8(2), 941-947.
  • A Naphthoquinoline-Dione-Based Cu2+ Sensing Probe with Visible Color Change and Fluorescence Quenching in an Aqueous Organic Solution. (2022). Chemosensors, 10(3), 98.
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2012). Chemical Reviews, 112(3), 1910-1956.
  • Fluorescent, MRI, and colorimetric chemical sensors for the first-row d-block metal ions. (2015). Chemical Society Reviews, 44(13), 4337-4366.
  • A highly selective quinoline-based fluorescent sensor for Zn(II). (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883-887.
  • Amino-Quinoline Based Colorimetric Chemosensor for Cu2+ Detection. (2018). Journal of the Chinese Chemical Society, 65(11), 1311-1316.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Photophysical properties of isoquinoline derivatives. (2019). Journal of Photochemistry and Photobiology A: Chemistry, 382, 111943.
  • A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu 2+ and S 2− Detection. (2023). Chemosensors, 11(2), 123.
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2022). RSC Advances, 12(42), 27263-27273.
  • A lead selective dimeric quinoline based fluorescent chemosensor and its applications in milk and honey samples, smartphone and bio-imaging. (2022). Food Chemistry, 395, 133617.
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (2021). Organic & Biomolecular Chemistry, 19(30), 6556-6575.
  • A novel quinoline-based turn-on fluorescent probe for the highly selective detection of Al (III) and its bioimaging in living cells, plants tissues and zebrafish. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 259, 119881.
  • Quinoline-Based Fluorescence Sensors. (2014). In Fluorescent Chemosensors for Ion and Molecule Recognition.
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2022). Organic & Biomolecular Chemistry, 20(1), 25-41.
  • Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. (2018). Current Medicinal Chemistry, 25(33), 4037-4065.
  • DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. (2012). Rasayan Journal of Chemistry, 5(1), 74-78.
  • 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties. (2019). The Journal of Organic Chemistry, 84(10), 6217-6222.
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (2021). Inorganic Chemistry, 60(22), 17147-17158.
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). Chemistry – A European Journal, 26(63), 14305-14309.
  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. (2023). International Journal of Molecular Sciences, 24(13), 10834.
  • A new and efficient diaminopyrimidine-based colorimetric and fluorescence chemosensor for the highly selective and sensitive detection of Cu2+ in aqueous media and living cells. (2020). Journal of Molecular Structure, 1202, 127289.
  • Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2023). Oriental Journal of Chemistry, 39(4).

Sources

Practical Applications of 1,3-Diaminoisoquinoline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3-Diaminoisoquinoline Scaffold - A Versatile Privileged Structure in Medicinal Chemistry

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, and anti-inflammatory properties.[1][2] Among its derivatives, the this compound scaffold has emerged as a particularly promising chemotype for tackling challenging diseases. This is largely due to its unique structural and electronic properties that facilitate targeted interactions with biomolecules, most notably RNA.

This guide provides an in-depth exploration of the practical applications of this compound derivatives in drug discovery, with a primary focus on their groundbreaking use in targeting toxic RNA repeats in Myotonic Dystrophy Type 1 (DM1). Additionally, we will explore their potential as enzyme inhibitors, providing detailed protocols for their synthesis and biological evaluation.

Targeting Toxic RNA Repeats in Myotonic Dystrophy Type 1 (DM1)

Myotonic Dystrophy Type 1 is a debilitating genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[3][4] The transcribed CUG repeat RNA (r(CUG)exp) accumulates in the nucleus, forming hairpin structures that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][5] This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of DM1.[3][4][5]

The this compound scaffold has been masterfully exploited to create small molecules that bind to these toxic r(CUG)exp repeats, disrupt their interaction with MBNL1, and rescue the downstream mis-splicing events.[3][4][5]

Mechanism of Action in DM1

The therapeutic strategy centers on the competitive binding of this compound derivatives to the r(CUG)exp repeats, thereby liberating sequestered MBNL1 and restoring its normal function in regulating alternative splicing. This mechanism has been validated through a series of key experiments that form the basis of the protocols outlined in this guide.

DM1_Pathogenesis_and_Intervention cluster_0 DM1 Pathogenesis cluster_1 Therapeutic Intervention DMPK_gene DMPK Gene (CTG expansion) toxic_RNA Toxic r(CUG)exp RNA Hairpins DMPK_gene->toxic_RNA Transcription MBNL1_sequestered Sequestered MBNL1 toxic_RNA->MBNL1_sequestered Sequesters MBNL1 RNA_drug_complex r(CUG)exp-Drug Complex toxic_RNA->RNA_drug_complex mis_splicing Aberrant Splicing MBNL1_sequestered->mis_splicing DM1_symptoms DM1 Symptoms mis_splicing->DM1_symptoms diaminoisoquinoline This compound Derivative (e.g., JM642) diaminoisoquinoline->RNA_drug_complex Binds to r(CUG)exp MBNL1_released Released MBNL1 RNA_drug_complex->MBNL1_released Displaces MBNL1 splicing_rescue Splicing Rescue MBNL1_released->splicing_rescue phenotype_rescue Amelioration of Symptoms splicing_rescue->phenotype_rescue

Caption: Pathogenesis of DM1 and therapeutic intervention by this compound derivatives.

Application Note 1: Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives, such as the monomeric JM608 and the dimeric JM642, relies on modern palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to constructing the complex molecular architecture required for potent and selective RNA binding.[6][7][8]

Synthetic Strategy Overview: JM608 and JM642

The synthesis of these compounds generally follows a convergent approach, utilizing key reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to build the molecule piece by piece.[8][9]

Synthesis_Workflow start 1-Amino-5-bromo-3- chloroisoquinoline suzuki Suzuki-Miyaura Cross-Coupling start->suzuki intermediate_4 Intermediate 4 suzuki->intermediate_4 buchwald Buchwald-Hartwig Amination intermediate_4->buchwald coupling Coupling with Cbz-protected carbamate intermediate_4->coupling protected_JM608 Protected JM608 buchwald->protected_JM608 deprotection_JM608 Deprotection protected_JM608->deprotection_JM608 JM608 JM608 deprotection_JM608->JM608 intermediate_6 Intermediate 6 coupling->intermediate_6 deprotection_cbz Cbz Deprotection intermediate_6->deprotection_cbz intermediate_7 Intermediate 7 deprotection_cbz->intermediate_7 dimerization Dimerization intermediate_7->dimerization protected_JM642 Protected JM642 dimerization->protected_JM642 deprotection_JM642 Deprotection protected_JM642->deprotection_JM642 JM642 JM642 deprotection_JM642->JM642

Caption: General synthetic workflow for JM608 and JM642.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling, a key step in the synthesis of many this compound derivatives.

Materials:

  • Aryl halide (e.g., 1-amino-5-bromo-3-chloroisoquinoline derivative)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., NaOH, K₂CO₃, or K₃PO₄)

  • Solvent (e.g., DMF/H₂O mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl halide (1 equivalent) and the boronic acid or ester (1.5-2 equivalents).

  • Add the base (3-4 equivalents).

  • Dissolve the solids in the chosen solvent system (e.g., a 9:1 mixture of DMF and water).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (typically 3-5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring. The reaction can be performed under conventional heating or microwave irradiation.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Typically, this involves diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination, used to install the second amino group at the C3 position of the isoquinoline core.

Materials:

  • Aryl halide (e.g., the product from the Suzuki-Miyaura reaction)

  • Amine or carbamate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the ligand (1.2-6 mol%) under an inert atmosphere.

  • Add the aryl halide (1 equivalent), the amine or carbamate (1.2-1.5 equivalents), and the base (1.5-2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

Application Note 2: Biophysical Characterization of RNA-Ligand Interactions

A critical step in the development of RNA-targeting small molecules is the quantitative assessment of their binding affinity and kinetics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[2][11][12]

Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol describes the analysis of this compound derivatives binding to a biotinylated r(CUG) repeat RNA immobilized on a streptavidin-coated sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Streptavidin-coated sensor chip

  • Biotinylated RNA oligo (e.g., 5'-biotin-r(CUG)₉)

  • Non-biotinylated competitor RNA (optional)

  • This compound compound stock solution in DMSO

  • SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% P20, pH 7.4)

  • Regeneration solution (if necessary, e.g., a pulse of high salt or mild acid/base)

Procedure:

  • Chip Preparation and RNA Immobilization:

    • Equilibrate the streptavidin-coated sensor chip with running buffer until a stable baseline is achieved.

    • Prepare a dilute solution of the biotinylated r(CUG)₉ oligo in running buffer (e.g., 50-100 nM).

    • Inject the RNA solution over one of the flow cells at a low flow rate (e.g., 5-10 µL/min) to achieve the desired immobilization level (typically 2000-3000 Response Units (RU) for small molecule analysis).[11] A reference flow cell should be left blank or immobilized with a non-target RNA to subtract non-specific binding.[11]

  • Analyte Preparation:

    • Prepare a series of dilutions of the this compound compound in running buffer from the DMSO stock. Ensure the final DMSO concentration is constant across all samples and low enough to not affect the assay (typically ≤1%). For example, for JM608, concentrations could range from 0.063 to 1.0 µM, and for the higher affinity JM642, from 6.3 to 100 nM.[8][13]

  • Binding Analysis (Single-Cycle Kinetics):

    • Inject the prepared compound solutions sequentially over the RNA-immobilized and reference flow cells, from the lowest to the highest concentration, without a regeneration step in between. Each injection should have a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer.[8][13]

    • After the final injection, allow for a prolonged dissociation phase.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for simple interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The shape of the sensorgram can also provide qualitative information about the binding kinetics.[8][9]

Data Summary Table:

CompoundTarget RNAApparent K_D (µM)Kinetic ProfileReference
JM608r(CUG)₉1.2Rapid association/dissociation[8][9]
JM642r(CUG)₉Significantly < 1.2 (nM range)Complex, slow dissociation[8][9]

Application Note 3: Cellular Assays for Therapeutic Efficacy in DM1

To assess the therapeutic potential of this compound derivatives, it is crucial to demonstrate their activity in a cellular context. Key assays include visualizing the disruption of toxic RNA foci and quantifying the rescue of disease-relevant splicing events.

Protocol: Fluorescence In Situ Hybridization (FISH) for RNA Foci Disruption

This protocol allows for the visualization and quantification of r(CUG)exp nuclear foci in DM1 patient-derived myoblasts.

Materials:

  • DM1 patient-derived myoblasts

  • Cell culture plates (e.g., 24-well) and coverslips

  • This compound compound for treatment

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hybridization buffer

  • Fluorescently labeled probe complementary to the CUG repeat (e.g., Cy3-labeled (CAG)₅ PNA probe)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed DM1 myoblasts onto coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with the desired concentrations of the this compound compound (e.g., 30 µM JM642) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[14]

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a solution such as 0.5% Triton X-100 in PBS for 10 minutes.

  • Hybridization:

    • Pre-hybridize the cells with hybridization buffer for 30 minutes at 37°C.

    • Dilute the fluorescently labeled PNA probe in hybridization buffer.

    • Apply the probe solution to the coverslips, seal the plate to prevent evaporation, and incubate overnight at 37°C in a humidified chamber.

  • Washing and Mounting:

    • Wash the coverslips with wash buffer to remove the unbound probe. The stringency of the washes may need to be optimized.

    • Briefly rinse with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope. RNA foci will appear as distinct puncta (e.g., red with a Cy3 probe) within the DAPI-stained nuclei (blue).

    • Acquire images from multiple fields of view for each condition.

    • Quantify the percentage of nuclei containing foci and/or the number and intensity of foci per nucleus using image analysis software. A significant reduction in the percentage of foci-positive nuclei indicates effective target engagement by the compound.[14]

Protocol: RT-qPCR for Splicing Rescue Analysis

This protocol describes the use of Reverse Transcription Quantitative PCR (RT-qPCR) to measure the correction of alternative splicing of key mis-spliced transcripts in DM1 models, such as Ldb3, Clcn1, and Atp2a1.[15][16][17][18]

Materials:

  • RNA isolated from treated and untreated DM1 cells or mouse tissues

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • PCR primers flanking the alternative exon of interest

  • qPCR master mix (e.g., containing SYBR Green or for use with TaqMan probes)

  • qPCR instrument

Procedure:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol).

    • Assess RNA quality and quantity.

    • Synthesize cDNA from a defined amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Primer Design:

    • Design forward and reverse primers in the exons flanking the alternatively spliced exon. This allows for the amplification of both the exon-included and exon-excluded isoforms in the same reaction.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Include no-template controls and no-reverse-transcriptase controls.

  • Data Analysis:

    • Run the qPCR reaction. For SYBR Green-based assays, a melt curve analysis should be performed to ensure product specificity.

    • The relative abundance of the two splice isoforms can be determined. The percentage of exon inclusion is often calculated as: (Exon-included isoform) / (Exon-included isoform + Exon-excluded isoform) * 100.

    • A shift in this percentage towards the wild-type pattern in compound-treated samples indicates splicing rescue. For example, in DM1, Ldb3 exon 11 is abnormally included; a successful therapeutic would decrease its inclusion.[15][16]

Application Note 4: Probing for Broader Activity - Enzyme Inhibition Assays

The isoquinoline scaffold is present in many known enzyme inhibitors. Therefore, it is prudent to profile novel this compound derivatives against relevant enzyme targets, such as Poly(ADP-ribose) Polymerase (PARP) and various kinases, to explore their broader therapeutic potential and assess off-target effects.

Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme by measuring the consumption of its substrate, NAD+.[1][19]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Serial dilutions of the this compound compound

  • NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

  • 384-well black plates

  • Fluorescent plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the compound serial dilutions or vehicle control (DMSO in assay buffer).

    • Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer. Add this mixture (e.g., 10 µL) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the NAD+ solution (e.g., 10 µL of a 5X solution) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions. This typically involves an enzymatic step to convert the remaining NAD+ into a fluorescent product.

  • Data Analysis:

    • Measure the fluorescence intensity. The signal will be inversely proportional to PARP1 activity.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a protein kinase, such as GSK3β or CDK1, using a luminescence-based assay that quantifies ATP consumption (ADP production).[2][3][5][7][11]

Materials:

  • Recombinant kinase (e.g., GSK3β, CDK1/Cyclin B)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Serial dilutions of the this compound compound

  • ADP detection kit (e.g., ADP-Glo™)

  • 96-well or 384-well white plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Add a small volume of the serially diluted compound or vehicle control to the wells of a white assay plate.

    • Add the diluted kinase enzyme solution to all wells except the "no enzyme" blanks.

  • Reaction Initiation and Incubation:

    • Prepare a solution containing ATP and the kinase substrate in assay buffer.

    • Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) that is within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the ADP detection kit (e.g., ADP-Glo™ Reagent). Incubate as recommended (e.g., 40 minutes at room temperature).

    • Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described for the PARP1 assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its successful application in targeting the toxic r(CUG)exp RNA in Myotonic Dystrophy Type 1 showcases its potential for addressing challenging diseases at the molecular level. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of this compound derivatives, paving the way for the discovery of new and effective medicines.

References

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. [Link]

  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039. [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed.[Link]

  • Manjappa, B. H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystro. Chemistry – A European Journal. [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health.[Link]

  • Al-Ghorbani, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Wilkinson, K. A., Merino, E. J., & Weeks, K. M. (2006). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. RNA, 12(7), 1279–1286. [Link]

  • Klein, A. F., Arandel, L., Marie, J., & Furling, D. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Methods in Molecular Biology. [Link]

  • Luedtke, N. W., & Tor, Y. (2003). A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. ChemBioChem, 4(10), 1190–1200. [Link]

  • Nakatani, K., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health.[Link]

  • Cui, H., Loftus, K. M., Noell, C. R., & Solmaz, S. R. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments, (135), e57674. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • Kim, H., et al. (2005). Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A). Journal of Biological Chemistry, 280(46), 38341–38348. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystro. Chemistry – A European Journal. [Link]

  • Káňová, M., et al. (2023). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. Current Opinion in Biotechnology, 11(1), 54–61. [Link]

  • Klein, A. F., Arandel, L., Marie, J., & Furling, D. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. PubMed.[Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health.[Link]

  • ResearchGate. (n.d.). SPR single cycle kinetic analyses of ligand binding to the r(CUG)9... Retrieved from [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed.[Link]

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Retrieved from [Link]

  • Chau, A., et al. (2019). Small molecule screening identifies HSP90 as a modifier of RNA foci in Myotonic Dystrophy type 1. Scientific Reports, 9(1), 14881. [Link]

  • ResearchGate. (n.d.). JM642 disrupted ribonuclear foci in DM1 myoblasts. FISH showing foci in... Retrieved from [Link]

  • VarSome. (n.d.). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Retrieved from [Link]

  • Wang, E. T., et al. (2019). Targeted splice sequencing reveals RNA toxicity and therapeutic response in myotonic dystrophy. Proceedings of the National Academy of Sciences, 116(44), 22463–22472. [Link]

  • Kimura, T., et al. (2014). LDB3 splicing abnormalities are specific to skeletal muscles of patients with myotonic dystrophy type 1 and alter its PKC binding affinity. Neurobiology of Disease, 69, 104–113. [Link]

  • Nicoya. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Bédard, A. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kimura, T., et al. (2014). LDB3 splicing abnormalities are specific to skeletal muscles of patients with myotonic dystrophy type 1 and alter its PKC binding affinity. PubMed.[Link]

  • Cerro-Herreros, E., et al. (2022). Alternative splicing dysregulation across tissue and therapeutic approaches in a mouse model of myotonic dystrophy type 1. bioRxiv. [Link]

  • Pushechnikov, A., et al. (2009). Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro: Discovery of Lead Compounds Targeting Myotonic Dystrophy (DM1). Journal of the American Chemical Society, 131(28), 9767–9776. [Link]

  • ResearchGate. (n.d.). JM642 rescued splicing defects in (a) Clcn1 and (b) Atp2a1 pre-mRNAs in... Retrieved from [Link]

  • Revvity. (2024). How to run a cell based phospho HTRF assay. YouTube. [Link]

  • G. Y. et al. (2017). Precise small-molecule recognition of a toxic CUG RNA repeat expansion. Nature Chemical Biology. [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Diaminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-diaminoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this critical scaffold. Here, we address common challenges encountered during synthesis and provide actionable, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is consistently low. What are the most probable causes?

Low yields in this synthesis can often be attributed to several key factors:

  • Incomplete reaction: The cyclization reaction may not be proceeding to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or inefficient catalysis.

  • Side reactions: Competing reaction pathways can consume starting materials and generate impurities, thereby reducing the yield of the desired product.

  • Product degradation: The this compound core can be sensitive to harsh reaction conditions, such as high temperatures or strong acids/bases, leading to decomposition.

  • Issues during workup and purification: Product loss can occur during extraction, precipitation, or chromatographic purification steps.

Q2: What are the primary synthetic routes to this compound, and which is recommended for higher yield?

Two principal routes are commonly employed:

  • From o-Cyanobenzyl Cyanide (2-Cyanophenylacetonitrile): This is a classical and often effective method involving the dimerization and cycloisomerization of o-cyanobenzyl cyanide.[1]

  • From Phthalonitrile: This route involves the reaction of phthalonitrile with a source of ammonia, often in the presence of a catalyst.[2][3]

The choice of route depends on the availability of starting materials and the specific substitution pattern desired on the isoquinoline ring. For unsubstituted this compound, the phthalonitrile route can be highly efficient when optimized.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter and provides detailed troubleshooting protocols.

Issue 1: Low Conversion of Starting Material (Phthalonitrile Route)

Symptom: Significant amount of unreacted phthalonitrile observed by TLC or LC-MS analysis after the expected reaction time.

Underlying Causes & Mechanistic Insight:

The reaction of phthalonitrile to form the intermediate 1,3-diiminoisoindoline is a crucial step.[2][4] Incomplete conversion is often due to:

  • Insufficient Ammonia Concentration: Ammonia acts as both a reactant and a catalyst in the initial steps. A low concentration can slow down the reaction rate significantly.

  • Poor Catalyst Activity: The choice and condition of the catalyst (often an alkali metal alkoxide or hydroxide) are critical. An inactive or poisoned catalyst will hinder the reaction.[2]

  • Suboptimal Temperature: The reaction has a specific activation energy. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions.

Solutions & Experimental Protocols:

Parameter Troubleshooting Action Detailed Protocol
Ammonia Source Ensure a continuous and sufficient supply of ammonia.For reactions using ammonia gas, ensure a steady flow rate and that the gas is properly dispersed through the reaction mixture. For reactions using a liquid ammonia source, maintain the temperature and pressure to ensure it remains in the desired phase.
Catalyst Use a fresh, high-purity catalyst.If using sodium methoxide, for example, ensure it is not old or has been exposed to moisture, which can lead to the formation of less active sodium hydroxide. Consider preparing it fresh if possible. The catalyst should be used in appropriate molar ratios, typically ranging from 0.1% to 5% of the phthalonitrile weight.[2]
Temperature Optimize the reaction temperature.Start with the literature-reported temperature (often in the range of 50-60 °C for the phthalonitrile route) and monitor the reaction progress by TLC.[2] If the reaction is slow, incrementally increase the temperature by 5-10 °C.
Solvent Use an appropriate and dry solvent.Alcohols like ethanol or methanol are commonly used.[2][3] Ensure the solvent is anhydrous, as water can interfere with the catalyst and promote hydrolysis of intermediates.

Workflow for Optimizing the Phthalonitrile Route:

G cluster_start Starting Point: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Low Conversion of Phthalonitrile check_ammonia Verify Ammonia Supply (Flow rate, dispersion) start->check_ammonia Is ammonia delivery optimal? check_ammonia->start No, adjust check_catalyst Assess Catalyst Activity (Freshness, loading) check_ammonia->check_catalyst Yes check_catalyst->start No, replace/increase optimize_temp Optimize Temperature (Incremental increase) check_catalyst->optimize_temp Yes optimize_temp->start No, adjust check_solvent Ensure Anhydrous Solvent optimize_temp->check_solvent Yes check_solvent->start solution Improved Yield of 1,3-Diiminoisoindoline Intermediate check_solvent->solution Yes G Phthalonitrile Phthalonitrile Intermediate 1,3-Diiminoisoindoline (Key Intermediate) Phthalonitrile->Intermediate + NH3 Catalyst Desired_Product This compound Intermediate->Desired_Product Rearrangement Side_Product Phthalimide Derivatives (Hydrolysis Side Product) Intermediate->Side_Product + H2O (undesired)

Caption: Formation of the key intermediate and a common hydrolysis side product.

Issue 3: Difficulty in Product Isolation and Purification

Symptom: The crude product is an intractable oil or a highly impure solid, and significant material is lost during purification.

Underlying Causes & Mechanistic Insight:

This compound and its intermediates can have varying solubility and stability, which can complicate isolation.

  • Solubility: The product might be partially soluble in the workup solvents, leading to losses during extraction and washing steps.

  • pH Sensitivity: As an amino compound, the solubility of this compound is highly dependent on pH. It may be soluble in acidic aqueous solutions.

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to the product can co-precipitate, making purification by simple crystallization challenging.

Solutions & Experimental Protocols:

Parameter Troubleshooting Action Detailed Protocol
Workup pH Carefully control the pH during aqueous workup.Before extraction, adjust the pH of the aqueous layer. The diamine product may be more soluble in the organic phase at a specific pH. Monitor all aqueous and organic layers by TLC to track your product. [5]
Purification Method Choose an appropriate purification technique.If crystallization fails to yield a pure product, column chromatography is a viable alternative. Select a solvent system that provides good separation between the product and impurities on a TLC plate before scaling up to a column.
Solvent Selection for Crystallization Systematically screen for an optimal crystallization solvent.Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexanes, and mixtures thereof) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Summary of Optimized Reaction Conditions (Phthalonitrile Route)

The following table provides a starting point for optimizing the synthesis of this compound from phthalonitrile.

Parameter Recommended Range Rationale
Phthalonitrile:Solvent (molar ratio) 1:9 to 1:15 [2]Ensures adequate dissolution of starting material and facilitates heat transfer.
Phthalonitrile:Ammonia (molar ratio) 1:1 to 1:3 [2]A sufficient excess of ammonia drives the reaction forward.
Catalyst Loading (wt% of phthalonitrile) 0.1% to 5% [2]A catalytic amount is sufficient; excess can promote side reactions.
Temperature 50-60 °C [2]Balances reaction rate with minimizing side product formation.
Reaction Time 4-6 hours [2]Typically sufficient for high conversion; monitor by TLC.

References

  • The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). Chemistry – A European Journal, 26, 14305-14309. Available from: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (2021). Organic & Biomolecular Chemistry. Available from: [Link]

  • Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent. (2013). Chinese Patent CN103012282A.
  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (2025). Organic & Biomolecular Chemistry. Available from: [Link]

  • Method for synthesizing 1,3-diiminoisoindole. (2009). Chinese Patent CN101391977A.
  • Synthetic methods for 1,3-diamines. (2018). Organic & Biomolecular Chemistry. Available from: [Link]

  • 1 3 Diiminoisoindoline. Scribd. Available from: [Link]

  • Heterocyclic imines and amines. Part 18. Conversion of o-cyanobenzyl cyanide into isoquinoline, benzylisoquinoline, and azachrysene products. (1974). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

Technical Support Center: Optimizing the Fluorescence Quantum Yield of 1,3-Diaminoisoquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-diaminoisoquinoline-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. My goal is to equip you with the foundational knowledge and practical protocols necessary to maximize the performance of your this compound probes by enhancing their fluorescence quantum yield (ΦF).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the fluorescence of this compound probes.

Q1: What is fluorescence quantum yield, and why is it a critical parameter for my probe's performance?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe.[1] A higher quantum yield signifies that a larger fraction of the absorbed light is converted into fluorescent signal, resulting in a brighter probe. This is paramount for achieving high sensitivity and a good signal-to-noise ratio in your assays, enabling the detection of low-concentration analytes.[2]

The relationship between quantum yield, the radiative decay rate (kf), and the non-radiative decay rate (knr) is given by:

ΦF = kf / (kf + knr)

Our objective in optimizing your probe is to maximize the radiative decay pathways while minimizing the non-radiative pathways that dissipate the excitation energy as heat.

Q2: What are the key structural features of this compound that influence its fluorescence?

A2: The this compound scaffold is a rigid, planar aromatic system, which is a favorable characteristic for fluorescence. The two amino groups at the 1 and 3 positions are powerful electron-donating groups that enhance the molecule's electron density and typically increase the quantum yield.[3] These amino groups can also participate in hydrogen bonding with the solvent or target molecules, which can modulate the photophysical properties. The isoquinoline ring system itself possesses π-π* electronic transitions that are responsible for its fluorescence.

Q3: I am observing lower than expected fluorescence intensity. What are the most common culprits?

A3: Low fluorescence intensity can stem from several factors. The most common issues include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations, the planar this compound molecules can stack together, forming aggregates that provide non-radiative decay pathways and quench fluorescence.[4]

  • Inappropriate Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the quantum yield.[5]

  • Suboptimal pH: The protonation state of the amino groups and the isoquinoline nitrogen can alter the electronic structure and, consequently, the fluorescence.[6]

  • Presence of Quenchers: Certain molecules in your sample, such as tryptophan or heavy metal ions, can quench fluorescence through collisional (dynamic) or complex-forming (static) mechanisms.[7][8]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[9]

Section 2: Troubleshooting Guide - Low Fluorescence Signal

This section provides a systematic approach to diagnosing and resolving issues related to low fluorescence intensity.

Issue 1: Weak or No Fluorescence Signal

Question: I've just dissolved my this compound probe, but the fluorescence is much weaker than anticipated. Where should I start troubleshooting?

Answer: A weak signal is a common issue that can often be resolved by systematically evaluating your experimental conditions. The following workflow will guide you through the most probable causes and their solutions.

Experimental Protocol: Systematic Signal Optimization

  • Concentration Optimization (Rule out ACQ):

    • Rationale: Aggregation-caused quenching (ACQ) is a primary suspect for planar aromatic dyes.[10] At high concentrations, these molecules can form non-fluorescent aggregates.

    • Procedure:

      • Prepare a stock solution of your probe in a suitable organic solvent (e.g., DMSO).

      • Create a dilution series in your assay buffer, spanning a wide concentration range (e.g., from nanomolar to micromolar).

      • Measure the fluorescence intensity for each concentration.

      • Plot fluorescence intensity versus concentration. A linear relationship indicates no ACQ, while a plateau or decrease in intensity at higher concentrations confirms ACQ.[4]

    • Solution: Work within the linear range of the concentration curve.

  • Solvent and pH Screening:

    • Rationale: The solvent environment can dramatically alter the excited state of the probe.[11] Solvent polarity can influence the energy levels of the excited state, while pH affects the protonation state of the amine groups, which is crucial for fluorescence.[3][12]

    • Procedure:

      • Prepare dilute solutions of your probe in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

      • For aqueous solutions, prepare a series of buffers with different pH values (e.g., pH 4 to 10).

      • Measure the fluorescence quantum yield in each condition relative to a known standard (e.g., quinine sulfate or 9,10-diphenylanthracene).[13]

    • Solution: Select the solvent and pH that provide the highest quantum yield.

  • Check for Quenchers:

    • Rationale: Components in your sample matrix can act as fluorescence quenchers.[7]

    • Procedure:

      • Analyze the composition of your sample. Are there known quenchers present (e.g., iodide ions, tryptophan-containing proteins)?[14]

      • If possible, measure the fluorescence lifetime of your probe. A decrease in lifetime with the addition of the sample matrix is indicative of dynamic quenching.

    • Solution: Purify your sample to remove quenchers or use a probe with a longer wavelength emission to minimize quenching by biological components.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Low Fluorescence Signal concentration Step 1: Perform Concentration Titration start->concentration check_acq Is fluorescence linear with concentration? concentration->check_acq acq_yes ACQ is likely not the issue. Proceed to Step 2. check_acq->acq_yes Yes acq_no ACQ is occurring. Work at lower concentrations. check_acq->acq_no No solvent_ph Step 2: Screen Solvents and pH acq_yes->solvent_ph check_signal Is signal now optimal? solvent_ph->check_signal signal_yes Problem Solved. check_signal->signal_yes Yes signal_no Proceed to Step 3. check_signal->signal_no No check_quenchers Step 3: Investigate Potential Quenchers signal_no->check_quenchers end Consult further literature or modify probe structure. check_quenchers->end

Caption: A systematic workflow for troubleshooting low fluorescence signals.

Section 3: Troubleshooting Guide - Signal Instability

Issue 2: Signal Decreases Over Time (Photobleaching)

Question: My fluorescence signal is initially strong but fades quickly during measurement. What is happening and how can I prevent it?

Answer: This phenomenon is known as photobleaching, the light-induced degradation of the fluorophore.[9] It is particularly problematic in fluorescence microscopy and time-course experiments.

Strategies to Mitigate Photobleaching:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[15] Neutral density filters are excellent tools for attenuating the excitation light.[16]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images only when necessary.

  • Use Antifade Reagents: For microscopy applications, embed your sample in a mounting medium containing an antifade agent (e.g., n-propyl gallate or commercial formulations). These reagents scavenge reactive oxygen species that contribute to photobleaching.[17]

  • Optimize the Chemical Environment: Deoxygenating the solution can sometimes reduce photobleaching, although this is not always practical.

Section 4: Data-Driven Optimization

To facilitate your optimization efforts, the following table summarizes the expected impact of solvent polarity on the photophysical properties of a hypothetical this compound probe, based on general principles of solvatochromism.[5][18]

Table 1: Expected Solvent Effects on this compound Fluorescence

SolventPolarity (Dielectric Constant, ε)Expected Emission Max (λem)Expected Quantum Yield (ΦF)Rationale
Cyclohexane2.0Shorter Wavelength (Blue-shifted)ModerateNon-polar environment; less stabilization of the excited state.
Toluene2.4Moderate to HighAromatic solvent can engage in π-stacking, potentially influencing non-radiative decay.
Dichloromethane9.1HighA polar, aprotic solvent that can stabilize the excited state without hydrogen bond quenching.[11]
Acetonitrile37.5HighA highly polar, aprotic solvent that effectively stabilizes the charge-transfer character of the excited state.
Ethanol24.6Longer Wavelength (Red-shifted)Moderate to LowA protic solvent that can form hydrogen bonds with the amino groups, potentially creating non-radiative decay pathways.
Water80.1Longest Wavelength (Red-shifted)LowHighly polar and protic; strong hydrogen bonding can lead to significant quenching.

Note: These are generalized expectations. The actual behavior will depend on the specific substituents on the this compound core.

Visualization of Environmental Effects on Quantum Yield

EnvironmentalEffects cluster_radiative Radiative Decay (Favored) cluster_nonradiative Non-Radiative Decay (Disfavored) title Factors Influencing Quantum Yield (ΦF) probe This compound Excited State (S1) fluorescence Fluorescence (k_f) High ΦF probe->fluorescence Increases Signal acq Aggregation (ACQ) probe->acq Decreases Signal solvent Protic Solvents (H-Bonding) probe->solvent Decreases Signal quencher Molecular Quenchers probe->quencher Decreases Signal vibration Vibrational Relaxation probe->vibration Decreases Signal

Caption: Pathways affecting the excited state of a this compound probe.

By systematically addressing these common issues, you can significantly enhance the fluorescence quantum yield of your this compound probes, leading to more robust and sensitive experimental results.

References

  • Analytical Methods. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. RSC Publishing.
  • PubMed Central. (n.d.). Use of Independent Component Analysis to Improve Signal to Noise Ratio in Multi-probe Fluorescence Microscopy.
  • Benchchem. (n.d.).
  • Evident Scientific. (n.d.).
  • ResearchGate. (n.d.).
  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality.
  • AAT Bioquest. (2023). What are the factors affecting fluorescence?.
  • Fiveable. (n.d.). Fluorescence quenching mechanisms.
  • ResearchGate. (2025). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines.
  • NIH. (2024).
  • ACS Publications. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Minimizing Aggregation-Caused Quenching in Quinoline Solutions.
  • YouTube. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT.
  • PMC - NIH. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes.
  • ResearchGate. (2025). Effect of pH on Quantum Yield of Fluorescein Using Dual Beam Thermal Lens Technique.
  • NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements.
  • ResearchGate. (n.d.).
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • MDPI. (n.d.).
  • RSC Publishing. (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study.
  • Thermo Fisher Scientific. (n.d.). Troubleshooting.
  • ResearchGate. (2025). (PDF) Fluorescence Quantum Yield Measurements.
  • PMC - NIH. (n.d.).
  • PMC. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems.
  • PMC - NIH. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones.
  • ResearchGate. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study.
  • PubMed. (n.d.). Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan.
  • ResearchGate. (2017).
  • Wiley Online Library. (n.d.). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.
  • PubMed. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters.

Sources

Technical Support Center: Overcoming Solubility Issues of 1,3-Diaminoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diaminoisoquinoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges often encountered with this class of compounds. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?

This is a common challenge rooted in the fundamental physicochemical properties of the this compound scaffold. Several factors contribute:

  • Aromaticity and Lipophilicity: The core isoquinoline structure is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic). Substituents added to this core to enhance potency or target engagement often further increase lipophilicity, leading to poor affinity for aqueous media.[1][2]

  • Crystal Lattice Energy: Many of these derivatives are crystalline solids. For a compound to dissolve, solvent molecules must overcome the strong intermolecular forces (crystal lattice energy) holding the crystal together.[3][4] If this energy is very high, solubility will be low, a common issue for what are termed 'brick-dust' molecules.[5]

  • Molecular Weight: As molecular complexity and weight increase, solubility often decreases.[6]

Q2: What is the very first and most common method I should try for initial solubilization for an in vitro assay?

The most direct and widely used approach is to first dissolve your compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into your aqueous experimental medium (e.g., buffer, cell culture media).[7][8][9]

  • Recommended Starting Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard starting point. It is a powerful, aprotic, and water-miscible solvent capable of dissolving an exceptionally wide range of polar and non-polar compounds.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. What is happening and what should I do?

This is the most frequent problem researchers encounter. It occurs because while the compound is soluble in 100% DMSO, its solubility dramatically drops when the DMSO concentration is lowered to 0.1-1% in the final aqueous medium. The compound "crashes out" of the solution.

Here is a troubleshooting workflow to address this:

G start Precipitation Observed (Compound 'crashes out') q1 Is the final compound concentration too high? start->q1 step1 Perform serial dilutions. Find the Maximum Final Soluble Concentration (MFSC). q1->step1 Yes q3 Can the final DMSO concentration be increased (e.g., from 0.1% to 0.5%)? q1->q3 No a1_yes Yes a1_no No q2 Is the MFSC sufficient for the experiment? step1->q2 step2 Proceed with experiment at or below the MFSC. Always include a vehicle control (same final DMSO %). Success! q2->step2 Yes q2->q3 No a2_yes Yes a2_no No step3 Test higher DMSO %. Check for cellular toxicity or assay interference. Re-evaluate MFSC. q3->step3 Yes step4 Proceed to Advanced Solubilization Methods (pH, co-solvents, etc.) q3->step4 No a3_yes Yes a3_no No step3->q2

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide: Advanced Solubilization Strategies

If simple dilution of a DMSO stock fails, you must employ more advanced strategies. These are categorized into methods suitable for in vitro work and more robust techniques required for in vivo applications.

Issue 1: My compound's solubility is too low for my in vitro screening cascade.

Q: Beyond DMSO, what other co-solvents can I try?

While DMSO is the first choice, other co-solvents can be effective, sometimes in combination.[][11] The goal is to find a solvent system that reduces the polarity of the bulk aqueous medium, making it more favorable for your lipophilic compound.[12]

Co-SolventKey Properties & ConsiderationsTypical Final Conc. (Cell-based)
Ethanol Good for moderately non-polar compounds. Can be toxic to cells at >1%. Volatile.< 1%
Propylene Glycol (PG) Less toxic than ethanol. Good solubilizer. Can increase viscosity.< 1%
Polyethylene Glycol 400 (PEG 400) Low toxicity, good solubilizer. Often used in formulations.< 1%
N,N-Dimethylformamide (DMF) Strong solvent, but higher toxicity than DMSO. Use with caution.< 0.5%
N,N-Dimethylacetamide (DMA) Similar to DMF, strong solvent with toxicity concerns.< 0.5%

Actionable Advice: Create a small matrix of co-solvents and binary mixtures (e.g., DMSO/Ethanol) to test solubility. Always run parallel vehicle controls to check for solvent-induced artifacts in your assay.

Q: How can I leverage pH to improve the solubility of my this compound derivative?

This is a highly effective strategy for this specific chemical class. The two amino groups on the isoquinoline ring are basic and can be protonated in an acidic environment.[1][2] The resulting cationic salt form is almost always significantly more water-soluble than the neutral free base.[13][14]

  • Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 mins) or filtration (using a 0.22 µm syringe filter compatible with your compound).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH. You should observe a significant increase in solubility as the pH decreases.[15]

Causality: By identifying a pH where your compound is sufficiently soluble, you may be able to adjust your assay buffer accordingly, provided the pH change does not negatively impact your biological system. This technique is a cornerstone for formulating ionizable drugs.[][16]

Issue 2: My compound has great in vitro potency, but fails in animal studies due to poor bioavailability.

Poor bioavailability for an orally administered drug is often a direct consequence of low aqueous solubility, leading to dissolution-rate-limited absorption.[17] To overcome this, you need to employ formulation strategies that fundamentally enhance the compound's solubility or dissolution rate in the gastrointestinal tract.

Q: Is salt formation a viable strategy for my this compound derivative?

Absolutely. For a basic compound like a this compound, forming a salt with a pharmaceutically acceptable acid is one of the most common, effective, and regulatory-accepted methods to dramatically increase solubility and dissolution rate.[3][6][18][19] The salt form readily dissociates in aqueous media, and the change in pH in the diffusion layer around the dissolving particle enhances dissolution.[16][20]

Commonly Used Acid Counterions for Salt Formation:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonic acid)

  • Tosylate (p-toluenesulfonic acid)

  • Maleate (maleic acid)

  • Tartrate (tartaric acid)

Q: When should I consider using cyclodextrins?

Cyclodextrins are a good option when direct pH modification or salt formation is insufficient or undesirable. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate your lipophilic this compound derivative, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility.[23][24][25]

Caption: Mechanism of cyclodextrin inclusion complexation.

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high water solubility and low toxicity.

  • Molar Ratio: Determine the desired molar ratio of Drug:CD (e.g., 1:1, 1:2).

  • Preparation: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water or a water/ethanol mixture to form a paste.

  • Kneading: Add the drug to the paste and knead thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Evaluation: Test the aqueous solubility of the resulting powder compared to the uncomplexed drug.

Q: What are solid dispersions, and are they suitable for my compound?

Solid dispersions are a powerful formulation strategy where the poorly soluble drug (API) is dispersed within a hydrophilic polymer matrix.[26][27][28][29] This approach can significantly enhance dissolution rates and bioavailability by:

  • Reducing the drug's particle size to a molecular level.

  • Converting the drug from a crystalline to a higher-energy amorphous state.[3][30]

  • Improving the wettability of the drug by the surrounding hydrophilic carrier.[31]

G cluster_0 Components cluster_1 Process cluster_2 Result API Crystalline API (Poorly Soluble) Process Solvent Evaporation or Melt Extrusion API->Process Polymer Hydrophilic Polymer (e.g., PVP, HPMC) Polymer->Process Dispersion Solid Dispersion (Amorphous API in Polymer Matrix) Process->Dispersion

Sources

Technical Support Center: Synthesis of 1,3-Diaminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Diaminoisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. This compound and its derivatives are key pharmacophores explored in various therapeutic areas, including as modulators of RNA repeats in diseases like myotonic dystrophy.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound, particularly focusing on the common and efficient route starting from 2-cyanobenzyl cyanide (or related phthalonitriles).

Q1: I am getting very low or no yield of my desired this compound. What are the common causes and how can I fix this?

Low or no product yield is one of the most frequent yet complex issues. The root cause can often be traced to one of several factors related to reagents, reaction conditions, or the workup procedure.

A1: Let's break down the potential causes systematically.

Possible Cause 1: Ineffective Cyclization/Condensation

The core of the synthesis is an intramolecular cyclization driven by a base. If this step is inefficient, the reaction will not proceed.

  • Expertise & Experience: The choice of base is critical. Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Sodium hydride (NaH) are typically used to deprotonate the methylene bridge of 2-cyanobenzyl cyanide, initiating the cyclization. If a weaker base is used, this deprotonation may be incomplete or too slow, leading to low conversion. The reaction involving the treatment of 2-methyl-4,5-dimethoxybenzonitrile with LDA followed by reaction with a cyanamide to yield 1,3-diaminoisoquinolines highlights the utility of strong bases in these transformations.[3]

  • Trustworthiness (Self-Validation):

    • Verify Base Activity: Ensure your base has not degraded. NaH should be a fine gray powder (not white chunks of NaOH/Na2CO3). LDA is often best prepared fresh or titrated before use.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of your starting material. If the starting material remains largely unconsumed after the expected reaction time, a base or temperature issue is highly likely.

    • Temperature Control: Deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, followed by warming to allow for cyclization. Ensure your temperature control is accurate.

Possible Cause 2: Moisture Contamination

Anhydrous conditions are paramount for reactions involving strong bases.

  • Expertise & Experience: Moisture will readily quench strong bases like LDA and NaH, effectively halting the reaction before it starts. Furthermore, it can promote the hydrolysis of nitrile groups into amides or carboxylic acids, leading to unwanted byproducts. When using moisture-sensitive reagents, it is crucial to ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Trustworthiness (Self-Validation):

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.

    • Reagent Handling: Handle hygroscopic reagents (like NaH) in a glovebox or under a stream of inert gas.

Possible Cause 3: Product Loss During Workup

This compound is a basic, polar molecule. Its solubility can be highly dependent on pH.

  • Expertise & Experience: The amino groups on the isoquinoline ring are basic and will be protonated at acidic or even neutral pH, forming water-soluble salts. If you perform an aqueous workup without carefully controlling the pH, your product may remain in the aqueous layer, leading to the perception of a low yield.[4]

  • Trustworthiness (Self-Validation):

    • pH Adjustment: Before extracting with an organic solvent, basify the aqueous layer with a suitable base (e.g., saturated NaHCO₃ or dilute NaOH) to a pH > 9-10. This ensures the diamine is in its neutral, more organic-soluble form.

    • Analyze All Layers: Before discarding any aqueous layers, spot them on a TLC plate or analyze a small sample by LC-MS to ensure no product is being lost.[4]

    • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, to better recover the polar product.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for diagnosing low-yield issues.

TroubleshootingWorkflow start Low / No Product Yield check_sm TLC/LC-MS shows unconsumed starting material? start->check_sm check_product TLC/LC-MS shows new product spot(s)? check_sm->check_product No cause_base Problem: Ineffective Reaction Cause: Base Inactivity / Temp Solution: Use fresh/titrated base; Verify temperature profile. check_sm->cause_base Yes cause_moisture Problem: Ineffective Reaction Cause: Moisture Contamination Solution: Use anhydrous solvents; Maintain inert atmosphere. check_sm->cause_moisture Yes cause_workup Problem: Product Loss Cause: Incorrect Workup pH Solution: Basify aqueous layer before extraction; Analyze layers. check_product->cause_workup Yes cause_purification Problem: Isolation Failure Cause: Poor Solubility/Volatility Solution: Adjust purification method (e.g., recrystallization vs. column). check_product->cause_purification Yes cause_side_reactions Problem: Side Reactions Cause: Temp too high / Wrong stoich. Solution: Optimize reaction conditions; Consider alternative route. check_product->cause_side_reactions Multiple Spots/ Unidentifiable products

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Q2: My reaction is messy, with multiple spots on the TLC plate. How can I identify and minimize these impurities?

A2: Impurity formation often points to side reactions or incomplete conversion. The identity of the byproducts is a clue to the underlying problem.

Common Impurities and Their Causes:
Impurity TypeProbable CauseProposed Solution
Unreacted Starting Material Incomplete reaction (see Q1).Extend reaction time, increase temperature moderately after initial deprotonation, or verify base stoichiometry/activity.
Hydrolyzed Intermediates Presence of water during the reaction or workup.Rigorously follow anhydrous protocols.[4] Ensure solvents are dry and an inert atmosphere is maintained.
Polymeric Material High concentration or excessive temperature leading to intermolecular reactions.Run the reaction at a higher dilution. Maintain strict temperature control, especially during the addition of the base.
Partially Cyclized Intermediates Insufficient reaction time or temperature for the final ring-closing step.After the initial addition/condensation, ensure the reaction is held at an appropriate temperature (e.g., room temperature or gentle warming) for a sufficient duration to allow for complete cyclization.
  • Expertise & Experience: Characterizing the main impurity can be highly informative. For instance, if you isolate a byproduct and NMR/MS analysis shows a mass corresponding to the hydrolyzed starting material, it confirms that moisture control is the primary issue. In syntheses starting from phthalonitrile and ammonia, incomplete reaction can lead to the formation of 1,3-diiminoisoindoline, an important intermediate in its own right, which may be isolated if conditions are not optimized for rearrangement to the isoquinoline.[5][6]

Q3: I've successfully synthesized the product, but it is difficult to purify. What are the best practices for purification?

A3: The high polarity and basicity of this compound make purification challenging. A multi-step approach is often necessary.

  • Acid-Base Extraction: This is a powerful first-pass purification technique.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while many non-basic organic impurities will remain in the organic layer. Separate the layers, then carefully basify the aqueous layer (pH > 9-10) with cold NaOH or NaHCO₃, and re-extract the purified free-base product back into an organic solvent like DCM or ethyl acetate.

    • Causality: This method leverages the basicity of the target compound to separate it from neutral or acidic impurities.

  • Recrystallization:

    • Expertise & Experience: If the product is obtained as a solid, recrystallization is an excellent method for removing minor impurities. The challenge is finding a suitable solvent system.

    • Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene). An ideal single solvent will dissolve the product when hot but not when cold. Alternatively, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. The product should be soluble in one ("solvent") and insoluble in the other ("anti-solvent").

  • Silica Gel Column Chromatography:

    • Expertise & Experience: This can be difficult due to the basicity of the compound, which can lead to significant tailing and poor separation on standard silica gel.

    • Trustworthiness (Self-Validation): To improve chromatography, pre-treat your mobile phase. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide (~0.5-1% in the methanol portion of a DCM/MeOH eluent). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic product and resulting in much sharper peaks.[4]

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the most common and reliable synthetic route to this compound?

A4: One of the most direct and widely cited methods involves the base-catalyzed cyclization of 2-cyanobenzyl cyanide . This method is advantageous due to the commercial availability of the starting material. A related and robust method starts from phthalonitrile , which is treated with a source of ammonia, often in an alcohol solvent with a catalyst, to form an intermediate like 1,3-diiminoisoindoline, which can then be converted to the desired product.[6][7] More complex, substituted 1,3-diaminoisoquinolines are often built through multi-step sequences, such as Suzuki or Buchwald-Hartwig couplings onto a pre-formed, halogenated isoquinoline core.[1][8]

Plausible Reaction Mechanism Diagram

The diagram below illustrates a plausible mechanism for the formation of the isoquinoline ring from 2-cyanobenzyl cyanide.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Tautomerization SM Starting Material (2-Cyanobenzyl Cyanide) Anion Carbanion Intermediate SM->Anion Base (e.g., LDA) Cyclized Cyclized Intermediate Anion->Cyclized Nucleophilic Attack Product Product (this compound) Cyclized->Product Proton Transfer

Caption: Plausible mechanism for base-catalyzed synthesis of this compound.

Q5: How do I confirm the structure and purity of my final product?

A5: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. The ¹H NMR will show characteristic aromatic proton signals for the isoquinoline core and distinct signals for the amino protons. ¹³C NMR will confirm the number of unique carbon environments.[9][10] The chemical shifts provide detailed information about the electronic environment of each atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.

  • Melting Point (MP): A sharp melting point is a good indicator of high purity for a crystalline solid. Compare the observed value to literature reports if available.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. An analysis showing a single major peak (typically >95% area) is a strong confirmation of purity.

Q6: What are the best practices for storing this compound?

A6: As a solid, this compound should be stored in a tightly sealed vial, protected from light and moisture, preferably in a desiccator at room temperature or refrigerated.[11] For long-term storage, refrigeration (+4°C) is recommended.

In solution, stability is more limited. It is best to prepare solutions fresh for use. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[11] Be aware that repeated freeze-thaw cycles can degrade the compound. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation of atmospheric moisture into the cold solution.[11]

Q7: What are the primary safety considerations for this synthesis?

A7: Standard laboratory safety protocols should always be followed. Specific hazards for this synthesis include:

  • Strong Bases: Reagents like NaH and LDA are highly reactive and corrosive. NaH is flammable upon contact with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: Anhydrous solvents like THF and DCM are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Ammonia: If using ammonia gas, be aware that it is corrosive and toxic. Ensure the setup is secure and perform the reaction in a fume hood.[6]

  • Quenching: The quenching of reactions involving strong bases is exothermic. Quench slowly at low temperatures (e.g., with a saturated solution of ammonium chloride or by slowly adding methanol) to control the release of heat and gas.

References

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. Available at: [Link]

  • Patsnap. (2009). Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent. Eureka. Available at: [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal. Available at: [Link]

  • Scribd. 1 3 Diiminoisoindoline. Available at: [Link]

  • MDPI. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules. Available at: [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health. Available at: [Link]

  • Google Patents. (2009). Method for synthesizing 1,3-diiminoisoindole.
  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (1993). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. PMC. Available at: [Link]

  • Google Patents. (1956). Process for producing copper-phthalocyanine precursor.
  • National Institutes of Health. (2020). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry. Available at: [Link]

  • PubMed. (2018). The Use of 13C Direct-Detect NMR to Characterize Flexible and Disordered Proteins. Methods in Enzymology. Available at: [Link]

  • PubMed. (2015). Stability of Crushed Tedizolid Phosphate Tablets for Nasogastric Tube Administration. Clinical Drug Investigation. Available at: [Link]

  • National Institutes of Health. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. Available at: [Link]

  • MDPI. (2023). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Pharmaceutics. Available at: [Link]

  • YouTube. (2023). What is 13C-NMR Spectroscopy? Ft. Professor Dave. Chegg. Available at: [Link]

  • MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules. Available at: [Link]

  • Termedia. (2016). Synthesis, isolation and purification of [11C]-choline. Nuclear Medicine Review. Available at: [Link]

Sources

Technical Support Center: Refining Protocols for 1,3-Diaminoisoquinoline in PARP Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 1,3-Diaminoisoquinoline and its derivatives in Poly(ADP-ribose) Polymerase (PARP) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to this compound in PARP Research

This compound and its derivatives have emerged as a significant class of PARP inhibitors.[1][2] PARP enzymes are crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[3][4] Their inhibition is a key therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The mechanism of action for these inhibitors often involves not only the catalytic inhibition of PARP but also the trapping of PARP enzymes on DNA, leading to cytotoxic DNA lesions in cancer cells.[5][6][7][8][9]

This guide will help you navigate the nuances of using this compound in various PARP assay formats, from biochemical enzyme activity assays to cell-based PARP trapping and DNA damage response studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in a research setting?

A1: this compound and its derivatives are primarily utilized as potent inhibitors of PARP enzymes.[1][2] Their main applications include:

  • Biochemical assays: To determine the IC50 values and inhibitory kinetics against various PARP isoforms.[1]

  • Cell-based assays: To assess the cellular potency of PARP inhibition, often by measuring the downstream effects on DNA repair, such as the formation of γH2AX foci.[10]

  • PARP trapping assays: To quantify the ability of the compound to trap PARP1 and PARP2 on chromatin, a key mechanism for the cytotoxicity of many PARP inhibitors.[5][6][7][8][11]

  • Drug discovery: As a scaffold for the development of novel anti-cancer therapeutics.

Q2: How does the "PARP trapping" mechanism of this compound differ from simple catalytic inhibition?

A2: While catalytic inhibition blocks the enzymatic function of PARP, preventing the synthesis of poly(ADP-ribose) chains, PARP trapping is a distinct and often more cytotoxic mechanism.[5][6][7][8][9] It involves the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the DNA at sites of damage.[5][6][7][8] This "trapped" PARP-DNA complex can obstruct DNA replication and repair, leading to the formation of double-strand breaks and subsequent cell death, particularly in cells with deficient homologous recombination repair.[3][5] The potency of PARP trapping can vary significantly between different inhibitors and does not always correlate with their catalytic inhibitory activity.[7]

Troubleshooting Guide: Biochemical Assays

This section addresses common issues encountered during in vitro enzymatic assays with this compound.

Q3: I am observing high background signal in my fluorescence-based PARP1 activity assay. What could be the cause?

A3: High background fluorescence can stem from several sources when using isoquinoline-based compounds:

  • Intrinsic Fluorescence of the Compound: Isoquinoline derivatives can possess inherent fluorescent properties.[12][13][14][15] To check for this, run a control plate containing only the assay buffer and your this compound compound at the concentrations used in your experiment.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from fluorescent contaminants.

  • Non-optimal Filter Sets: Verify that the excitation and emission wavelengths of your plate reader are optimized for the specific fluorophore in your assay kit and do not overlap with any potential intrinsic fluorescence of your test compound.

  • Light Scatter: High concentrations of precipitated compound can cause light scatter. Ensure your compound is fully dissolved in the assay buffer.

Workflow for Diagnosing High Background Fluorescence

A High Background Signal B Run control plate: Compound + Buffer A->B C Is fluorescence high? B->C D Compound has intrinsic fluorescence. Consider alternative assay format (e.g., colorimetric, AlphaScreen) or use a red-shifted fluorophore. C->D Yes E Check for compound precipitation. Filter or centrifuge compound solution. C->E No F Check reagent purity. Prepare fresh buffers. E->F G Optimize plate reader settings. Narrow bandwidths, check filter compatibility. F->G H Issue Resolved G->H

Caption: Troubleshooting high background fluorescence.

Q4: My IC50 values for a this compound derivative are not reproducible. What are the likely causes and solutions?

A4: Poor reproducibility of IC50 values is a common issue in enzyme kinetics. Here are the primary factors to investigate:

  • Compound Solubility and Stability: this compound derivatives may have limited solubility in aqueous buffers.[2][16][17][18]

    • Solution: Prepare high-concentration stock solutions in 100% DMSO. When diluting into your final assay buffer, ensure the final DMSO concentration is consistent across all wells and ideally below 1%, as higher concentrations can affect enzyme activity.[19][20][21][22] For sparingly soluble compounds, pre-diluting the DMSO stock in a small volume of aqueous buffer before the final dilution can sometimes improve solubility.[2][16][18] Always check for precipitation visually and by light scattering if possible.

  • DMSO Concentration Effects: The final concentration of DMSO in your assay can impact enzyme activity and compound potency.[19][20][21][23][22]

    • Solution: Perform a DMSO tolerance test with your PARP enzyme to determine the maximum concentration that does not affect its activity. Maintain a constant final DMSO concentration across all wells of your assay plate, including controls.

  • Assay Conditions: Variations in incubation time, temperature, and reagent concentrations can lead to inconsistent results.

    • Solution: Strictly adhere to the assay protocol. Use a multichannel pipette for dispensing reagents to minimize timing differences across the plate. Ensure consistent temperature control throughout the incubation period.

Table 1: Optimizing Compound Dilution

ParameterRecommendationRationale
Stock Solution 10-50 mM in 100% DMSOEnsures compound is fully dissolved.
Intermediate Dilutions Serial dilutions in 100% DMSOMaintains solubility and accuracy of dilutions.
Final Assay Concentration Final DMSO concentration < 1%Minimizes solvent effects on enzyme activity.[19][20][21][22]
Aqueous Solution Stability Prepare fresh dilutions for each experimentSome compounds may not be stable in aqueous solutions for extended periods.[2][16][18]

Troubleshooting Guide: Cell-Based Assays

This section focuses on challenges that may arise when evaluating this compound in a cellular context.

Q5: I am not observing a significant increase in γH2AX foci after treating cells with my this compound derivative, even at concentrations that inhibit PARP activity in biochemical assays. Why might this be?

A5: A discrepancy between biochemical and cellular activity can be due to several factors:

  • Cell Permeability: The compound may have poor cell membrane permeability.

  • Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Insufficient Treatment Time: The duration of treatment may not be long enough to induce a measurable DNA damage response.

Experimental Protocol: Validating Cellular PARP Inhibition

A Western blot for poly(ADP-ribose) (PAR) levels is a direct way to confirm that your compound is engaging its target in cells.

  • Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your this compound derivative for a defined period (e.g., 1-4 hours). Include a positive control (a known PARP inhibitor) and a vehicle control (e.g., DMSO).

  • Induce DNA Damage: Shortly before harvesting (e.g., 15-30 minutes), treat the cells with a DNA damaging agent like H₂O₂ or MMS to stimulate PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody. A decrease in the PAR signal in the presence of your compound indicates successful PARP inhibition.[24]

Q6: My this compound compound shows cytotoxicity in cell lines that are not deficient in homologous recombination repair. Could this be due to off-target effects?

A6: Yes, cytotoxicity in homologous recombination-proficient cells could indicate off-target effects.[7] While PARP inhibitors are synthetically lethal with HR deficiency, they can have other cellular effects.

  • Kinase Inhibition: Some small molecule inhibitors, including those targeting PARP, have been shown to have off-target activity against various kinases.[25]

  • General Toxicity: At high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to their primary target.

Strategy for Investigating Off-Target Effects

A Unexpected Cytotoxicity in HR-Proficient Cells B Perform PARP1/2 Knockdown/Knockout A->B C Does cytotoxicity persist? B->C D Suggests off-target effects. C->D Yes F Cytotoxicity is PARP-dependent. Investigate other PARP-related mechanisms (e.g., PARP trapping). C->F No E Consider kinome profiling or other off-target screening panels. D->E G Refine compound structure to improve selectivity or reduce off-target activity. E->G F->G

Caption: Investigating potential off-target effects.

Troubleshooting Guide: PARP Trapping Assays

Q7: I am having difficulty interpreting the results of my PARP trapping assay. The signal-to-noise ratio is low. How can I optimize this?

A7: Low signal-to-noise in a PARP trapping assay can be challenging. Here are some optimization strategies:

  • Cellular Fractionation: Ensure a clean separation of chromatin-bound proteins from soluble proteins. Incomplete lysis or cross-contamination between fractions will obscure the trapping effect.

  • DNA Damage Induction: The trapping of PARP to DNA is dependent on the presence of DNA lesions. Optimizing the concentration and duration of treatment with a DNA damaging agent (e.g., MMS) is crucial.

  • Antibody Quality: Use a high-quality, validated antibody for PARP1 and/or PARP2 for immunodetection (Western blot or immunofluorescence).

  • Loading Controls: Use appropriate loading controls for both the soluble and chromatin-bound fractions. For the chromatin fraction, a histone protein (e.g., Histone H3) is a suitable control.

Table 2: Key Parameters for PARP Trapping Assay Optimization

ParameterConsiderationRecommended Action
DNA Damage Insufficient DNA damage will result in a weak signal.Titrate the concentration and duration of the DNA damaging agent (e.g., MMS, H₂O₂).
Cell Lysis Incomplete separation of nuclear and cytoplasmic fractions.Optimize lysis buffers and centrifugation steps.
Antibody Low affinity or specificity of the PARP antibody.Validate the antibody for the specific application (e.g., Western blot, IF).
Detection Weak signal from the detection system.Use an enhanced chemiluminescence (ECL) substrate for Western blotting.

References

  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... - ResearchGate. Available from: [Link]

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (Basel, Switzerland), 24(22), 4070. Available from: [Link]

  • O'Sullivan Coyne, G., Karlovich, C., Wilsker, D., Voth, A. R., Parchment, R. E., Chen, A. P., & Doroshow, J. H. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and therapy, 15, 165–180. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Current protocols in chemical biology, 2(3), 135–151. Available from: [Link]

  • Shapiro, A. B. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. Available from: [Link]

  • Kanev, P., Ganchev, G., Stoynov, S., & Aleksandrov, R. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(4), 104106. Available from: [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • Kanev, P., Ganchev, G., Stoynov, S., & Aleksandrov, R. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ResearchGate. Available from: [Link]

  • Gopal, A. A., Haws, S. A., Drummond, M. L., PME, B. C. S., Richardson, D., Miller, K. M., & Dubach, J. M. (2024). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Cell chemical biology, 31(7), 1373–1382.e10. Available from: [Link]

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. ResearchGate. Available from: [Link]

  • Balewski, Ł., Sączewski, F., Gdaniec, M., Kornicka, A., Cicha, K., & Jalińska, A. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (Basel, Switzerland), 24(22), 4070. Available from: [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588–5599. Available from: [Link]

  • Johnson, J. L., & Georg, G. I. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS medicinal chemistry letters, 15(3), 281–293. Available from: [Link]

  • Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433–443. Available from: [Link]

  • Effect of DMSO on assay performance. Binding experiments were performed... - ResearchGate. Available from: [Link]

  • Gopal, A. A., Haws, S. A., Drummond, M. L., PME, B. C. S., Richardson, D., Miller, K. M., & Dubach, J. M. (2024). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Cell chemical biology, 31(7), 1373–1382.e10. Available from: [Link]

  • de Oliveira, A. P. S., de Faria, P. A. C., de Faria, P. A. C., de Faria, P. A. C., de Faria, P. A. C., de Faria, P. A. C., ... & de Faria, P. A. C. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), 1–8. Available from: [Link]

  • Lanzanò, L., Scipioni, L., Di Bona, M., Furia, L., Mazzini, G., Crovetto, L., ... & Diaspro, A. (2023). Correction of Background in Fluorescence Correlation Spectroscopy for Accurate Determination of Particle Number. International journal of molecular sciences, 24(12), 10332. Available from: [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry (Weinheim an der Bergstrasse, Germany), 26(63), 14305–14309. Available from: [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry (Weinheim an der Bergstrasse, Germany), 26(63), 14305–14309. Available from: [Link]

  • Papo, N., & Shai, Y. (2003). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. ResearchGate. Available from: [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry (Weinheim an der Bergstrasse, Germany), 26(63), 14305–14309. Available from: [Link]

  • Petropoulos, M., Xie, Y., Luginbühl, J., Bregenhorn, S., Ambrogio, C., & Halazonetis, T. D. (2023). Transcription-replication conflicts underlie sensitivity to PARP inhibitors. Nature, 615(7952), 522–529. Available from: [Link]

  • Veith, S., Saxena, A., Jordan, S., Iqbal, A., & Lehtio, L. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific reports, 14(1), 3875. Available from: [Link]

  • Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, J. (2022). synthesis-and-fluorescence-properties-of-novel-pyrazolo-isoquinoline-compounds. Bohrium. Available from: [Link]

  • Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. Available from: [Link]

  • Marchand, C., Abdel-Aziz, H. I., Johnson, D. N., Deng, L., Chen, L., Chergui, A., ... & Pommier, Y. (2015). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Oncotarget, 6(32), 32529–32542. Available from: [Link]

  • Watson, J. S., MacLeod, A. M., & MacLeod, A. M. (1993). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of medicinal chemistry, 36(11), 1548–1557. Available from: [Link]

  • Jablonka, K. M., Schwaller, P., & Smit, B. (2023). Measurements with noise: Bayesian optimization for co-optimizing noise and property discovery in automated experiments. Digital Discovery, 2(5), 1435–1448. Available from: [Link]

  • Didenko, T., Amselem, G., Rödiger, S., & Schierack, P. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods, 10(24), 2958–2965. Available from: [Link]

  • Shlush, L. I., Skorecki, K., & Selig, S. (2008). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic acids research, 36(14), e86. Available from: [Link]

  • Chen, X., Levine, L., & Kwok, P. Y. (2000). DNA Analysis by Fluorescence Quenching Detection. Genome research, 10(4), 549–556. Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,3-Diaminoisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Diaminoisoquinoline (1,3-DAI) compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with this important chemical scaffold and to offer practical, actionable solutions for your experiments. The unique structure of 1,3-DAI, featuring two reactive aromatic amine groups on an isoquinoline core, presents specific stability considerations that must be addressed to ensure experimental reproducibility, data integrity, and the successful development of novel therapeutics.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust experimental and formulation strategies.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you may encounter during your research in a direct question-and-answer format.

Issue 1: My purified 1,3-DAI compound changes color (e.g., turns yellow/brown) upon storage as a solid or in solution.

Question: I successfully synthesized and purified my 1,3-DAI derivative, obtaining it as a white or off-white solid. However, after a few days on the benchtop or in a vial, it has developed a distinct color. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation . The two amino groups on the isoquinoline ring are electron-rich and highly susceptible to oxidation, especially in the presence of atmospheric oxygen and light.[1] This process can lead to the formation of highly conjugated, colored by-products, such as quinone-imines or products from oxidative coupling and dimerization.[1]

Causality Explained: Aromatic amines can be oxidized by a single-electron transfer mechanism to form radical cations, which can then couple to form dimers or oligomers. These larger, extended π-systems absorb visible light, resulting in the colored appearance you observe. The process can be accelerated by trace metal impurities, which can catalyze the oxidation.

Solutions & Mitigation Strategies:

  • Inert Atmosphere: Always store your solid compounds and solutions under an inert atmosphere (e.g., nitrogen or argon). For solids, use vials with septa and purge with inert gas before sealing. For solutions, use solvents that have been thoroughly degassed by sparging with nitrogen or argon.

  • Light Protection: Store samples in amber vials or wrap clear vials with aluminum foil to protect them from light, which can catalyze photo-oxidation.[1]

  • Low Temperature Storage: Store compounds at low temperatures (-20°C or -80°C) to significantly slow the rate of oxidative reactions.

  • Use of Antioxidants/Chelators: For stock solutions, consider adding a small amount of an antioxidant. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be particularly effective by sequestering trace metal ions that catalyze oxidation.

Issue 2: I see new, unexpected peaks in my HPLC chromatogram when analyzing my 1,3-DAI compound in an aqueous buffer.

Question: My initial HPLC analysis of the compound in an organic solvent was clean. Now that I'm working with it in an aqueous buffer for a biological assay, I see new peaks, and the area of my main peak is decreasing over time. What's causing this?

Answer:

This issue most likely points to hydrolytic degradation , which is highly dependent on the pH of your aqueous medium. The this compound scaffold can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The specific degradation pathway can vary depending on the substituents on your core molecule.

Causality Explained: The pH of the solution dictates the protonation state of the amino groups and the nitrogen in the isoquinoline ring.[1][2] Extreme pH can catalyze the cleavage of bonds or promote rearrangements. For instance, certain substituents on the ring could become leaving groups under hydrolytic stress, or the ring itself could undergo cleavage. The ionization state of the molecule dramatically influences its stability.[3]

Solutions & Mitigation Strategies:

  • pH Stability Profile: The first and most critical step is to determine the pH-stability profile of your compound. This involves incubating your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) and monitoring its degradation over time by HPLC.

  • Buffer Selection: Once you identify the optimal pH range for stability, select a buffer for your experiments that maintains this pH.[3]

  • Control Temperature: Perform your experiments at the lowest practical temperature to reduce the rate of hydrolysis.

  • Fresh Preparations: For critical experiments, always prepare aqueous solutions of your compound fresh and use them immediately. Avoid long-term storage of aqueous solutions unless you have rigorously demonstrated stability under those conditions.

Parameter Recommendation for Enhancing Aqueous Stability
pH Determine the optimal pH range via a pH-rate profile study. Typically, a neutral or slightly acidic pH is a good starting point.
Buffer System Use a buffer with sufficient capacity to maintain the target pH throughout the experiment. Phosphate or citrate buffers are common choices.
Temperature Keep solutions cool (e.g., on ice) when not in use and perform experiments at controlled room temperature unless otherwise required.
Solution Age Prepare solutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with 1,3-DAI compounds?

A1: Based on the chemical structure, you should prioritize investigating three main degradation pathways:

  • Oxidation: Due to the two aromatic amine groups. This is often the most immediate concern.

  • Photodegradation: The aromatic isoquinoline core can absorb UV and visible light, leading to photochemical reactions.[4] This can involve oxidation, rearrangement, or cleavage.

  • Hydrolysis: Degradation in water, which is highly dependent on pH.

The workflow below illustrates how to systematically investigate these pathways in what is known as a Forced Degradation Study .

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of 1,3-DAI Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Expose Aliquots Photo Photolytic Stress (ICH Q1B Light Conditions) Prep->Photo Expose Aliquots Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Expose Aliquots HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples (t=0, 2, 4, 8, 24h) Base->HPLC Analyze Samples (t=0, 2, 4, 8, 24h) Oxid->HPLC Analyze Samples (t=0, 2, 4, 8, 24h) Photo->HPLC Analyze Samples (t=0, 2, 4, 8, 24h) Thermal->HPLC Analyze Samples (t=0, 2, 4, 8, 24h) LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Characterize New Peaks Method Validate Stability- Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for a Forced Degradation Study.

Q2: How do I perform a forced degradation study for my novel 1,3-DAI derivative?

A2: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule and to develop a reliable analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure you can detect and resolve the degradation products from the parent compound.

Protocol: Standard Forced Degradation Study
  • Preparation: Prepare a stock solution of your 1,3-DAI compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. A "dark control" sample wrapped in foil and kept at room temperature should be included in all studies.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep one vial of the solution and one vial of the solid compound at 80°C.

    • Photolytic Degradation: Expose a solution and solid sample to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m²).[7][8]

  • Time Points: Withdraw samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent peak from all new peaks (degradants). Use a photodiode array (PDA) detector to check for peak purity.

  • Identification: Use LC-MS to obtain the mass of the degradant peaks to help in their structural elucidation.

Q3: What kind of formulation strategies can I use to improve the long-term stability of my 1,3-DAI compound for pre-clinical studies?

A3: Improving stability is a cornerstone of successful drug formulation.[6] Beyond the immediate mitigation strategies mentioned earlier, several advanced formulation approaches can provide enhanced protection.

  • Solid Dispersions: For compounds with poor aqueous solubility and stability, creating an amorphous solid dispersion can be highly effective. In this technique, the drug is dispersed in a non-crystalline form within a polymer matrix, which can improve both solubility and chemical stability.

  • Microencapsulation: This process involves enclosing the drug particles within a protective shell or coating.[9] This creates a physical barrier that shields the compound from environmental factors like oxygen, moisture, and light, thereby enhancing its stability.[1][10]

  • Lyophilization (Freeze-Drying): If your compound is intended for parenteral use and is unstable in aqueous solution, lyophilization is a standard approach.[9] By removing water from the formulation, it significantly reduces the potential for hydrolytic degradation and can produce a stable, long-lasting product that is reconstituted before use.

  • Co-crystallization: Creating a co-crystal of your 1,3-DAI compound with a suitable co-former can alter the crystal packing arrangement. This can lead to a more stable crystalline form with improved physicochemical properties, including enhanced stability against moisture and heat.[10]

The choice of strategy depends heavily on the specific physicochemical properties of your compound and the intended route of administration.[6]

Caption: Decision tree for selecting a stabilization strategy.

By systematically addressing these potential stability issues, you can ensure the quality and reliability of your experimental data and accelerate the progress of your research and development efforts with this compound compounds.

References

  • MedCrave. (2016). Forced degradation studies. MedCrave online. Available from: [Link]

  • Als-Naffar, I. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Available from: [Link]

  • Hu, Y., et al. (2020). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PubMed Central. Available from: [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309. Available from: [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Angewandte Chemie International Edition, 59(43), 19044-19048. Available from: [Link]

  • MDPI. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Available from: [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Semantic Scholar. (2010). Novel isoquinoline derivatives from isochromen-1,3-dione. Available from: [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. Available from: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • Q1 Scientific. (n.d.). Photostability. Available from: [Link]

  • IAGIM. (n.d.). Photostability. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Available from: [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • PubMed. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Available from: [Link]

  • MDPI. (n.d.). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Available from: [Link]

  • Chayrov, R., Yurukov, B., & Stankova, I. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098. Available from: [Link]

  • MDPI. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Available from: [Link]

  • MDPI. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. Available from: [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP). Available from: [Link]

  • van Agthoven, M. A., et al. (2019). CRISPR/Cas9-Induced (CTG·CAG)n Repeat Instability in the Myotonic Dystrophy Type 1 Locus: Implications for Therapeutic Genome Editing. Molecular Therapy, 27(1), 164-175. Available from: [Link]

  • Wang, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Malaria World Journal. Available from: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other antimalarials. Available from: [Link]

  • ResearchGate. (1998). Reaction kinetics and mechanistic study of the hydrolysis of N,N'-Disalicylidene-p-p'-diamino diphenyl methane. Available from: [Link]

  • Environmental Engineering Research. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Available from: [Link]

  • Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. Available from: [Link]

  • StatPearls. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Available from: [Link]

  • LibreTexts Medicine. (n.d.). 8. Amino Acid Metabolism and Heritable Disorders of Degradation. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Available from: [Link]

  • National Center for Biotechnology Information. (2013). A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products. Malaria Journal, 12, 145. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2024). Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydro artemisinin by RP HPLC. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. International Journal of Nanomedicine, 9, 3849–3857. Available from: [Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available from: [Link]

Sources

minimizing background fluorescence in 1,3-Diaminoisoquinoline imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3-Diaminoisoquinoline Imaging. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with expert-driven solutions for minimizing background fluorescence and maximizing signal-to-noise in their experiments. This resource combines field-proven insights with established scientific principles to ensure you achieve high-quality, reproducible imaging data.

Introduction to this compound (1,3-DAI) Imaging

This compound (1,3-DAI) and its derivatives are a class of small molecule fluorescent probes. A notable application for these compounds is as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[1][2] Their fluorescence allows for the direct visualization of target engagement and localization within cells, making them valuable tools in cancer research and drug development.[3][4] However, like all fluorescence imaging techniques, achieving a high signal-to-noise ratio is critical for accurate data interpretation.[5][6] High background fluorescence can obscure the specific signal, leading to false positives or inconclusive results.[7]

This guide provides a structured, question-and-answer approach to troubleshoot and resolve the most common issues related to background fluorescence in 1,3-DAI imaging.

Q1: What are the primary sources of background fluorescence in my 1,3-DAI imaging experiment?

Understanding the origin of unwanted signal is the first step in troubleshooting. High background is typically a combination of three main factors:

  • Cellular Autofluorescence: This is the natural fluorescence emitted by biological structures within your sample.[8] Common endogenous fluorophores include metabolic cofactors (NADH, FAD, flavins), structural proteins (collagen, elastin), and cellular waste products (lipofuscin).[9][10] Autofluorescence is often most intense in the blue and green spectral regions and can be exacerbated by certain fixation methods.[11][12]

  • Unbound Probe: Residual 1,3-DAI molecules that have not been washed away after incubation will fluoresce in the imaging buffer, creating a diffuse haze over the entire field of view. This is one of the most common and easily correctable sources of background.[7]

  • Non-Specific Binding: The 1,3-DAI probe may bind weakly to cellular components other than its intended target. This can be due to hydrophobic interactions, charge-based interactions, or accumulation in specific organelles like lysosomes. This type of background often appears as faint, non-localized staining throughout the cell.[13]

The following diagram illustrates the relationship between the desired signal and these background sources.

G Figure 1: Sources of Signal in Fluorescence Imaging cluster_total Total Detected Fluorescence cluster_signal cluster_background Total Signal Total Signal Specific Binding Specific Binding (1,3-DAI at Target) Total Signal->Specific Binding Signal Autofluorescence Cellular Autofluorescence Total Signal->Autofluorescence Noise Unbound Probe Unbound Probe (Free in Solution) Total Signal->Unbound Probe Noise Nonspecific Binding Non-Specific Binding Total Signal->Nonspecific Binding Noise

Caption: Diagram illustrating the components of total fluorescence signal.

Q2: I have a diffuse, hazy background across my entire image. How can I fix this?

A hazy background is a classic sign of either excessive probe concentration or insufficient washing. The goal is to use the lowest possible probe concentration that still provides a robust specific signal.

Causality: Using too much probe saturates the target binding sites, leaving a large excess of free molecules in the cell and surrounding buffer. Inadequate washing fails to remove this excess.[14]

Troubleshooting Protocol: Probe Titration and Wash Optimization
  • Probe Titration:

    • Prepare a dilution series of your 1,3-DAI probe. A good starting point is a 5-point series centered around the concentration recommended in the literature or by the manufacturer (e.g., 0.5x, 1x, 2x, 5x, 10x).

    • Stain your cells with each concentration under identical conditions.

    • Image all samples using the exact same microscope settings (laser power, exposure time, gain).

    • Analyze the images to find the concentration that yields the best signal-to-noise ratio, not necessarily the brightest overall signal.[12][13]

  • Washing Optimization:

    • Increase Wash Steps: Move from the standard 2-3 washes to 4-5 washes post-incubation.[15]

    • Increase Wash Duration: Extend the duration of each wash from 2-3 minutes to 5-10 minutes.[16]

    • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to fully dilute the unbound probe.

    • Gentle Agitation: Place your samples on a gentle orbital shaker during washing steps to enhance diffusion.[16]

    • Use a Detergent: Add a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help remove non-specifically bound probe.[16]

ParameterStandard ProtocolOptimized Protocol for High Background
Probe Concentration Manufacturer's recommendationTitrated to lowest effective concentration
Number of Washes 2-3 times3-5 times
Wash Duration 2-3 minutes each5-10 minutes each
Wash Buffer PBS or HBSSPBS/HBSS + 0.05% Tween-20

Q3: My unstained control cells are fluorescent. What is causing this and how do I reduce it?

Fluorescence in unstained control cells is definitive proof of autofluorescence.[9][17] This is particularly common in metabolically active cells or tissues rich in extracellular matrix. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are also known culprits, as they can react with cellular amines to create fluorescent products.[10][18]

Strategies to Mitigate Autofluorescence
  • Change Fixation Method:

    • Rationale: Aldehyde fixatives generate fluorescent Schiff bases.[18] Organic solvents like ice-cold methanol or acetone fix cells by precipitation and do not induce this type of fluorescence.

    • Protocol: Replace your 4% paraformaldehyde (PFA) fixation step with incubation in pre-chilled (-20°C) 100% methanol for 10 minutes at -20°C. Note: Methanol fixation can alter some epitopes, so validation is required.[10]

  • Chemical Quenching (For Aldehyde-Fixed Samples):

    • Rationale: Reducing agents can quench the fluorescence caused by aldehyde cross-linking.

    • Protocol (Sodium Borohydride): After fixation and washing, incubate samples in a freshly prepared solution of 0.1% Sodium Borohydride (NaBH₄) in PBS for 15-30 minutes at room temperature. Perform this step before permeabilization. Wash thoroughly (3x5 min in PBS) afterward.[19][20]

  • Use a Commercial Quenching Kit:

    • Several commercial kits are available that use proprietary dye-based or chemical methods to quench autofluorescence from various sources, including lipofuscin.[18][21] Products like TrueBlack® or TrueVIEW® can be applied before or after staining.[18][20] Follow the manufacturer's protocol for best results.

  • Spectral Separation:

    • Rationale: Autofluorescence is often most prominent at shorter wavelengths (blue/green).[12] If possible, use a 1,3-DAI derivative or other probe that excites and emits in the red or far-red spectrum, where cellular autofluorescence is significantly lower.[9]

Q4: I've tried everything and still have persistent background. What advanced options can I explore?

If basic optimization and autofluorescence quenching are insufficient, you may need to refine your imaging setup and protocol further.

Advanced Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically addressing persistent background issues.

G start High Background Observed q1 Is the unstained control fluorescent? start->q1 autofluor Source: Autofluorescence q1->autofluor Yes q2 Is background diffuse or hazy? q1->q2 No quench Implement Quenching: 1. Sodium Borohydride 2. Commercial Kit (e.g., TrueBlack®) 3. Change Fixation to Methanol autofluor->quench quench->q2 unbound Source: Unbound Probe / High Conc. q2->unbound Yes q3 Is background punctate or localized? q2->q3 No titrate Optimize Protocol: 1. Titrate Probe Concentration Down 2. Increase Wash Time/Volume 3. Add Detergent to Wash Buffer unbound->titrate titrate->q3 nonspecific Source: Non-Specific Binding q3->nonspecific Yes advanced Advanced Optimization q3->advanced No / Still High blocking Refine Blocking: 1. Increase Blocking Time (e.g., to 2 hrs) 2. Use different blocking agent (e.g., Serum) 3. Include blocker during probe incubation nonspecific->blocking blocking->advanced hardware Optimize Hardware: 1. Use High-Quality Bandpass Filters 2. Check Filter-Fluorophore Match 3. Image in Far-Red if possible advanced->hardware end Signal-to-Noise Optimized hardware->end

Caption: A systematic workflow for troubleshooting background fluorescence.

Optimize Blocking Strategy

While 1,3-DAI is a small molecule, not an antibody, a blocking step can still be beneficial to saturate non-specific binding sites on proteins and lipids.[13][22]

  • Standard Blocker: Use 5% Bovine Serum Albumin (BSA) or normal serum from a species unrelated to your sample for 1 hour at room temperature.[22]

  • Optimization:

    • Increase blocking time to 2 hours or overnight at 4°C.

    • Include a lower concentration of the blocking agent (e.g., 1% BSA) in the buffer used to dilute the 1,3-DAI probe. This maintains the blocking effect throughout the incubation.[22][23]

Check Your Imaging Hardware

Your microscope itself can be a source of noise if not configured correctly.

  • Use High-Quality Filters: Ensure you are using high-quality bandpass emission filters rather than longpass filters. Bandpass filters are more restrictive, collecting light only from a narrow spectral window around your probe's emission peak and rejecting out-of-band photons, including autofluorescence.[6][24]

  • Match Filters to Your Probe: Double-check that the excitation and emission filters in your microscope are optimally matched to the spectral profile of your 1,3-DAI derivative. A mismatch can lead to inefficient excitation and collection of off-target photons.[12]

  • Consider Your Imaging Vessel: Plastic-bottom dishes used for cell culture can be highly fluorescent. For high-resolution imaging, always use glass-bottom dishes or slides with a #1.5 coverslip thickness.[25]

Review Your Media and Reagents
  • Phenol Red: Standard cell culture medium contains phenol red, a pH indicator that is fluorescent. Before imaging, replace the culture medium with a phenol red-free formulation or an optically clear buffered salt solution (like HBSS).[25]

  • Serum: Fetal Bovine Serum (FBS) contains fluorescent components.[10] Ensure it is thoroughly washed out before imaging or use serum-free imaging media.

By systematically addressing each potential source of noise, from sample preparation to image acquisition, you can effectively minimize background and reveal the true signal from your this compound probe.

References

  • ONI Bio. (2019-05-15). 9 tips to optimize your immunofluorescence staining. [Link]

  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Bitesize Bio. (2024-10-02). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Wikipedia. Autofluorescence. [Link]

  • FluoroFinder. (2023-07-19). Tips to Minimize Autofluorescence. [Link]

  • Nikon's MicroscopyU. Autofluorescence in Microscopy Literature References. [Link]

  • Elabscience. (2021-10-19). Immunofluorescence Troubleshooting Tips. [Link]

  • Biocompare. (2018-03-12). Tips for Successful Immunofluorescent Staining. [Link]

  • Valdivia, A. et al. (2023-02-08). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences. [Link]

  • KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]

  • MDPI. (2023-02-08). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. [Link]

  • CLYTE Technologies. (2025-07-28). Comprehensive Guide to Immunofluorescence (IF) Protocols. [Link]

  • ibidi GmbH. Immunofluorescence Staining | A Typical Workflow. [Link]

  • Singh, R. et al. (2017). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Analytical Biochemistry. [Link]

  • University of Helsinki Wiki. (2024-03-18). Quenching Autofluorescence. [Link]

  • Waters, J. C. (2009). Live-cell fluorescence imaging. Methods in Cell Biology. [Link]

  • ResearchGate. Photophysical properties of isoquinoline derivatives. [Link]

  • YouTube. (2023-05-08). Optimizing Signal to Noise Ratio. [Link]

  • ResearchGate. Optimization of the polymer probe P1 signal to noise ratio. [Link]

  • Wehbe, M. et al. (2022-05-06). Fluorescent PARP Inhibitors Applied To Intracranial Glioblastoma: Accumulation and Persistence In Vivo. ACS Medicinal Chemistry Letters. [Link]

  • Thurber, G. M. et al. (2014). PARPi-FL - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging. Neoplasia. [Link]

  • Michelena, J. et al. (2018-07-11). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Nature Communications. [Link]

  • Lee, H. et al. (2007). Fluorogenic Label for Biomolecular Imaging. Journal of the American Chemical Society. [Link]

  • Matsumoto, J. et al. (2020). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. ChemMedChem. [Link]

  • Kaur, S. et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]

  • American Association for Cancer Research. (2012). Abstract 4293: In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. Cancer Research. [Link]

  • Maltais, R. et al. (2018). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. [Link]

  • Matsumoto, J. et al. (2020-11-11). The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. ChemMedChem. [Link]

  • Matsumoto, J. et al. (2020-11-11). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Hires, S. A. et al. (2008). Genetically-encodable Fluorescent Biosensors for Tracking Signaling Dynamics in Living Cells. Biochimica et Biophysica Acta. [Link]

  • MDPI. (2022-06-16). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. [Link]

  • Krieg, M. & Redmond, R. W. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and Photobiology. [Link]

  • Gill, M. R. et al. (2012). Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex. Inorganica Chimica Acta. [Link]

  • Wang, E. et al. (2021). Local Mean Suppression Filter for Effective Background Identification in Fluorescence Images. IEEE Access. [Link]

  • Al-Dies, A. M. et al. (2018). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Molecules. [Link]

  • Zheng, G. et al. (2007). In vivo active-targeting fluorescence molecular imaging with adaptive background fluorescence subtraction. Optics Express. [Link]

Sources

Technical Support Center: Selective Modification of the 1,3-Diaminoisoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective modification of the 1,3-diaminoisoquinoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this privileged heterocyclic core with precision and control. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common experimental issues and rationalize your synthetic strategies.

The this compound core presents a unique synthetic challenge due to the presence of multiple reactive sites: two nucleophilic amino groups at positions 1 and 3, and several C-H bonds on the aromatic rings. Achieving selective modification at a single desired position requires a nuanced understanding of the subtle differences in reactivity between these sites and the strategic application of modern synthetic methods.

This guide is structured to address the most common modification strategies and the hurdles you might encounter. We will delve into selective N-functionalization and regioselective C-H functionalization, providing not just the "how" but also the critical "why" behind each experimental choice.

Section 1: Navigating the Reactivity of the Amino Groups: Selective N-Functionalization

The two amino groups at the C1 and C3 positions are often the primary targets for modification. However, their respective electronic environments and steric accessibility are not identical, which can be exploited to achieve selectivity. The C1-amino group is generally considered more nucleophilic due to resonance effects, making it the more reactive site in many electrophilic substitution reactions.

Troubleshooting Guide: Common Issues in Selective N-Functionalization

Question 1: I am attempting a mono-acylation of the this compound core, but I am consistently getting a mixture of mono-acylated (at N1 and N3) and di-acylated products. How can I improve the selectivity for mono-acylation at the N1 position?

Answer: This is a classic selectivity issue arising from the similar nucleophilicity of the two amino groups, although the N1 amine is generally more reactive. Here’s a breakdown of the problem and potential solutions:

  • Understanding the Causality: The formation of a product mixture is a kinetic vs. thermodynamic issue. While the N1 position might be kinetically favored, given enough energy or reaction time, the reaction can proceed to the thermodynamically stable di-acylated product, or acylation can occur at the less reactive N3 position.

  • Troubleshooting Strategies:

    • Control Stoichiometry and Temperature: Use a slight excess (1.05-1.2 equivalents) of the acylating agent and run the reaction at a low temperature (e.g., 0 °C to -20 °C) to favor the kinetically controlled product. Add the acylating agent slowly to the reaction mixture.

    • Choice of Base: A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can sterically hinder the approach to the more accessible N1-amino group, potentially improving selectivity.

    • Solvent Effects: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good starting points.

    • Orthogonal Protection Strategy: For complete control, a protection-deprotection sequence is the most robust method. This is a common strategy in complex syntheses like those involving peptides.[1][2] You can selectively protect one amino group, functionalize the other, and then deprotect.

Question 2: I want to perform a selective alkylation on the N3-amino group. How can I achieve this, given that the N1-amino group is more nucleophilic?

Answer: Selectively functionalizing the less reactive N3-amino group requires a more strategic approach, typically involving an orthogonal protection strategy.[3][4] This ensures that the more reactive N1 site is masked during the reaction.

  • Expert Insight: The key is to choose a protecting group for the N1-amine that is stable to the alkylation conditions and can be removed without affecting the newly installed alkyl group at N3.

Workflow for Selective N3-Alkylation via Orthogonal Protection

G cluster_0 Step 1: Selective Protection of N1-Amine cluster_1 Step 2: Alkylation of N3-Amine cluster_2 Step 3: Deprotection of N1-Amine A This compound B N1-Protected Intermediate A->B e.g., Boc2O, DMAP THF, 0 °C to rt C N1-Protected, N3-Alkyl Intermediate B->C R-X, Base (e.g., NaH) DMF, 0 °C to rt D Selectively N3-Alkylated Product C->D e.g., TFA/DCM or HCl/Dioxane

Caption: Orthogonal protection workflow for selective N3-alkylation.

Experimental Protocol: Selective N1-Boc Protection
  • Dissolve the this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N1-Boc-protected this compound.

  • Self-Validation: The success of this step is confirmed by ¹H NMR, where a characteristic singlet for the Boc group protons will appear, and by mass spectrometry confirming the expected mass of the mono-protected product.

Section 2: Targeting the Carbocyclic Ring: Regioselective C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical strategy for modifying the aromatic core of the this compound.[5] The directing effect of the existing amino groups and the heterocyclic nitrogen atom can be leveraged to achieve high regioselectivity.

Troubleshooting Guide: Common Issues in C-H Functionalization

Question 3: I am attempting a palladium-catalyzed C5-arylation using a Suzuki-Miyaura cross-coupling reaction on a bromo-substituted this compound, but I am observing low yields and significant decomposition of my starting material. What could be the issue?

Answer: Low yields and decomposition in palladium-catalyzed cross-coupling reactions are often due to catalyst inhibition, side reactions, or inappropriate reaction conditions. The amino groups on the isoquinoline core can act as ligands for the palladium catalyst, leading to catalyst deactivation.

  • Expert Insight: The choice of ligand, base, and solvent system is critical for a successful cross-coupling on an electron-rich, N-heterocyclic substrate.

ParameterPotential IssueRecommended SolutionRationale
Catalyst/Ligand Amino groups binding to Pd, leading to catalyst deactivation.Use bulky, electron-rich phosphine ligands like SPhos or XPhos.These ligands form stable, catalytically active complexes and can displace the coordinating amino groups from the palladium center.
Base A strong base might promote side reactions or degradation.Use a milder base such as K₂CO₃ or Cs₂CO₃.These bases are effective in the catalytic cycle without causing degradation of the sensitive substrate.
Solvent Poor solubility of reactants or catalyst deactivation.A mixture of a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) is often effective.This ensures all components are in solution while facilitating the catalytic cycle.
Degassing Presence of oxygen can lead to oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.This removes dissolved oxygen, preserving the integrity of the catalytic system.
Logical Flow for Optimizing a C-H Activation Reaction

G A Initial C-H Activation Attempt (Low Yield/Selectivity) B Analyze Reactivity: - Electronic effects of amino groups - Steric hindrance A->B C Modify Directing Group (if applicable) B->C D Screen Catalysts (e.g., Pd, Rh, Ru) B->D F Optimize Reaction Conditions (Solvent, Temperature, Base/Additive) C->F E Screen Ligands (e.g., Phosphines, Carbenes) D->E E->F G Successful C-H Functionalization F->G

Caption: Decision workflow for optimizing C-H functionalization strategies.

Frequently Asked Questions (FAQs)

Q1: Can I perform Friedel-Crafts acylation on the this compound core?

A1: Direct Friedel-Crafts acylation is generally not recommended. The Lewis acid catalyst (e.g., AlCl₃) will complex with the basic nitrogen atoms of the amino groups and the isoquinoline ring, deactivating the catalyst and the substrate towards electrophilic aromatic substitution.

Q2: How can I introduce a substituent at the C4 position?

A2: The C4 position is electronically activated by the two amino groups. Electrophilic substitution reactions, such as halogenation (e.g., with NBS or NCS), can proceed selectively at this position under carefully controlled conditions. Subsequent cross-coupling reactions can then be used to introduce a variety of substituents.

Q3: Are there any known methods for the synthesis of this compound derivatives with substituents on the benzene ring?

A3: Yes, one common strategy is to start with an appropriately substituted 2-methylbenzonitrile. Treatment with a strong base like LDA followed by reaction with a cyanamide can provide substituted 1,3-diaminoisoquinolines.[6] This allows for the introduction of groups like methoxy at the C6 and C7 positions.

Q4: What is the best way to confirm the regioselectivity of my mono-substituted product?

A4: A combination of 1D and 2D NMR techniques is essential. Specifically, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can show through-space correlations between the protons of your introduced substituent and the protons on the isoquinoline core, allowing for unambiguous structure determination. X-ray crystallography, if a suitable crystal can be obtained, provides definitive proof of structure.

References

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.
  • Matsumoto, J., Nakamori, M., Okamoto, T., Murata, A., Dohno, C., & Nakatani, K. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305–14309.
  • Bordner, J., Campbell, S. F., Palmer, M. J., & Tute, M. S. (1988). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 31(5), 1036–1039.
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. (n.d.). Organic & Biomolecular Chemistry.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (2018). Molecules.
  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. (n.d.). The Journal of Organic Chemistry.
  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. (2024). Biomolecules.
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). PubMed.
  • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. (n.d.). Organic & Biomolecular Chemistry.
  • Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2024). Molecules.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules.
  • A recently recognized ambident reactivity of 2,3-diamino-isoquinolinium salts. (2009). ARKIVOC.
  • Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. (2020). Molecules.
  • Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. (2022). Duke University.
  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. (2020). National Institutes of Health.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
  • Environmentally Benign Route for Scalable Preparation of 1-Imino-3-thioisoindolines−The Key Building Blocks for the Synthesis of Dithio- and Diamino-β-isoindigo Derivatives. (2021). ResearchGate.
  • Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (2022). Europe PMC.
  • 1,3-Diiminoisoindoline. (n.d.). Chem-Impex.
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. (2025). BenchChem.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). National Institutes of Health.
  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 1,3-Diaminoisoquinoline Analogs as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Innate Immunity through IRAK4

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1][2] Positioned downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for the activation of the MyD88-dependent pathway, which ultimately leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][3][4] Dysregulation of this pathway is implicated in a host of autoimmune diseases and hematologic malignancies, making IRAK4 a highly attractive therapeutic target.[1][2]

Among the various scaffolds developed to inhibit IRAK4, the 1,3-diaminoisoquinoline core has emerged as a particularly promising chemotype. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of potent and selective IRAK4 inhibitors. We will delve into the key structural modifications that influence inhibitory activity, supported by experimental data and detailed protocols for compound evaluation.

The this compound Scaffold: A Privileged Hinge-Binding Motif

The potency of the this compound scaffold is largely attributed to its ability to form crucial hydrogen bond interactions with the hinge region of the IRAK4 kinase domain. This "classical triad hinge binding interaction" typically involves hydrogen bonds with the backbone of residues such as Val263 and Met265.[5] The isoquinoline core itself orients the various substituents into key pockets of the ATP-binding site, where further interactions can be optimized to enhance potency and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

The optimization of this compound analogs into clinical candidates, such as emavusertib (CA-4948) , has been a result of systematic modifications at various positions of the isoquinoline ring.[6][7] Below, we compare the impact of these substitutions.

Substitutions at the C4-Position: Modulating Potency and Selectivity

The C4-position of the isoquinoline ring often accommodates substituents that project towards the solvent-exposed region. The nature of this substituent is critical for potency.

  • Small Alkyl Groups: Introduction of small alkyl groups can be well-tolerated and may enhance van der Waals interactions.

  • Aromatic and Heteroaromatic Rings: The addition of substituted phenyl or pyridyl rings at this position has been a successful strategy. These groups can pick up additional interactions in the ribose-binding pocket. For example, the specific substitution pattern on these rings can be optimized to improve cellular potency.

Substitutions at the C5, C6, and C7-Positions: Fine-Tuning Physicochemical Properties

Modifications on the benzo fragment of the isoquinoline ring are crucial for tuning the physicochemical properties of the inhibitors, such as solubility and metabolic stability, without drastically affecting the core binding interactions.

  • C7-Position Ethers: As seen in related isoquinoline inhibitors, small ether substituents (e.g., methoxy) can enhance potency. However, this SAR can be nonlinear, with larger ethers sometimes leading to a significant drop in activity due to steric clashes with the gatekeeper residue, Tyr262.[2]

Case Study: Emavusertib (CA-4948)

Emavusertib (CA-4948) is a potent, orally bioavailable small-molecule inhibitor of IRAK4 that exemplifies the successful optimization of the this compound scaffold.[6][8] It is currently in clinical trials for various hematologic malignancies.[6][9] Emavusertib's mechanism of action involves binding to IRAK4, which blocks the downstream signaling of the MYD88 pathway, leading to apoptosis in malignant cells.[3][6] It exhibits high selectivity for IRAK4 over other kinases, including the closely related IRAK1.[7][8]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative this compound analogs and related compounds against IRAK4. This data highlights the impact of specific structural modifications on potency.

CompoundCore ScaffoldKey SubstitutionsIRAK4 IC50 (nM)Cellular Potency (e.g., TNF-α IC50)Reference
Emavusertib (CA-4948) This compoundOptimized side chains at C1 and C4 positions57<250 nM in THP-1 cells[8][7]
Analog 1 4,6-DiaminonicotinamideVaried substitutions on the amide and pyridine ringPotent (nM)Sub-micromolar[10][10]
Zimlovisertib (PF-06650833) IsoquinolineIsopropyl ether at C7, fluorinated lactamPotent (nM)N/A[2]

Note: Specific IC50 values for a broad series of this compound analogs are often proprietary. The data presented is illustrative based on publicly available information.

Experimental Validation: Protocols and Workflows

The evaluation of novel IRAK4 inhibitors requires a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess functional effects in a physiological context.

Visualizing the Inhibitor Evaluation Workflow

G cluster_0 Biochemical Evaluation cluster_1 Cellular & Functional Evaluation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) - Determine IC50 - Assess direct enzyme inhibition selectivity Kinase Selectivity Profiling - Screen against a panel of kinases - Determine selectivity index biochem_assay->selectivity Primary Hits cell_assay Cell-Based Assay (e.g., TLR-stimulated cytokine release) - Determine cellular EC50 selectivity->cell_assay Selective Compounds target_engagement Target Engagement Assay (e.g., p-IRAK1 Western Blot) - Confirm target modulation in cells cell_assay->target_engagement Cell-Active Compounds lead_opt Lead Optimization - Improve ADME properties - In vivo efficacy studies target_engagement->lead_opt Validated Hits

Caption: Workflow for the evaluation of novel IRAK4 inhibitors.

Protocol 1: Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and is designed to measure the kinase activity of IRAK4 by quantifying the amount of ADP produced in the enzymatic reaction.[11][12][13][14]

Objective: To determine the in vitro potency (IC50) of test compounds against recombinant human IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[14]

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.

    • Prepare a master mix containing the IRAK4 enzyme and MBP substrate in the kinase assay buffer. Add 12.5 µL of this master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final ATP concentration should be close to the Km value for IRAK4 (e.g., ~10 µM).

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detect ADP Production:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for another 45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot for p-IRAK1)

This protocol assesses the ability of a compound to inhibit IRAK4 kinase activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, IRAK1.[4][15]

Objective: To confirm that the test compound inhibits the IRAK4 signaling pathway in cells.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) or other TLR agonist

  • Test compounds dissolved in DMSO

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-IRAK4, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to activate the IRAK4 pathway. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-IRAK1 signal to total IRAK1 or a loading control (β-actin). A dose-dependent decrease in the p-IRAK1/total IRAK1 ratio indicates target engagement.

Visualizing the IRAK4 Signaling Pathway and Point of Inhibition

G TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor This compound Inhibitor Inhibitor->IRAK4

Caption: The IRAK4 signaling cascade and the inhibitory action of this compound analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a robust starting point for the development of potent and selective IRAK4 inhibitors. Structure-activity relationship studies have demonstrated that meticulous optimization of substituents around the core is essential for achieving desirable potency, selectivity, and drug-like properties. The clinical progression of emavusertib highlights the therapeutic potential of targeting IRAK4 with this chemical class.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Further refining substitutions to minimize off-target effects, particularly against other kinases.

  • Overcoming Resistance: Investigating potential resistance mechanisms and designing next-generation inhibitors that can circumvent them.

  • Targeting Scaffold Function: Exploring compounds that may disrupt not only the kinase activity but also the scaffolding function of IRAK4 in the Myddosome complex, which could offer a different therapeutic mechanism.[15]

By leveraging the foundational SAR insights discussed in this guide, researchers can continue to advance the design of novel this compound-based therapeutics for a range of inflammatory and malignant disorders.

References

  • Benchchem. (n.d.). Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6.
  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(8), 1040-1054. Retrieved from [Link]

  • NCI Drug Dictionary. (n.d.). Definition of emavusertib. National Cancer Institute. Retrieved from [Link]

  • Grokipedia. (n.d.). Emavusertib.
  • Clinicaltrials.eu. (n.d.). Emavusertib – Application in Therapy and Current Clinical Research.
  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • Mato, A. R., et al. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers in Oncology.
  • Benchchem. (n.d.). Application Note: Western Blot Protocol for Detecting IRAK4 Target Inhibition.
  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]

  • Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery. Retrieved from [Link]

  • Promega Italia. (n.d.). IRAK4 Kinase Enzyme System Application Note. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]

  • Am Ende, C. W., et al. (2021). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Latty, S. L., et al. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. bioRxiv. Retrieved from [Link]

  • Kognou, A. L. M., et al. (2021). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. Frontiers in Immunology. Retrieved from [Link]

  • Wang, Z., et al. (2017). Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ghavami, R., et al. (2010). Quantitative structure-activity relationship (QSAR) study of interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor activity by the genetic algorithm and multiple linear regression (GA-MLR) method. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Liu, Y., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Smedley, C. J., et al. (2020). Design, Synthesis, and Biological Evaluation of Chemically and Biologically Diverse Pyrroquinoline Pseudo Natural Products. Angewandte Chemie International Edition. Retrieved from [Link]

  • Weng, Z., et al. (2017). Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Hong, S. S., et al. (2012). Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Isoquinoline-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of 1,3-Diaminoisoquinoline derivatives and their structurally related isoquinolinone counterparts as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, structure-activity relationships, and critical experimental protocols for evaluating these promising therapeutic agents.

Introduction: The Rise of Isoquinolines in DNA Repair Inhibition

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Among its many derivatives, amino-substituted isoquinolines have garnered significant attention for their potential to modulate critical cellular processes, particularly DNA damage repair. This guide focuses on their role as inhibitors of the Poly(ADP-ribose) Polymerase (PARP) enzyme family.

PARP-1, the most abundant of these enzymes, is a critical sensor of single-strand DNA breaks (SSBs). It initiates the Base Excision Repair (BER) pathway, a process vital for maintaining genomic integrity.[2] In the context of cancer therapy, inhibiting PARP has emerged as a cornerstone of targeted treatment. This strategy relies on a concept known as synthetic lethality . In cancer cells that have a deficient Homologous Recombination (HR) pathway for repairing double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs devolve into toxic DSBs during replication, and without a functional HR pathway, the cell cannot survive.[3] This selective killing of cancer cells while sparing healthy cells is the hallmark of PARP inhibitor efficacy.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

Isoquinoline-based derivatives inhibit PARP through a sophisticated, dual mechanism of action. Beyond simple enzymatic inhibition, the most potent compounds also "trap" the PARP enzyme on DNA, a far more cytotoxic event.

  • Catalytic Inhibition : The inhibitor molecule occupies the binding pocket for nicotinamide adenine dinucleotide (NAD+), the substrate PARP-1 uses to build ADP-ribose polymer chains. This competitive inhibition halts the recruitment of downstream repair factors.[3]

  • PARP Trapping : The inhibitor induces a conformational change in the PARP enzyme that strengthens its association with the DNA at the site of a break. This stabilized PARP-DNA complex becomes a physical obstacle to the DNA replication and transcription machinery, leading to the formation of lethal DSBs. This trapping effect is now considered a more significant contributor to the cytotoxicity of PARP inhibitors than catalytic inhibition alone.

The following diagram illustrates this dual mechanism at a site of DNA damage.

PARP_Inhibition_Mechanism cluster_0 Normal PARP-1 Function (BER Pathway) cluster_1 Action of Isoquinoline-Based Inhibitors SSB Single-Strand DNA Break PARP1_rec PARP-1 Recruitment SSB->PARP1_rec PARP1_act PARP-1 Activation (uses NAD+) PARP1_rec->PARP1_act PARP1_inhibited Catalytic Inhibition (Blocks NAD+ Binding) PARP1_rec->PARP1_inhibited Inhibitor Blocks This Step PARP1_trapped PARP Trapping (Stabilizes PARP-DNA Complex) PARP1_rec->PARP1_trapped Inhibitor Causes This PARylation PAR Chain Synthesis PARP1_act->PARylation Repair_Factors Recruitment of XRCC1 & other Repair Factors PARylation->Repair_Factors Repair_Done DNA Repair Repair_Factors->Repair_Done Inhibitor Isoquinoline Inhibitor Inhibitor->PARP1_inhibited Competes with NAD+ Inhibitor->PARP1_trapped Allosteric Effect Replication_Fork Replication Fork Collision PARP1_trapped->Replication_Fork DSB Double-Strand Break Formation Replication_Fork->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

Dual mechanisms of PARP inhibition by isoquinoline derivatives.

Comparative Efficacy and Structure-Activity Relationship (SAR)

While direct comparative data on a series of this compound PARP inhibitors is not extensively published in public literature, significant insights can be drawn from closely related isoquinolinone derivatives. A key study optimized this scaffold to develop highly potent and orally bioavailable PARP-1 inhibitors.[4]

The core strategy involved designing molecules to interact with key residues, such as GLU988 and LYS903, in the PARP-1 active site.[4] The analysis reveals critical structure-activity relationships (SAR) that guide rational drug design.

Key SAR Insights:

  • Linker Constraint: An initial series of compounds with a flexible propylene linker demonstrated good biochemical and cellular potency but suffered from poor pharmacokinetic (PK) properties. Constraining this linker into a more rigid cyclopentene ring led to derivatives with vastly improved PK profiles while maintaining high potency.[4]

  • Core Scaffold Modification: To mitigate potential toxicity issues associated with an anilinic moiety, the design was evolved to incorporate the nitrogen substituent into a bicyclic naphthyridinone scaffold. This modification led to the identification of a preclinical candidate, compound 34 , with excellent potency and in vivo efficacy.[4]

The table below summarizes the efficacy data for representative compounds from this optimization effort.

Compound IDCore ScaffoldKey Structural ModificationPARP-1 IC₅₀ (nM)Cellular Potency (MDA-MB-436 IC₅₀, nM)Reference
I IsoquinolinoneLinear Propylene LinkerPotentPotent[4]
II IsoquinolinoneConstrained Cyclopentene LinkerMaintained PotencyMaintained Potency[4]
34 NaphthyridinoneBicyclic core, optimized side chains< 1~1.5[4]

Compound 34 demonstrated remarkable antitumor efficacy, both as a single agent and in combination with temozolomide, in a breast cancer xenograft model using the BRCA1-mutant MDA-MB-436 cell line.[4]

Essential Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of novel isoquinoline-based PARP inhibitors requires a multi-step approach, moving from biochemical assays to cellular models.

Experimental_Workflow cluster_workflow Efficacy Evaluation Workflow Step1 Step 1: In Vitro Enzymatic Assay Step2 Step 2: Cellular Antiproliferative Assay Step1->Step2 Hits Progress Desc1 Objective: Determine direct inhibitory potency against the isolated PARP-1 enzyme (Biochemical IC₅₀). Method: Colorimetric/Chemiluminescent Assay. Step1->Desc1 Step3 Step 3: PARP Trapping Assay (Optional) Step2->Step3 Lead Candidates Desc2 Objective: Assess cytotoxicity in cancer cell lines (e.g., BRCA-mutant vs. Wild-Type) to confirm synthetic lethality. Method: MTT / CellTiter-Glo Assay. Step2->Desc2 Desc3 Objective: Quantify the ability of the compound to stabilize the PARP-DNA complex in live cells. Method: Live-Cell Imaging / Immunofluorescence. Step3->Desc3

Sources

A Head-to-Head Comparison: 1,3-Diaminoisoquinoline Probes Versus Commercial Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts the quality and reliability of experimental data. An ideal fluorescent probe for cellular imaging should possess a suite of desirable characteristics: high brightness, exceptional photostability, large Stokes shift, and minimal perturbation to cellular functions. This guide provides an in-depth, objective comparison of an emerging class of fluorophores, 1,3-diaminoisoquinoline (1,3-DAIQ) probes, against widely-used commercial dyes.

The narrative that follows is built on the pillars of scientific integrity. We will not only present comparative data but also delve into the causality behind the experimental choices, ensuring that every protocol described is a self-validating system. This guide is designed to empower researchers to make informed decisions when selecting the optimal fluorescent tools for their specific applications.

The Contenders: A Glimpse into the Molecular Architecture

This compound (1,3-DAIQ) Probes: This novel class of fluorophores is characterized by a rigid heterocyclic scaffold. The inherent structural rigidity of the isoquinoline core often leads to higher quantum yields.[1] The amino substituents at the 1 and 3 positions serve as versatile handles for functionalization, allowing for the tuning of photophysical properties and the attachment of targeting moieties for specific cellular organelles or biomolecules.

Commercial Dyes: For this comparison, we have selected two of the most popular and well-characterized classes of commercial dyes frequently employed in cellular imaging:

  • Fluorescein Derivatives (e.g., Fluorescein Isothiocyanate - FITC): FITC is a widely used green-emitting fluorophore known for its high absorptivity.[2] However, its fluorescence is pH-sensitive and it is notoriously prone to photobleaching.[3]

  • Rhodamine Derivatives (e.g., Rhodamine B): Rhodamine B is a bright, red-emitting dye that is generally more photostable than fluorescein.[2] Its photophysical properties can be influenced by the solvent environment.[4]

Performance Benchmarking: A Quantitative Showdown

To provide a clear and concise comparison, the key photophysical properties of a representative 1,3-DAIQ probe are benchmarked against FITC and Rhodamine B. The data presented in the table below is a synthesis of typical values found in the literature and should be considered as a guide for relative performance.

Parameter 1,3-DAIQ Probe (Hypothetical) Fluorescein (FITC) Rhodamine B Significance in Cellular Imaging
Excitation Max (λex, nm) ~450~494[2]~555Determines the optimal laser line or filter set for excitation.
Emission Max (λem, nm) ~520~521[2]~580Dictates the detection channel and potential for spectral overlap.
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~60,000~75,000~110,000A measure of how strongly the dye absorbs light at a specific wavelength.[5] Higher values contribute to greater brightness.
Fluorescence Quantum Yield (Φf) ~0.85~0.3-0.5[6]~0.31The efficiency of converting absorbed photons into emitted photons.[7] A higher quantum yield results in a brighter signal.
Stokes Shift (nm) ~70~27~25The difference between the excitation and emission maxima.[1] A larger Stokes shift minimizes self-quenching and improves signal-to-noise.
Photobleaching Quantum Yield (Φb) ~1 x 10⁻⁷~3-5 x 10⁻⁵[6]~2.5 x 10⁻⁶[6]The probability of a fluorophore being irreversibly destroyed upon excitation.[3] A lower value indicates higher photostability.

Experimental Protocols for Robust Benchmarking

To ensure the scientific validity of any in-house comparison, standardized and well-controlled experimental protocols are paramount. Here, we outline the methodologies for determining the key performance metrics listed above.

Workflow for Characterizing Fluorescent Probes

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_dye Prepare Dilute Dye Solutions (Abs < 0.05) abs_spec Measure Absorbance Spectra (Spectrophotometer) prep_dye->abs_spec prep_std Prepare Standard Solution (Known Quantum Yield) prep_std->abs_spec fluo_spec Measure Fluorescence Spectra (Fluorometer) abs_spec->fluo_spec calc_ext_coeff Determine Molar Extinction Coefficient abs_spec->calc_ext_coeff calc_q_yield Calculate Quantum Yield fluo_spec->calc_q_yield calc_photostability Assess Photostability fluo_spec->calc_photostability

Caption: Workflow for characterizing fluorescent probes.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[8]

Protocol:

  • Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent (e.g., ethanol or DMSO).

  • Create a dilution series of the stock solution.

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[9]

  • Plot absorbance versus concentration. The data should yield a straight line passing through the origin.

  • Calculate the molar extinction coefficient from the slope of the line, where the slope equals ε (since the path length is typically 1 cm).[10]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[11] The relative method, which compares the sample to a standard of known quantum yield, is a commonly used and reliable approach.[12]

Protocol:

  • Select a suitable quantum yield standard with a known Φf that absorbs and emits in a similar spectral region as the test compound.[7]

  • Prepare optically dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.05) to prevent inner filter effects.[3]

  • Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both solutions using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield of the sample using the following equation[13]:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Assessment of Photostability

Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as live-cell imaging and super-resolution microscopy.[6] A common method to quantify photostability is to measure the photobleaching quantum yield (Φb).[3]

Protocol:

  • Prepare a solution of the dye in a suitable solvent and place it in a cuvette.

  • Continuously illuminate the sample with a stable light source (e.g., a laser or stabilized lamp) at the dye's excitation maximum.

  • Monitor the decrease in fluorescence intensity over time using a fluorometer or a fluorescence microscope equipped with a sensitive detector.[3]

  • Plot the fluorescence intensity as a function of time. The decay can often be fitted to an exponential function to determine the photobleaching rate constant.

  • The photobleaching quantum yield can then be calculated relative to a standard with a known Φb.[6]

Live-Cell Imaging: Putting the Probes to the Test

The ultimate evaluation of a fluorescent probe's utility is its performance in a biological context. Here, we outline a general protocol for staining and imaging live cells.

Live-Cell Staining and Imaging Workflow

G cell_culture Culture Cells on Coverslips or Imaging Dishes probe_prep Prepare Probe Staining Solution cell_culture->probe_prep incubation Incubate Cells with Probe probe_prep->incubation wash Wash Cells to Remove Excess Probe incubation->wash imaging Image Cells using Fluorescence Microscopy wash->imaging analysis Analyze Images imaging->analysis

Caption: Workflow for live-cell staining and imaging.

Protocol:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a high-quality, anhydrous solvent like DMSO. Immediately before use, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer.

  • Staining: Remove the culture medium from the cells and replace it with the staining solution. Incubate the cells for a specific duration (typically 15-60 minutes) at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically for each cell type and probe.

  • Washing: After incubation, gently wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove any unbound probe.

  • Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[14]

Discussion and Conclusion

The benchmarking data and experimental protocols presented in this guide provide a framework for the objective evaluation of this compound probes against established commercial dyes.

Key Advantages of 1,3-DAIQ Probes:

  • Superior Photostability: The significantly lower photobleaching quantum yield of the hypothetical 1,3-DAIQ probe suggests it is far more robust for long-term imaging experiments compared to both fluorescein and rhodamine derivatives.[3][6] This is a crucial advantage for time-lapse studies of dynamic cellular processes.

  • High Quantum Yield: The high fluorescence quantum yield translates to brighter signals, which can enable the detection of low-abundance targets and reduce the required excitation power, thereby minimizing phototoxicity.[7]

  • Large Stokes Shift: The substantial Stokes shift of the 1,3-DAIQ probe is a significant benefit, as it reduces the likelihood of spectral overlap between excitation and emission, leading to improved signal-to-noise ratios.[1]

Considerations for Probe Selection:

While the photophysical data points to the promising potential of 1,3-DAIQ probes, the choice of a fluorescent dye is always application-dependent.[15] Factors such as the specific cellular target, the instrumentation available, and the experimental timeline must all be taken into account. For instance, while FITC suffers from poor photostability, its high molar extinction coefficient and well-established conjugation chemistries still make it a viable option for certain endpoint assays.[2]

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available from: [Link]

  • MicroscopeMaster. Fluorescent Dyes in Microscopy - Types, Vs Proteins, Applications Etc. Available from: [Link]

  • Gore, M., & Kothavale, S. (2020). Photophysical Properties of Some Fluorescent Dyes in SDS Micellar Solutions. Journal of Fluorescence, 30(4), 849-857. Available from: [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available from: [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. Available from: [Link]

  • Bio-Techne. Fluorescent Dyes Products. Available from: [Link]

  • Alphalyse. Protein Molar Extinction Coefficient calculation in 3 small steps. Available from: [Link]

  • Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]

  • Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 73(6), 585-599. Available from: [Link]

  • Petrich, A., Aji, A. K., Dunsing, V., & Chiantia, S. (2023). Benchmarking of novel green fluorescent proteins for the quantification of protein oligomerization in living cells. PLOS ONE, 18(8), e0285486. Available from: [Link]

  • Bio-Synthesis. Extinction Coefficient Determination of Proteins. Available from: [Link]

  • Addgene. Choosing the B(right)est Fluorescent Protein: Photostability. Available from: [Link]

  • MtoZ Biolabs. How to Determine the Extinction Coefficient. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of Novel 1,3-Diaminoisoquinoline Inhibitors Targeting Rho-Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental confirmation. The 1,3-diaminoisoquinoline core is a privileged structure in medicinal chemistry, demonstrating activity against a range of therapeutic targets. This guide provides an in-depth, technically-focused framework for confirming the binding mode of a novel this compound inhibitor specifically designed to target Rho-associated coiled-coil containing protein kinase (ROCK).

The central hypothesis for a novel kinase inhibitor is typically that it functions as an ATP-competitive inhibitor. This guide will walk you through a multi-faceted approach to rigorously test this hypothesis, comparing your novel compound against well-established ROCK inhibitors. We will delve into the causality behind each experimental choice, ensuring a self-validating system of protocols that builds a comprehensive and trustworthy data package.

The Central Role of ROCK and the Rationale for Inhibition

The Rho-associated protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of pathologies, including glaucoma, cardiovascular diseases, and cancer, making ROCK an attractive therapeutic target.[1][3] Most ROCK inhibitors in clinical use or development, such as Fasudil, Y-27632, Ripasudil, and Netarsudil, act by competing with ATP for binding to the catalytic site of the kinase.[1][4][5]

Our objective is to confirm that a novel this compound compound follows this established mechanism of action and to quantitatively assess its performance relative to these known inhibitors.

A Phased Experimental Approach to Binding Mode Confirmation

A logical, stepwise progression of experiments is crucial to build a compelling case for the binding mode of your novel inhibitor. We will proceed from initial biochemical validation to cellular target engagement and finally to functional cellular outcomes.

Phase 1: Biochemical Confirmation of Direct ROCK Inhibition

The first step is to unequivocally demonstrate that your this compound derivative directly inhibits ROCK kinase activity in a controlled, cell-free environment.

Rationale: This assay directly measures the ability of your compound to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme. It is the foundational experiment to determine the potency of your inhibitor.[2] We will compare the half-maximal inhibitory concentration (IC50) of your novel compound with established ROCK inhibitors.

Detailed Protocol:

  • Assay Principle: A non-radioactive ELISA-based format is a safe and robust method.[2] The assay utilizes a 96-well plate pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[2]

  • Reagents:

    • Recombinant human ROCK1 or ROCK2 enzyme.

    • MYPT1-coated 96-well plates.

    • ATP solution.

    • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA).

    • Your novel this compound inhibitor and reference inhibitors (Fasudil, Y-27632, Ripasudil, Netarsudil) dissolved in DMSO.

    • Anti-phospho-MYPT1 (Thr696 or Thr853) antibody.[2][6]

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution (e.g., 1 M H₂SO₄).

  • Procedure:

    • Prepare serial dilutions of your test compound and reference inhibitors.

    • Add the ROCK enzyme to the MYPT1-coated wells, followed by the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Wash the wells to remove the reaction components.

    • Add the primary anti-phospho-MYPT1 antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate. Allow color to develop.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)
Novel this compoundExperimental ValueExperimental Value
Fasudil~76~47
Y-27632~220~300
Ripasudil~51~19
Netarsudil~1~1

Note: Literature values for reference compounds are approximate and should be determined in parallel with the novel compound for accurate comparison.[4][7][8]

Rationale: To confirm an ATP-competitive binding mode, the IC50 of your inhibitor should increase as the concentration of ATP in the kinase reaction increases. This demonstrates that your compound and ATP are competing for the same binding site.

Detailed Protocol:

  • Perform the in vitro kinase activity assay as described above.

  • For each concentration of your inhibitor, run the assay at multiple, fixed concentrations of ATP (e.g., from 0.1x Km to 10x Km for ATP).

  • Determine the IC50 value for your inhibitor at each ATP concentration.

  • Data Analysis: A rightward shift in the dose-response curve and an increase in the IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition. This can be further analyzed using a Lineweaver-Burk or Cheng-Prusoff plot.

Phase 2: Elucidating the Structural Basis of Interaction

While biochemical assays confirm if your compound inhibits ROCK, structural biology techniques reveal how it binds.

Rationale: Obtaining a high-resolution crystal structure of your this compound inhibitor bound to the ROCK kinase domain provides the most definitive evidence of its binding mode.[9][10] It allows for the visualization of key hydrogen bonds, hydrophobic interactions, and the overall orientation of the inhibitor within the ATP-binding pocket.

Detailed Protocol:

  • Protein Expression and Purification: Express and purify the kinase domain of human ROCK1 or ROCK2.

  • Co-crystallization: Screen a wide range of crystallization conditions with the purified ROCK protein in the presence of a molar excess of your inhibitor.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal and solve the structure to reveal the electron density of the bound inhibitor.

  • Analysis: Analyze the interactions between your inhibitor and the amino acid residues of the ROCK active site. Key interactions for many ROCK inhibitors involve the hinge region of the kinase.[5][9]

Visualization: Binding Mode of a Hypothetical this compound ROCK Inhibitor

G cluster_ROCK ROCK ATP-Binding Pocket Hinge Hinge Region (Met156) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Lys105 Catalytic Lysine (Lys105) Inhibitor This compound Inhibitor Inhibitor->Hinge H-Bond Inhibitor->Gatekeeper Hydrophobic Interaction Inhibitor->DFG_Motif Hydrophobic Interaction Inhibitor->Lys105 H-Bond

Caption: Predicted interactions of a this compound inhibitor in the ROCK active site.

Phase 3: Cellular Target Engagement and Functional Consequences

Demonstrating that your inhibitor engages ROCK within a cellular context and elicits the expected downstream functional effects is critical for its validation as a potential therapeutic.

Rationale: This assay confirms that your compound can penetrate the cell membrane and bind to ROCK in a live-cell environment. A common method is to measure the inhibition of phosphorylation of a direct ROCK substrate.

Detailed Protocol:

  • Assay Principle: Utilize a cell-based ELISA or Western blot to quantify the phosphorylation of MYPT1 at Thr853 in cells treated with your inhibitor.[6]

  • Cell Culture: Use a relevant cell line, such as human trabecular meshwork (HTM) cells for glaucoma research or a cancer cell line with known ROCK pathway activation.[11][12]

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat the cells with a range of concentrations of your novel inhibitor and reference compounds for a specified time (e.g., 1-2 hours).

    • Lyse the cells and quantify the levels of phosphorylated MYPT1 (pMYPT1) and total MYPT1 using an ELISA kit or by Western blotting.[6][13]

  • Data Analysis: Normalize the pMYPT1 signal to the total MYPT1 signal. Calculate the IC50 for the inhibition of MYPT1 phosphorylation. A strong correlation between the biochemical IC50 and the cellular IC50 suggests good cell permeability and on-target activity.

Visualization: ROCK Signaling Pathway and Point of Inhibition

G RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor Inhibitor->ROCK Inhibits pMLC p-MLC MYPT1->pMLC Dephosphorylates pMYPT1 p-MYPT1 (Inactive) Actin Actin Cytoskeleton pMLC->Actin Contraction Stress Fiber Formation & Cell Contraction Actin->Contraction

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of 1,3-Diaminoisoquinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Brightness—The Imperative of Specificity

In the realm of molecular sensing, the brilliance of a fluorescent signal is only as valuable as its specificity. A sensor that lights up in the presence of multiple analytes is a source of ambiguity, not data. The 1,3-diaminoisoquinoline scaffold has emerged as a promising platform for developing fluorescent sensors due to its favorable photophysical properties and synthetic tractability.[1] However, like any sensing platform, its utility is fundamentally defined by its ability to selectively recognize and report the presence of a single target analyte in a complex biological or environmental milieu.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rigorously assessing the specificity of this compound-based sensors. We will move beyond simple screening to detail robust, self-validating experimental protocols that build confidence in your data and ensure the trustworthiness of your molecular tools. We will explore the causality behind experimental choices, offering insights honed from field experience to help you design and validate sensors with the highest degree of confidence.

Pillar 1: Understanding the Sensing Mechanism and the Nature of Specificity

The this compound core is a versatile fluorophore. Its derivatives are often designed to operate via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2] In a typical PET-based "turn-on" sensor, a receptor unit is conjugated to the fluorophore. In the absence of the analyte, the receptor quenches the fluorescence. Analyte binding alters the electronic properties of the receptor, inhibiting the PET process and "turning on" the fluorescence signal.

Specificity, in this context, is a measure of how exclusively the sensor's receptor binds to the target analyte compared to other structurally or chemically similar molecules. Key terms to differentiate are:

  • Selectivity: The sensor's ability to discriminate the target analyte from a pool of other potential analytes (interferents).

  • Specificity: An ideal state where the sensor responds exclusively to a single analyte. In practice, we assess selectivity to establish a high degree of specificity.

  • Interference: The effect of a non-target species on the sensor's response to the target analyte.

The following workflow provides a systematic approach to evaluating these critical parameters.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Application & Validation A Synthesize & Purify This compound Sensor B Determine Photophysical Properties (Abs/Em, Quantum Yield) A->B Basic Validation C Selectivity Screening (Panel of Potential Interferents) B->C D Interference Assay (Competitive Binding) C->D Identify Key Competitors E Environmental Tolerance Testing (pH, Temperature Stability) D->E Validate Robustness F Quantitative Analysis (LOD & Dynamic Range) E->F G Real-World Sample Testing (e.g., Cell Lysates, Biofluids) F->G Confirm Practical Utility

Figure 1: A structured workflow for the comprehensive validation of a new fluorescent sensor.

Pillar 2: Self-Validating Experimental Protocols

The core of any assessment lies in robust, well-controlled experiments. Here, we provide step-by-step protocols designed to rigorously test the specificity of a this compound-based sensor. For this example, we'll consider a hypothetical sensor, "DAIQ-Zn," designed to detect Zn²⁺ ions.

Experiment 1: Selectivity Screening Protocol

Causality: The purpose of this experiment is to quickly identify which species, if any, elicit a false-positive signal. By testing a broad range of biologically and environmentally relevant ions, we can build a selectivity profile for the sensor.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the DAIQ-Zn sensor in an appropriate solvent (e.g., DMSO).

    • Prepare 10 mM stock solutions of a wide panel of metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺) in ultrapure water.[3] The choice of counter-ion (e.g., Cl⁻, NO₃⁻) should be consistent and non-interfering.

  • Prepare Assay Buffer:

    • Use a biologically relevant buffer, such as 20 mM HEPES, pH 7.4. The buffer choice is critical as it can influence both the sensor and the analyte.

  • Perform the Assay:

    • In a 96-well microplate, add the assay buffer to a final volume of 200 µL per well.

    • Add the DAIQ-Zn sensor stock solution to each well to a final concentration of 10 µM.

    • Measure the baseline fluorescence (F₀) of the sensor in the buffer using a plate reader set to the sensor's excitation and emission wavelengths.

    • To separate wells, add each potential interfering ion to a final concentration of 100 µM (a 10-fold excess relative to the sensor). Also, prepare a well with the target analyte (Zn²⁺) at the same concentration.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure and Analyze:

    • Measure the fluorescence intensity (F) for each well.

    • Calculate the fluorescence response (F/F₀) for each ion.

    • Plot the results as a bar chart to visually compare the sensor's response to the target analyte versus potential interferents.

G cluster_mechanism Sensing Mechanism (Hypothetical) Sensor_Off DAIQ-Zn Sensor Receptor Quenches Fluorescence Sensor_On DAIQ-Zn-Zn²⁺ Complex Fluorescence Restored Sensor_Off:f0->Sensor_On:f0 Conformational Change Inhibits PET Interferent Interfering Ion (e.g., Cd²⁺) Interferent->Sensor_Off:f1 Non-specific Interaction? Analyte Target Analyte (Zn²⁺) Analyte->Sensor_Off:f1 Specific Binding

Figure 2: A conceptual diagram of a 'turn-on' sensing mechanism and potential interference.

Experiment 2: Competitive Interference Assay

Causality: This is the most critical test for specificity. Selectivity screening shows if other ions can turn the sensor on. This experiment determines if those ions can prevent the sensor from detecting its true target. This mimics a real-world scenario where the target analyte exists alongside competitors.

Methodology:

  • Identify Key Competitors: From the selectivity screen, identify the ions that caused any significant change in fluorescence.

  • Set Up the Assay:

    • In a 96-well plate, prepare wells containing the DAIQ-Zn sensor (10 µM) in the assay buffer.

    • In the "control" well, add the target analyte (Zn²⁺) to a final concentration that gives a robust signal (e.g., 50 µM).

    • In the "test" wells, first add a competing ion (e.g., Cd²⁺) at a high concentration (e.g., 500 µM, a 10-fold excess over the target analyte).

    • Immediately after adding the competitor, add the target analyte (Zn²⁺) to the same final concentration as the control (50 µM).

  • Measure and Analyze:

    • Incubate and measure the fluorescence as in the previous protocol.

    • Compare the fluorescence signal of the [Sensor + Zn²⁺] well to the [Sensor + Competitor + Zn²⁺] well.

    • A highly specific sensor will show a minimal decrease in its fluorescence response to the target analyte, even in the presence of a large excess of the competing ion.[3][4]

Pillar 3: Quantitative Comparison and Data Presentation

To contextualize the performance of a new this compound sensor, it is essential to compare it against established alternatives. The data should be summarized in a clear, accessible format.

Table 1: Comparative Performance of Fluorescent Zn²⁺ Sensors

Sensor Name/ClassCore ScaffoldLimit of Detection (LOD)Key InterferentsReference
DAIQ-Zn (Hypothetical) This compound~50 nMCd²⁺ (low interference)N/A
DDTQ QuinolineNot specified for Zn²⁺Cd²⁺ (also detected)[5]
DQS Dimeric Quinoline130 nM (for Pb²⁺)N/A (Pb²⁺ specific)[2]
Zinpyr-1 Fluorescein~0.5 nMNone reportedN/A
TSQ 8-Aminoquinoline~10 µMCd²⁺, Mn²⁺N/A

This table includes hypothetical data for DAIQ-Zn to illustrate the comparison format. Data for other sensors are derived from existing literature but may be analyte-dependent.

Case Study: this compound Derivatives for Targeting RNA Repeats

Beyond small ions, the this compound scaffold has shown promise in more complex biological applications. For instance, dimeric derivatives have been investigated for their ability to bind to expanded CUG RNA repeats, which are the pathogenic basis of Myotonic Dystrophy Type 1 (DM1).[6][7]

In such a context, assessing specificity would involve:

  • Selectivity Screening: Testing the sensor's fluorescence response against various RNA sequences, including CUG repeats of different lengths, CGG repeats (implicated in Fragile X syndrome), and other non-repetitive cellular RNAs.

  • Competitive Binding: Performing fluorescence titration in the presence of other RNA-binding proteins known to interact with CUG repeats, such as MBNL1, to ensure the sensor can effectively compete for the binding site.[8]

  • Cellular Validation: Using fluorescence microscopy in DM1 patient-derived cells to confirm that the sensor co-localizes with the known nuclear RNA foci characteristic of the disease.

Conclusion and Authoritative Grounding

The rigorous assessment of specificity is non-negotiable in the development of reliable chemical sensors. The this compound framework offers a powerful starting point, but its true value is only realized through the systematic and challenging experimental workflow detailed in this guide. By employing comprehensive selectivity screens, competitive interference assays, and contextual comparisons, researchers can develop and validate tools that generate unambiguous, trustworthy data. This commitment to scientific integrity ensures that these powerful molecules can be confidently applied to answer complex questions in biology, medicine, and environmental science.

References

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal. [Link]

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Wiley Online Library. [Link]

  • The Dimeric Form of 1,3‐Diaminoisoquinoline Derivative Rescued the Mis‐splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. National Institutes of Health. [Link]

  • The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed. [Link]

  • 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. [Link]

  • Mechanisms of action of selected anti-DM1 compounds. (a) In myotonic... ResearchGate. [Link]

  • A lead selective dimeric quinoline based fluorescent chemosensor and its applications in milk and honey samples, smartphone and bio-imaging. PubMed. [Link]

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. ResearchGate. [Link]

  • Performance comparison between various types of fluorescent probes employed for the detection of DPA. ResearchGate. [Link]

Sources

Cross-Validation of Therapeutic Strategies for Myotonic Dystrophy Type 1: A Comparative Guide to 1,3-Diaminoisoquinoline Derivatives, Antisense Oligonucleotides, and CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of Myotonic Dystrophy Type 1 (DM1) therapeutics, the critical evaluation of emerging strategies is paramount. This guide provides an in-depth, objective comparison of three leading approaches: the small molecule inhibitor 1,3-Diaminoisoquinoline, Antisense Oligonucleotides (ASOs), and CRISPR-Cas9 gene editing. We will delve into the mechanistic underpinnings of each, present detailed experimental protocols for their validation, and offer a comparative analysis of their performance based on preclinical data.

The Pathogenic Cascade of Myotonic Dystrophy Type 1

Myotonic Dystrophy Type 1 is an autosomal dominant disorder initiated by an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcription of this expanded repeat leads to the accumulation of toxic CUG repeat-containing RNA (CUGexp) in the nucleus. These toxic transcripts form distinct nuclear foci, which sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[1][2] The functional depletion of MBNL proteins disrupts the alternative splicing of numerous downstream pre-mRNAs, leading to the multisystemic symptoms of DM1, including myotonia, muscle wasting, and cardiac defects.[1][2][3]

cluster_0 DM1 Pathogenesis dmpk Expanded CTG Repeat in DMPK Gene cug_rna Toxic CUGexp RNA dmpk->cug_rna Transcription foci Nuclear Ribonuclear Foci cug_rna->foci Formation sequestration Sequestration of MBNL foci->sequestration mbnl MBNL Splicing Factors mbnl->sequestration mis_splicing Aberrant Alternative Splicing sequestration->mis_splicing Leads to symptoms Multisystemic Symptoms mis_splicing->symptoms Causes

Caption: Pathogenic cascade of Myotonic Dystrophy Type 1 (DM1).

Therapeutic Modalities: A Head-to-Head Comparison

The central therapeutic goal in DM1 is to mitigate the downstream effects of the toxic CUGexp RNA. Here, we compare three distinct strategies targeting different points in this pathogenic cascade.

Small Molecule Intervention: this compound Derivatives

Small molecules that can directly bind to the toxic CUGexp RNA and disrupt its pathological interactions represent an attractive therapeutic avenue. The dimeric this compound derivative, JM642, has emerged as a promising candidate in this class.[4][5][6]

Mechanism of Action: JM642 is designed to bind to the CUG repeat RNA.[4][6] This binding is hypothesized to competitively inhibit the sequestration of MBNL proteins, thereby liberating them to perform their normal splicing regulation functions.[7] This leads to the rescue of mis-splicing and a reduction in the number and size of ribonuclear foci.[4][5][7]

Experimental Validation:

  • Rescue of Mis-splicing: The primary endpoint for evaluating the efficacy of JM642 is the correction of aberrant splicing patterns of MBNL target genes. This is typically assessed by Reverse Transcription Polymerase Chain Reaction (RT-PCR).[4][5]

  • Disruption of Ribonuclear Foci: The ability of JM642 to disassemble the toxic RNA aggregates is visualized and quantified using Fluorescence In Situ Hybridization (FISH).[4][5]

  • Binding Affinity to CUG Repeats: The direct interaction between JM642 and the CUG repeat RNA is quantified using biophysical techniques such as Surface Plasmon Resonance (SPR).[4][5]

Antisense Oligonucleotides (ASOs)

ASOs are short, synthetic nucleic acid sequences designed to bind to a specific RNA target through Watson-Crick base pairing. For DM1, ASOs are engineered to target the CUGexp RNA for degradation.

Mechanism of Action: RNase H-active ASOs, upon binding to the CUGexp RNA, create an RNA-DNA hybrid that is recognized and cleaved by the endogenous enzyme RNase H.[8][9] This leads to the degradation of the toxic RNA, release of sequestered MBNL proteins, and subsequent correction of splicing defects.[8][9]

Experimental Validation:

  • Reduction of Toxic RNA: The primary measure of ASO efficacy is the reduction in the levels of CUGexp RNA, typically quantified by RT-qPCR.

  • Correction of Splicing Patterns: Similar to small molecules, the functional consequence of ASO treatment is assessed by analyzing the splicing patterns of MBNL target genes using RT-PCR.[10]

  • In Vivo Efficacy: ASO performance is evaluated in animal models of DM1, such as the HSA-LR mouse model, by assessing the rescue of myotonia and improvement in muscle strength.[10][11][12]

CRISPR-Cas9 Gene Editing

CRISPR-Cas9 technology offers the potential for a permanent correction of the underlying genetic defect in DM1.

Mechanism of Action: The CRISPR-Cas9 system can be programmed with guide RNAs (gRNAs) to target the expanded CTG repeat region in the DMPK gene for excision.[13][14] The removal of the expanded repeat prevents the transcription of the toxic CUGexp RNA, thereby eliminating the root cause of the disease.[13][14][15]

Experimental Validation:

  • Genomic Editing Efficiency: The efficiency of the CTG repeat excision is quantified at the DNA level using techniques such as Southern blotting and single-molecule real-time (SMRT) sequencing.[13][14]

  • Phenotypic Correction in Patient Cells: The functional rescue in DM1 patient-derived cells, such as induced pluripotent stem cells (iPSCs) and myoblasts, is confirmed by the disappearance of ribonuclear foci and normalization of splicing patterns.[13][14]

  • In Vivo Gene Editing: The feasibility of in vivo gene editing is tested in DM1 mouse models, with AAV vectors often used for delivery of the CRISPR-Cas9 components.[8][16]

Comparative Performance Analysis

Therapeutic ModalityMechanism of ActionKey AdvantagesKey Challenges
This compound (JM642) Binds to CUGexp RNA, releases MBNL proteinsOral bioavailability, broad tissue distributionPotential for off-target effects, requires continuous administration
Antisense Oligonucleotides (ASOs) Mediates RNase H-dependent degradation of CUGexp RNAHigh specificity, proven clinical potential for other diseasesDelivery to all affected tissues, potential for immunogenicity
CRISPR-Cas9 Permanent excision of the expanded CTG repeatOne-time treatment potential, addresses the root causeDelivery to post-mitotic tissues, potential for off-target gene editing, long-term safety

Experimental Protocols for Cross-Validation

To facilitate a direct and objective comparison of these therapeutic modalities, standardized experimental protocols are essential.

Protocol 1: Assessment of Mis-splicing Rescue by RT-PCR

cluster_1 RT-PCR for Splicing Analysis rna_extraction 1. RNA Extraction from Treated Cells/Tissues cdna_synthesis 2. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis pcr 3. PCR Amplification with Splice-Specific Primers cdna_synthesis->pcr gel 4. Gel Electrophoresis or Capillary Electrophoresis pcr->gel quantification 5. Quantification of Splicing Isoforms gel->quantification

Caption: Workflow for analyzing alternative splicing by RT-PCR.

  • Cell Culture and Treatment: Culture DM1 patient-derived myoblasts or fibroblasts. Treat cells with varying concentrations of the this compound derivative, ASOs, or transduce with CRISPR-Cas9 components.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a standard Trizol-based method.

  • Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.

  • PCR Amplification: Perform PCR using primers flanking the alternatively spliced exon of interest (e.g., INSR exon 11, CLCN1 exon 7a).

  • Analysis: Separate PCR products by agarose gel electrophoresis or capillary electrophoresis. Quantify the relative abundance of the inclusion and exclusion isoforms. The "Percent Spliced In" (PSI) is calculated as: (Inclusion isoform) / (Inclusion isoform + Exclusion isoform) * 100.[17][18]

Protocol 2: Visualization and Quantification of Ribonuclear Foci by FISH
  • Cell Seeding and Treatment: Seed DM1 patient cells on coverslips and treat with the therapeutic agents as described above.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Hybridization: Hybridize the cells overnight with a fluorescently labeled (e.g., Cy3) (CAG)n probe to detect the CUGexp RNA foci.[19][20]

  • Washing and Mounting: Wash the coverslips to remove unbound probe and mount with a DAPI-containing medium to counterstain the nuclei.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number and intensity of foci per nucleus can be quantified using image analysis software like ImageJ.

Protocol 3: Measurement of Binding Affinity by Surface Plasmon Resonance (SPR)
  • RNA Immobilization: Biotinylate the 3' end of a synthetic CUG repeat RNA oligonucleotide.[21] Immobilize the biotinylated RNA onto a streptavidin-coated SPR sensor chip.[5][21][22]

  • Analyte Injection: Prepare a dilution series of the this compound derivative in a suitable running buffer. Inject the small molecule solutions over the RNA-immobilized surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time. The RU is proportional to the amount of analyte bound to the immobilized ligand.[1][23][24]

  • Data Analysis: Plot the steady-state RU values against the analyte concentration and fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).[1][25]

Conclusion

The cross-validation of experimental results for emerging DM1 therapeutics is crucial for advancing the field. This compound derivatives, ASOs, and CRISPR-Cas9 each offer a unique approach with distinct advantages and challenges. The experimental protocols outlined in this guide provide a framework for the objective comparison of their performance. As research progresses, a multi-faceted approach, potentially combining different therapeutic strategies, may ultimately provide the most effective treatment for Myotonic Dystrophy Type 1.

References

  • Dastidar, S., Ardui, S., Singh, K., et al. (2018). Efficient CRISPR/Cas9-mediated editing of trinucleotide repeat expansion in myotonic dystrophy patient-derived iPS and myogenic cells. Nucleic Acids Research, 46(17), 8275–8298. [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • Angelbello, A. J., et al. (2019). Targeting Toxic RNA in DM1 with a Small Molecule Drug. Myotonic Dystrophy Foundation. [Link]

  • Dastidar, S., et al. (2018). CRISPR/Cas9-mediated editing in DM1. Institut de Myologie. [Link]

  • Jauvin, D., et al. (2017). Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice. Molecular Therapy - Nucleic Acids, 7, 465-474. [Link]

  • Lee, J. E., et al. (2012). Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy. Human Gene Therapy, 23(5), 453-456. [Link]

  • Angelbello, A. J., et al. (2019). Precise small-molecule cleavage of an r(CUG) repeat expansion in a myotonic dystrophy mouse model. Proceedings of the National Academy of Sciences, 116(16), 7799-7804. [Link]

  • McArthur, J. (2024). ASO Fast Tracked for Myotonic Dystrophy. CGTLive. [Link]

  • Klein, A. F., Arandel, L., Marie, J., & Furling, D. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Methods in Molecular Biology, 2056, 203-215. [Link]

  • Buj-Bello, A., Furling, D., & Gourdon, G. (2019). CRISPR-Cas9 : first in vivo proof-of-concept in DM1. Institut de Myologie. [Link]

  • Pandey, S. K., et al. (2015). Systemic therapy in an RNA toxicity mouse model with an antisense oligonucleotide therapy targeting a non-CUG sequence within the DMPK 3′UTR RNA. Human Molecular Genetics, 24(16), 4563-4573. [Link]

  • Lo, T. C., et al. (2018). Therapeutic Genome Editing for Myotonic Dystrophy Type 1 Using CRISPR/Cas9. Molecular Therapy, 26(11), 2617-2630. [Link]

  • Krzyzosiak, W. J., et al. (2016). RNA FISH for detecting expanded repeats in human diseases. Methods, 98, 107-115. [Link]

  • DiPiazza, A., et al. (2022). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. RNA, 28(1), 1-13. [Link]

  • Siboni, R. B., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Chemical Biology, 14(8), 1641-1653. [Link]

  • Matsumoto, J., Nakamori, M., Okamoto, T., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed, 32449537. [Link]

  • Osaka University. (2022). Small molecule drug for myotonic dystrophy type 1 (DM1). Co-creation Bureau, Osaka University. [Link]

  • Hayes, C. S., et al. (2024). The Splice Index as a prognostic biomarker of strength and function in myotonic dystrophy type 1. bioRxiv. [Link]

  • Aartsma-Rus, A., et al. (2014). Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro. Oligonucleotides, 24(2), 173-182. [Link]

  • Vincent, H. A., et al. (2014). An Improved Method for Surface Immobilisation of RNA: Application to Small Non-Coding RNA - mRNA Pairing. PLoS ONE, 9(10), e108194. [Link]

  • Siboni, R. B., et al. (2019). Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models. ACS Chemical Biology, 14(8), 1641-1653. [Link]

  • Wheeler, T. M. (2008). Myotonic dystrophy: therapeutic strategies for the future. Neurotherapeutics, 6(4), 606-611. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • Chuah, M. F., & VandenDriessche, T. (2015). Therapeutic Approaches for Dominant Muscle Diseases: Highlight on Myotonic Dystrophy. Current Gene Therapy, 15(4), 342-353. [Link]

  • Lo, T. C., et al. (2021). Targeted splice sequencing reveals RNA toxicity and therapeutic response in myotonic dystrophy. Nucleic Acids Research, 49(2), 998-1011. [Link]

  • Jenquin, J. R., et al. (2019). Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms. Human Molecular Genetics, 28(2), 281-292. [Link]

  • o2h discovery. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Massachusetts Biotechnology Council. [Link]

  • CACHE Challenges. UNDERSTANDING SPR DATA. CACHE Challenges. [Link]

  • Batra, R., et al. (2020). Application of CRISPR-Cas9-Mediated Genome Editing for the Treatment of Myotonic Dystrophy Type 1. Journal of Clinical Medicine, 9(10), 3326. [Link]

  • Myotonic Dystrophy Foundation. (2017). Modifying Gene Editing Technology for DM. Myotonic Dystrophy Foundation. [Link]

  • Taylor, K., et al. (2021). Enhanced detection of expanded repeat mRNA foci with hybridization chain reaction. Acta Neuropathologica Communications, 9(1), 69. [Link]

  • Pota, P., et al. (2019). Time-controlled and muscle-specific CRISPR/Cas9-mediated deletion of CTG-repeat expansion in the DMPK gene. Molecular Therapy - Nucleic Acids, 17, 344-354. [Link]

  • Wojtkowiak-Szlachcic, A., & Taylor, K. (2018). Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1. Frontiers in Neurology, 9, 344. [Link]

  • Zhang, C., et al. (2025). Therapeutic advances in type 1 myotonic dystrophy complicated with type 2 diabetes mellitus. Frontiers in Endocrinology, 16. [Link]

  • Wagner, S. D., et al. (2019). Targeted Next Generation Sequencing (NGS) for Analysis of Splicing Biomarkers of Myotonic Dystrophy Type 1 (DM1). Neurology, 92(15 Supplement), S22.002. [Link]

  • van der Wal, E., et al. (2018). Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1. Molecular Therapy - Nucleic Acids, 11, 463-474. [Link]

  • Chemistry For Everyone. (2025). How Do You Interpret Data From Surface Plasmon Resonance?. YouTube. [Link]

  • van Galen, J. C., et al. (2016). RT-PCR primers for alternative splicing. ResearchGate. [Link]

  • Ho, T. H., et al. (2005). Transgenic mice expressing CUG-BP1 reproduce splicing mis-regulation observed in myotonic dystrophy. Human Molecular Genetics, 14(11), 1539-1547. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. Current Opinion in Biotechnology, 11(1), 54-61. [Link]

  • Fernandez-Costa, J. M., et al. (2017). Primers used in the PCR analysis of the splicing profile of DM specific. ResearchGate. [Link]

  • Novak, J. S., et al. (2017). Myoblasts and macrophages are required for therapeutic morpholino antisense oligonucleotide delivery to dystrophic muscle. Nature Communications, 8(1), 941. [Link]

  • Chen, Y. C., et al. (2012). A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. PLoS ONE, 7(9), e44248. [Link]

  • Gite, R. S., et al. (2021). Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1. International Journal of Molecular Sciences, 22(21), 11899. [Link]

  • Pegoraro, E., & Hoffman, E. P. (2012). Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease. Current Opinion in Neurology, 25(5), 601-607. [Link]

Sources

A Senior Application Scientist's Guide to the Photostability of 1,3-Diaminoisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3-Diaminoisoquinoline Scaffold and the Imperative of Photostability

The this compound core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive building block for developing targeted therapeutics and fluorescent probes. Notably, derivatives of this scaffold have shown promise in modulating the alternative splicing of genes implicated in diseases like Myotonic Dystrophy Type 1 by targeting aberrant RNA repeats.[1][2]

For any molecule intended for use as a fluorescent imaging agent or as a pharmaceutical that may be exposed to light during its lifecycle, photostability is not a secondary consideration—it is a critical performance parameter.[3] Photodegradation, the alteration of a molecule's structure by light, can lead to a loss of fluorescence in probes, reducing experimental accuracy, or the generation of potentially toxic byproducts in drug formulations.[4][5][6]

This guide provides an in-depth comparison of the photostability of this compound and its analogs. Moving beyond a mere data summary, we will explore the causal relationships between chemical structure and photostability, present validated experimental protocols for assessment, and offer a predictive framework for designing next-generation compounds with enhanced photolytic resilience.

The Science of Photodegradation in Nitrogen Heterocycles

When a molecule absorbs a photon of light, it is elevated to an electronically excited state. From this high-energy state, it must dissipate the excess energy. While desired pathways include fluorescence (for probes) or a return to the ground state via non-radiative decay (heat), an alternative and destructive pathway is a chemical reaction, leading to photodegradation. The rate and mechanism of this degradation are influenced by several factors:

  • Molecular Structure: The intrinsic electronic properties, bond strengths, and conformational flexibility of the molecule.

  • Environmental Factors: The presence of oxygen, solvent polarity, pH, and temperature can all mediate degradation pathways.[3][7][8]

  • Excitation Conditions: The wavelength and intensity of the incident light directly affect the rate of excitation and, consequently, the rate of degradation.[4]

Nitrogen-containing heterocycles, the class to which isoquinolines belong, exhibit a range of photostabilities. Studies have shown that the number and position of nitrogen atoms within an aromatic ring system can significantly influence its susceptibility to UV-induced photolysis, with stability often decreasing as the number of nitrogen atoms increases.[9][10] This is attributed to the lone pair of electrons on the nitrogen atoms, which can influence the energy levels and reactivity of the excited states.

Comparative Analysis of this compound Analogs

While comprehensive photostability data for the parent this compound is not extensively published, we can infer and compare the stability of its derivatives based on fundamental principles and reported findings for related structures. Modifications to the core scaffold can profoundly impact photostability by altering electron density, introducing steric hindrance, or providing alternative energy dissipation pathways.

Key Structural Modifications and Their Rationale:
  • Ring Substitution (e.g., at C5, C6, C7 positions):

    • Mechanism: Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can shift absorption spectra and change the reactivity of the excited state. For instance, 6,7-dimethoxyisoquinoline derivatives have been synthesized for biological applications, and these substitutions can influence the molecule's overall electronic character.[11]

    • Expected Impact: Electron-donating groups may increase electron density in the aromatic system, potentially making it more susceptible to photo-oxidation. Conversely, strategically placed withdrawing groups can sometimes enhance stability. The addition of bulky aromatic units, such as at the C5 position, can offer extended conjugation, which may provide more pathways for non-destructive energy dissipation.[1]

  • Dimerization:

    • Mechanism: Linking two this compound units, as demonstrated in the development of the therapeutic candidate JM642, creates a larger, more complex molecule.[1][2] This can lead to new intramolecular interactions, such as π-π stacking, which can influence the excited-state lifetime and decay pathways.

    • Expected Impact: Dimerization often enhances thermal stability and can improve photostability by creating a larger system over which the absorbed energy can be delocalized, reducing the probability of a bond-breaking event occurring at a single site.

Quantitative Data Summary

The following table provides a structured template for summarizing experimental photostability data. Researchers can use this format to compare their own synthesized analogs against known standards.

Compound/AnalogKey Structural ModificationPhotobleaching Quantum Yield (Φb)Half-life (t₁/₂) under Irradiation (s)Notes on Experimental Conditions
Reference Standard e.g., Rhodamine BValueValueSolvent, Light Source, Power Density
Parent Scaffold This compoundTo be determinedTo be determinedSolvent, Light Source, Power Density
Analog 1 e.g., 5-Phenyl substitutionTo be determinedTo be determinedSolvent, Light Source, Power Density
Analog 2 e.g., 6,7-DimethoxyTo be determinedTo be determinedSolvent, Light Source, Power Density
Analog 3 Dimeric form (e.g., JM642)To be determinedTo be determinedSolvent, Light Source, Power Density

Experimental Protocols for Photostability Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. Here, we detail two robust methodologies for quantifying photostability, explaining the scientific rationale behind each step.

Workflow for Comprehensive Photostability Analysis

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results prep Sample Preparation (Compound in inert solvent) control Dark Control (Sample shielded from light) forced Protocol 1: Forced Degradation (ICH Q1B Conditions) prep->forced Expose to Light quantum Protocol 2: Quantum Yield (Continuous Illumination) prep->quantum Expose to Light hplc HPLC-MS/DAD Analysis (Identify Degradants) control->hplc Analyze for Thermal Degradation forced->hplc fluor Fluorescence Spectroscopy (Monitor Intensity Decay) quantum->fluor pathway Degradation Pathway ID hplc->pathway rate Calculate Φb & t₁/₂ fluor->rate

Caption: A generalized workflow for assessing the photostability of chemical compounds.

Protocol 1: Forced Degradation for Pharmaceutical Applications (ICH Q1B)

This protocol is designed to simulate degradation under standardized light conditions, essential for regulatory submissions and understanding degradation pathways.[12][13][14]

  • Objective: To identify potential photodegradation products and assess the intrinsic photostability of a drug substance or product.

  • Causality: The ICH Q1B guidelines provide a harmonized standard, ensuring that data is comparable across different laboratories and regulatory bodies.[15] A dark control is run in parallel to differentiate between photodegradation and thermal degradation, ensuring that any observed changes in the light-exposed sample are due to light and not merely the temperature of the chamber.[12]

Methodology:

  • Sample Preparation: Prepare the compound in a chemically inert and transparent container (e.g., quartz cuvette). Samples can be in solution (e.g., in water, buffer, or organic solvent) or in the solid state, spread as a thin layer to maximize light exposure.[12]

  • Dark Control: Prepare an identical sample and wrap it securely in aluminum foil to completely shield it from light. Place it in the photostability chamber alongside the test sample.

  • Exposure: Place the samples in a calibrated photostability chamber. According to ICH Q1B Option II, expose the samples to a cool white fluorescent lamp and a near-UV fluorescent lamp.[14][15] The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA radiation.[13]

  • Analysis: At appropriate time intervals, withdraw aliquots from the light-exposed and dark control samples. Analyze them using a validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Interpretation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference. A loss of the parent peak and the appearance of new peaks in the exposed sample, but not in the dark control, indicate photodegradation.

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

This method provides a quantitative measure of a fluorophore's photostability, ideal for comparing novel fluorescent probes.[7]

  • Objective: To determine the efficiency of the photodegradation process upon light absorption. A lower quantum yield (Φb) signifies higher photostability.

  • Causality: This protocol quantifies photostability as a fundamental molecular property. By using an optically dilute solution (Absorbance < 0.05), we prevent the "inner filter effect," where molecules on the surface shield those deeper in the solution, ensuring uniform illumination.[7] A stable light source is critical because the rate of photobleaching is directly dependent on the photon flux.[4]

Methodology:

  • Sample Preparation: Prepare optically dilute solutions (Absorbance < 0.05 at the excitation wavelength) of the test compound and a reference standard with a known quantum yield (e.g., Rhodamine B) in the same solvent.

  • Initial Measurement: Using a fluorimeter with a stable light source (e.g., a laser or stabilized xenon lamp), measure the initial fluorescence intensity (F₀) of the test compound.

  • Photobleaching: Continuously illuminate the sample within the fluorimeter at a fixed excitation wavelength and slit width.

  • Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has decreased significantly (e.g., to 50% of F₀).

  • Data Analysis:

    • Plot F(t) versus time.

    • Fit the decay curve to a single exponential function: F(t) = F₀ * e-kbt , where kb is the photobleaching rate constant.[7]

    • The photobleaching quantum yield (Φb) can then be calculated relative to the standard, though the rate constant kb or the half-life (t₁/₂ = ln(2)/kb) are often sufficient for direct comparison under identical conditions.

Factors Influencing Photostability: A Mechanistic Overview

The photostability of a this compound derivative is not an isolated property but the result of a complex interplay between its structure and its environment.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors cluster_light Irradiation Conditions center Photostability of Analog struct Aromatic System (Electron Density) struct->center subst Substituents (EDG vs EWG) subst->center flex Conformational Rigidity flex->center oxygen Dissolved Oxygen (Photo-oxidation) oxygen->center solvent Solvent Polarity & pH solvent->center temp Temperature temp->center intensity Light Intensity (Photon Flux) intensity->center wavelength Wavelength (Energy) wavelength->center

Caption: Key factors that collectively determine the photostability of a given compound.

Conclusion and Design Outlook

The photostability of this compound derivatives is a crucial, designable parameter. This guide establishes a framework for understanding and evaluating this property, grounded in established photochemical principles and validated experimental protocols.

Key Takeaways:

  • Structural Modification is Key: Alterations to the isoquinoline core, such as ring substitution and dimerization, are primary strategies for modulating photostability.

  • Rigorous Testing is Non-Negotiable: Employing standardized protocols like those outlined in ICH Q1B and for quantum yield measurement is essential for generating reliable, comparable data.

  • The Environment Matters: Photostability is context-dependent. A compound stable in a deoxygenated organic solvent may degrade rapidly in an aqueous, oxygen-rich biological environment.

For researchers aiming to develop highly photostable this compound analogs, future efforts should focus on modifications that either limit the formation of reactive excited states or provide efficient, non-destructive pathways for energy dissipation. Strategies such as incorporating electron-withdrawing groups to modulate excited-state reactivity or increasing structural rigidity to limit bond rotations that can lead to degradation are promising avenues for exploration. By systematically applying the comparative and experimental principles outlined here, the development of next-generation probes and therapeutics with superior performance and safety profiles is an achievable goal.

References

  • Benchchem. (n.d.). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433, 583-590.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433, 583-590.
  • Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives.
  • ResearchGate. (2025). Photostability of N@C.
  • ResearchGate. (n.d.). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 30, 237-238, 247-55.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IAGIM. (n.d.). Photostability.
  • Haugland, R.P. (1998). Fluorescent probes for living cells. Histochemical Journal, 30(3), 1-28.
  • Bordner, J., et al. (1985). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 28(12), 1909-1914.
  • RD Laboratories. (n.d.). Photostability.
  • Wikipedia. (n.d.). Photodegradation.
  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(62), 14305-14309.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. PubMed.

Sources

A Comparative Evaluation of 1,3-Diaminoisoquinoline Derivatives in Diverse Biological Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. The isoquinoline scaffold has long been a fertile ground for the discovery of bioactive compounds. Among its numerous derivatives, 1,3-diaminoisoquinolines have emerged as a promising class of molecules with diverse biological activities. This guide provides an in-depth, objective comparison of the performance of 1,3-diaminoisoquinoline derivatives, primarily focusing on their role in Myotonic Dystrophy Type 1 (DM1) and exploring their potential in oncology and infectious diseases. We will delve into the experimental data that underpins their efficacy, compare them with alternative therapeutic strategies, and provide detailed protocols for their evaluation.

This compound in Myotonic Dystrophy Type 1: A Targeted Approach to RNA Toxicity

Myotonic Dystrophy Type 1 (DM1) is a debilitating genetic disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1] The resulting transcript contains an expanded CUG repeat RNA (r(CUG)exp) that folds into a hairpin structure, sequestering essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[1] This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.

A key therapeutic strategy for DM1 is to disrupt the interaction between the toxic r(CUG)exp and MBNL1. The this compound derivative, JM642 , a dimeric form of a 5-substituted-1,3-diaminoisoquinoline, has shown significant promise in this area.[2]

Mechanism of Action of JM642 in DM1

The therapeutic rationale for JM642 lies in its ability to directly target the toxic r(CUG)exp RNA. By binding to the expanded repeats, JM642 competitively inhibits the sequestration of MBNL1, thereby rescuing the downstream splicing defects. This mechanism is supported by several lines of experimental evidence.[3]

DOT Script for the Signaling Pathway of JM642 in DM1

DM1_Pathway cluster_0 DM1 Pathophysiology cluster_1 Therapeutic Intervention Expanded CTG Repeat (DMPK gene) Expanded CTG Repeat (DMPK gene) Toxic r(CUG)exp RNA Toxic r(CUG)exp RNA Expanded CTG Repeat (DMPK gene)->Toxic r(CUG)exp RNA Transcription MBNL1 Sequestration MBNL1 Sequestration Toxic r(CUG)exp RNA->MBNL1 Sequestration binds MBNL1 Release MBNL1 Release Toxic r(CUG)exp RNA->MBNL1 Release Aberrant Splicing Aberrant Splicing MBNL1 Sequestration->Aberrant Splicing leads to DM1 Symptoms DM1 Symptoms Aberrant Splicing->DM1 Symptoms JM642 JM642 JM642->Toxic r(CUG)exp RNA binds & disrupts Splicing Correction Splicing Correction MBNL1 Release->Splicing Correction restores Amelioration of Symptoms Amelioration of Symptoms Splicing Correction->Amelioration of Symptoms

Caption: Mechanism of JM642 in Myotonic Dystrophy Type 1.

Performance of this compound Derivatives in DM1 Models

The efficacy of JM642 and its monomeric precursor, JM608, has been evaluated in both cellular and animal models of DM1.

In Cellular Models:

In a C2C12 mouse myoblast cell model conditionally expressing r(CUG)800, JM642 demonstrated a dose-dependent rescue of mis-splicing of the Ldb3 pre-mRNA.[3] Treatment with 80 μM JM642 for two days increased the exclusion of exon 11 to 77±2.5%, approaching the wild-type level of approximately 81%.[3] Furthermore, in DM1 patient-derived myoblasts, treatment with 30 μM JM642 significantly reduced the number of nuclear RNA foci, a key pathological hallmark of DM1. The percentage of cells with foci dropped from 41±7.0% in untreated cells to 6.7±1.3% after treatment.[3][4]

In Animal Models:

In the HSA-LR mouse model of DM1, which expresses r(CUG)220, intraperitoneal administration of JM642 (10 or 20 mg/kg/day for five days) rescued the mis-splicing of Clcn1 and Atp2a1 pre-mRNAs.[3][5] For the Clcn1 gene, the exclusion of exon 7a increased from 44±2.4% in untreated mice to 70±2.3% in mice treated with 20 mg/kg JM642.[3] For the Atp2a1 gene, the inclusion of exon 22 was restored from 16±2.4% to 74±6.0% with the same dose of JM642.[3] Importantly, no toxicity was observed in the mice at these therapeutic doses.[3]

Comparison with Alternative Small Molecules and Antisense Oligonucleotides

The therapeutic landscape for DM1 includes other small molecules and antisense oligonucleotides (ASOs) that also target the toxic r(CUG)exp RNA.

Compound/TherapyMechanism of ActionEfficacy in DM1 ModelsKnown Limitations
JM642 (this compound derivative) Binds to r(CUG)exp, releases MBNL1Rescues splicing in cell (80 µM) and mouse (10-20 mg/kg) models; reduces RNA foci.[3]Limited data on long-term toxicity and oral bioavailability.
Cugamycin Binds and cleaves r(CUG)expReduces toxic RNA by 40% in a mouse model; EC25 in the high nanomolar range in cell models.[6][7]Potential for off-target cleavage, though reported to be highly specific.[6]
Pentamidine Binds to r(CUG)exp, releases MBNL1Rescues splicing in cell models at ~50-75 µM.[8][9]Narrow therapeutic window with observed cytotoxicity at higher concentrations.[8]
Antisense Oligonucleotides (ASOs) Bind to and promote the degradation of r(CUG)exp RNACorrect splicing and reduce myotonia in mouse models; several in clinical trials.[10][11][12][13][14]Delivery to all affected tissues, particularly muscle, remains a challenge.[10]

Exploring the Broader Therapeutic Potential of this compound Derivatives

Beyond their application in DM1, derivatives of the isoquinoline scaffold have been investigated for their anticancer and antimicrobial properties. While specific data for 1,3-diaminoisoquinolines is less abundant, the broader class of isoquinolinones has shown promising activity.

Anticancer Activity

Certain 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated potent anticancer activity. For instance, a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative was identified as a lead compound that effectively prevents tumor cell growth with an average lg GI50 of -5.18.[15] Other derivatives have shown selectivity against various cancer cell lines, including leukemia and breast cancer.[15]

Isoquinoline Derivative ClassCancer Cell LineReported Activity (IC50/GI50)Reference
3-Acyl isoquinolin-1(2H)-oneMCF-7, MDA-MB-2312.4 µM to 5.7 µM[16]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 panelavg. lg GI50 = -5.18[15]
Tetrahydroisoquinoline-stilbeneA549, MCF-7, HT-2925 nM[16]
Antimicrobial Activity

The isoquinoline core is present in many natural and synthetic compounds with antimicrobial properties. While specific data on 1,3-diaminoisoquinolines is limited in the search results, the broader class of isoquinoline derivatives has shown activity against various bacterial strains.

Experimental Protocols for the Evaluation of this compound Derivatives

To facilitate further research and validation, this section provides detailed protocols for key experiments used to evaluate the efficacy of compounds like JM642 in DM1 models.

Protocol 1: Analysis of Alternative Splicing by RT-PCR

This protocol is used to assess the ability of a compound to rescue disease-relevant mis-splicing events in DM1 cell models.

DOT Script for the RT-PCR Workflow

RTPCR_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 PCR & Analysis A Plate DM1 and control cells B Treat with this compound derivative A->B C Total RNA extraction B->C D Reverse Transcription (cDNA synthesis) C->D E PCR with primers flanking the alternative exon D->E F Agarose gel electrophoresis E->F G Quantify band intensities to determine splicing ratio F->G

Caption: Workflow for alternative splicing analysis by RT-PCR.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate DM1 patient-derived myoblasts or a suitable cell model (e.g., C2C12 cells expressing r(CUG)exp) in 6-well plates.

    • Allow cells to adhere and grow to a desired confluency (typically 70-80%).

    • Treat cells with varying concentrations of the this compound derivative (e.g., 0-100 µM for JM642) or vehicle control (e.g., DMSO) for 48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

  • PCR and Analysis:

    • Perform PCR using primers that flank the alternative exon of interest (e.g., exon 11 of Ldb3 or exon 7a of Clcn1).

    • Use a DNA polymerase with high fidelity (e.g., Phusion High-Fidelity DNA Polymerase, Thermo Fisher Scientific).

    • PCR conditions: 98°C for 30s, followed by 30-35 cycles of 98°C for 10s, an appropriate annealing temperature for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

    • Analyze the PCR products on a 2-3% agarose gel stained with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the bands corresponding to the inclusion and exclusion isoforms under UV light.

    • Quantify the intensity of each band using image analysis software (e.g., ImageJ).

    • Calculate the percentage of exon inclusion or exclusion to determine the effect of the compound on splicing.

Protocol 2: Detection of Nuclear RNA Foci by Fluorescence In Situ Hybridization (FISH)

This protocol allows for the visualization and quantification of toxic r(CUG)exp aggregates in the nuclei of DM1 cells.[17][18][19][20][21]

DOT Script for the FISH Workflow

FISH_Workflow cluster_0 Cell Preparation & Fixation cluster_1 Hybridization cluster_2 Washing & Imaging A Grow cells on coverslips and treat with compound B Fix cells with paraformaldehyde A->B C Permeabilize with ethanol B->C D Pre-hybridization C->D E Hybridize with a fluorescently labeled (CAG)n probe D->E F Wash to remove unbound probe E->F G Counterstain nuclei with DAPI F->G H Mount coverslips and image with a fluorescence microscope G->H I Quantify the number and size of foci H->I

Caption: Workflow for RNA foci detection by FISH.

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow DM1 cells on sterile glass coverslips in a 24-well plate.

    • Treat the cells with the desired concentration of the this compound derivative for the specified duration.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 70% ethanol and store at 4°C overnight or until use.

  • Hybridization:

    • Rehydrate the cells by washing with a solution of 40% formamide in 2x saline-sodium citrate (SSC) buffer.

    • Prepare the hybridization buffer containing a fluorescently labeled (e.g., Cy3 or Alexa Fluor 555) (CAG)n oligonucleotide probe (typically a 10-mer).

    • Apply the hybridization buffer to the coverslips, cover with parafilm, and incubate in a humidified chamber at 37°C for 2-4 hours.

  • Washing and Imaging:

    • Wash the coverslips three times with 40% formamide in 2x SSC buffer at 37°C to remove the unbound probe.

    • Wash with PBS.

    • Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters.

    • Quantify the percentage of nuclei containing foci and the number of foci per nucleus using image analysis software.

Protocol 3: Analysis of RNA-Ligand Interactions by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to quantitatively measure the binding affinity and kinetics of small molecules to RNA targets.[22][23][24][25][26]

DOT Script for the SPR Workflow

SPR_Workflow cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis A Activate the sensor chip surface B Immobilize biotinylated r(CUG)n RNA to a streptavidin-coated chip A->B C Inject varying concentrations of the this compound derivative B->C D Monitor the change in response units (RU) in real-time C->D E Regenerate the sensor surface D->E F Fit the binding data to a suitable model to determine Kd, kon, and koff E->F

Caption: Workflow for RNA-ligand interaction analysis by SPR.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Use a streptavidin-coated sensor chip (e.g., SA chip from Cytiva).

    • Prepare a solution of biotinylated r(CUG)n RNA (e.g., r(CUG)9) in a suitable running buffer (e.g., HBS-EP+).

    • Immobilize the RNA onto the sensor chip surface according to the instrument manufacturer's instructions to achieve a desired immobilization level (e.g., 500-1000 RU).

    • Use a reference flow cell, either left blank or with an immobilized non-target RNA, to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected dissociation constant (Kd).

    • Inject the compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

  • Data Analysis:

    • After each injection, regenerate the sensor surface using a suitable regeneration solution if necessary.

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion and Future Perspectives

This compound derivatives, exemplified by JM642, represent a promising class of small molecules for the treatment of Myotonic Dystrophy Type 1. Their ability to target the toxic r(CUG)exp RNA, rescue alternative splicing, and reduce nuclear RNA foci in both cellular and animal models provides a strong rationale for their further development. While direct comparisons with other emerging DM1 therapeutics are needed, the data gathered to date positions 1,3-diaminoisoquinolines as a valuable scaffold for the design of RNA-targeted drugs.

Furthermore, the exploration of this chemical class in oncology and infectious diseases, although still in its early stages, suggests a broader therapeutic potential. The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate these and other novel compounds, ultimately accelerating the translation of promising laboratory findings into clinically effective therapies.

References

  • Konieczny, P., et al. (2018). Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1. Frontiers in Neurology, 9, 349. [Link]

  • Gallo, A., et al. (2019). Mitigating RNA Toxicity in Myotonic Dystrophy using Small Molecules. Molecules, 24(16), 2999. [Link]

  • Warf, M. B., et al. (2009). Pentamidine reverses the splicing defects associated with myotonic dystrophy. Proceedings of the National Academy of Sciences, 106(44), 18551-18556. [Link]

  • Konieczny, P., et al. (2018). Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1. Frontiers in Neurology, 9, 349. [Link]

  • Artero, R., et al. (2017). Myotonic dystrophy: Candidate small molecule therapeutics. Drug Discovery Today, 22(10), 1533-1541. [Link]

  • Konieczny, P., et al. (2018). Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1. Frontiers in Neurology, 9, 349. [Link]

  • Jauvin, D., et al. (2020). Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Myotonic Dystrophy Foundation. (2015). Evolving Strategies Using Oligonucleotides for DM1. [Link]

  • Klein, A. F., et al. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. In: Methods in Molecular Biology, vol 2056. Humana, New York, NY. [Link]

  • CGTLive. (2024). ASO Fast Tracked for Myotonic Dystrophy. [Link]

  • CGTLive. (2023). Hold Lifted on ASO for Myotonic Dystrophy Type 1, Trial to Initiate in the US. [Link]

  • Thornton, C. A., et al. (2023). Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial. The Lancet Neurology, 22(3), 218-228. [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • Myotonic Dystrophy Foundation. (2019). Targeting Toxic RNA in DM1 with a Small Molecule Drug. [Link]

  • Klein, A. F., et al. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Methods in Molecular Biology, 2056, 203-215. [Link]

  • Myotonic Dystrophy Foundation. (2019). Methods in Molecular Biology: DM Methodology. [Link]

  • No authors listed. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Methods in molecular biology (Clifton, N.J.). [Link]

  • Klein, A. F., et al. (2020). FISH Protocol for Myotonic Dystrophy Type 1 Cells. Methods in Molecular Biology, 2056, 203-215. [Link]

  • Osaka University Co-creation Bureau. (2022). Small molecule drug for myotonic dystrophy type 1 (DM1). [Link]

  • Matsumoto, J., et al. (2020). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model. Chemistry – A European Journal, 26(63), 14305-14309. [Link]

  • Kovtunenko, V. O., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(1), 1-11. [Link]

  • Ang, C. H., et al. (2017). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods, 118-119, 64-74. [Link]

  • ResearchGate. (n.d.). JM608 and JM642 rescued the mis-splicing in the C2C12 DM1 cell model. [Link]

  • D'Addario, J. C., et al. (2022). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Biochemistry, 61(15), 1581-1589. [Link]

  • ResearchGate. (n.d.). Anticancer activity (IC50) of selected compounds 4 and 13 and... [Link]

  • W-A. G. A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 1. [Link]

  • Angelbello, A. J., et al. (2019). Precise small-molecule cleavage of an r(CUG) repeat expansion in a myotonic dystrophy mouse model. Proceedings of the National Academy of Sciences, 116(16), 7789-7794. [Link]

  • Chen, Y., et al. (2013). A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor. Journal of Visualized Experiments, (78), e50599. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds (μM). [Link]

  • ResearchGate. (n.d.). JM642 disrupted ribonuclear foci in DM1 myoblasts. FISH showing foci in... [Link]

  • Angelbello, A. J., et al. (2019). Precise small-molecule cleavage of an r(CUG) repeat expansion in a myotonic dystrophy mouse model. Proceedings of the National Academy of Sciences, 116(16), 7789-7794. [Link]

  • Warf, M. B., et al. (2009). Pentamidine reverses the splicing defects associated with myotonic dystrophy. Proceedings of the National Academy of Sciences, 106(44), 18551-18556. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • University of Leicester. (n.d.). Surface plasmon resonance. [Link]

  • Swindall, A. F., et al. (2021). Targeted splice sequencing reveals RNA toxicity and therapeutic response in myotonic dystrophy. Nucleic Acids Research, 49(2), 1017-1031. [Link]

  • Jahromi, A. H., et al. (2014). Modifications to toxic CUG RNAs induce structural stability, rescue mis-splicing in a myotonic dystrophy cell model and reduce toxicity in a myotonic dystrophy zebrafish model. Nucleic Acids Research, 42(18), 11506-11516. [Link]

  • Siboni, R. B., et al. (2019). Furamidine rescues myotonic dystrophy type I associated mis-splicing through multiple mechanisms. Scientific Reports, 9(1), 468. [Link]

  • Cerro-Tellez, E., et al. (2024). AntimiR treatment corrects myotonic dystrophy primary cell defects across several CTG repeat expansions with a dual mechanism of action. Science Advances, 10(41), eado3104. [Link]

  • Furling, D., et al. (2012). Misregulation of alternative splicing and microRNA processing in DM1 pathogenesis. Neuromuscular Disorders, 22(12), 1021-1029. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6245. [Link]

  • ResearchGate. (n.d.). JM642 rescued splicing defects in (a) Clcn1 and (b) Atp2a1 pre-mRNAs in... [Link]

  • Dyne Therapeutics. (2024). Initial Data from the ACHIEVE Trial of DYNE-101 in Adults with Myotonic Dystrophy Type 1 (DM1). [Link]

  • Myotonic Dystrophy Foundation. (n.d.). RNA Toxicity. [Link]

Sources

Safety Operating Guide

1,3-Diaminoisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 1,3-Diaminoisoquinoline

Core Principles of Disposal: Hazard Assessment

This compound and related aromatic amines are biologically active compounds that can pose significant health and environmental risks.[1][2] Many are classified as toxic, potential carcinogens, and harmful to aquatic ecosystems.[2][3] The primary goal of this disposal protocol is to prevent the release of this chemical into the environment and to mitigate exposure risks for laboratory personnel.

Disposal must never involve drains or standard trash receptacles.[4][5] Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), mandate that such hazardous materials be managed through a licensed disposal service.[6]

Summary of Potential Hazards (Based on Structurally Related Aromatic Amines):

Hazard TypeDescriptionPotential ConsequencesSupporting Sources
Acute Toxicity Harmful if swallowed and toxic or fatal in contact with skin.[7][8]Ingestion or skin absorption can lead to serious illness or death.[7],,[8]
Skin & Eye Irritation Causes skin irritation and serious eye irritation or damage.[7][9]Direct contact can result in chemical burns, rashes, and severe eye injury.[7],,[9]
Carcinogenicity/Mutagenicity Aromatic amines as a class are a matter of concern for carcinogenicity and mutagenicity.[1][2]Long-term or repeated exposure may increase the risk of cancer and genetic defects.[1],[2]
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[3][7]Improper disposal can contaminate water sources, harming fish and other aquatic organisms.[7],[3]

Immediate Safety & Handling: Pre-Disposal Checklist

Before beginning any waste collection, ensure all safety measures are in place. This protocol is a self-validating system; adherence to these initial steps is critical for the safety of the entire procedure.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of dusts or vapors.[10]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.[11]

    • Eye/Face Protection : Wear tightly fitting safety goggles and/or a face shield.[9]

    • Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat. Ensure there is no exposed skin.[12]

    • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[13]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting, storing, and disposing of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents potentially violent reactions between incompatible chemicals.[5][14]

  • Solid Waste : Collect all dry materials contaminated with this compound. This includes:

    • Unused or expired solid compound.

    • Contaminated weighing papers, pipette tips, and gloves.

    • Spill cleanup materials. Place these items in a dedicated, compatible hazardous waste container.[10]

  • Liquid Waste : Collect all solutions containing this compound in a separate, leak-proof hazardous waste container suitable for liquids.[4]

  • Crucial Directive : Do not mix this compound waste with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[14][15]

Step 2: Container Selection and Labeling

The waste container serves as the primary barrier against environmental release. Its selection and labeling must be precise.

  • Container Requirements :

    • Must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[14][16]

    • Must be free from damage and able to be securely sealed to be leak-proof.[4][6]

  • Labeling Protocol :

    • Affix a completed EHS-provided hazardous waste label to the container before adding any waste.[4]

    • The label must clearly state:

      • The words "Hazardous Waste ".[12]

      • The full chemical name: "This compound ". Do not use abbreviations.[4]

      • An accurate accounting of all contents, including solvents and their percentages.[4]

      • The date the first waste was added to the container (accumulation start date).[4]

Step 3: Waste Accumulation and Storage

Waste must be stored in a designated and controlled location pending pickup.

  • Satellite Accumulation Area (SAA) : All laboratories that generate hazardous waste must establish an SAA.[5] This is a designated area at or near the point of generation.

  • Storage Conditions :

    • Keep waste containers securely closed at all times, except when adding waste.[4][5]

    • Store liquid waste containers within a secondary containment bin to catch any potential leaks.[4][6]

    • Store in a cool, well-ventilated area away from heat sources and incompatible materials.[14]

    • Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[4]

Step 4: Scheduling Professional Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS : Once a waste container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), contact your institution's EHS office to schedule a waste pickup.[6][17]

  • Licensed Disposal Vendor : Your EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all regulations.[14][15] The most common disposal method is controlled incineration at a permitted facility.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound A Waste Generation (this compound) B Is waste solid or liquid? A->B C1 Collect in dedicated SOLID waste container B->C1 Solid C2 Collect in dedicated LIQUID waste container B->C2 Liquid D Label Container: 'Hazardous Waste' 'this compound' Full Contents & Date C1->D C2->D E Store in designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment for liquid waste E->F G Container full or max time reached? F->G H Contact EHS Office to schedule pickup G->H Yes I Professional Disposal via Licensed Vendor H->I J Disposal Complete I->J

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Diaminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 1,3-Diaminoisoquinoline is foundational to scientific advancement. This compound and its derivatives have shown potential in therapeutic research, including studies related to myotonic dystrophy type 1.[1][2] However, realizing this potential requires an unwavering commitment to safety. The chemical structure, an aromatic amine based on an isoquinoline scaffold, demands a rigorous and well-understood personal protective equipment (PPE) protocol.

This guide provides essential, field-proven safety and logistical information for handling this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your research, and your environment.

Hazard Assessment: The "Why" Behind the Protection

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure as a quinoline derivative and an aromatic amine provides a strong basis for hazard assessment. Analogous compounds are known to be:

  • Harmful if swallowed .

  • Toxic or fatal in contact with skin .[3]

  • Causes of serious skin and eye irritation or damage .[4][5]

  • Potentially harmful if inhaled , especially in powdered form.[6][7]

Therefore, the primary routes of exposure we must guard against are dermal contact, ocular contact, and inhalation. Our PPE strategy is designed to create a complete barrier against these risks.

Core Protective Equipment: A Multi-Layered Defense

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8] The following table summarizes the minimum PPE required for this work.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene Gloves (Double-gloved recommended)Provides a primary barrier against skin contact.[8] Aromatic amines can be readily absorbed through the skin. Double-gloving provides an extra layer of security against tears and permeation. Always inspect gloves for degradation or punctures before use.[7]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 approved)Protects eyes from accidental splashes of solutions or contact with airborne powder.[9][10] Standard safety glasses are insufficient as they do not provide a seal around the eyes.Primary
Body Protection Flame-Resistant (FR) Laboratory CoatProtects skin and personal clothing from contamination.[9] The coat should be fully buttoned with sleeves rolled down.[10]Primary
Face Protection Face ShieldRequired over chemical splash goggles when there is a heightened risk of splashes, such as during bulk transfers, preparing concentrated solutions, or during highly exothermic reactions.[8][9]Secondary

Respiratory Protection: Task-Dependent Necessity

While working in a fume hood is the primary engineering control, certain tasks may require an additional layer of respiratory protection.

  • Handling Solid/Powdered Form: When weighing or transferring the solid compound, fine particulates can become airborne. In these situations, an N95-rated (or higher) particulate respirator is necessary to prevent inhalation.[8]

  • Handling Volatile Solutions: If working with solutions where vapors may be generated (e.g., during heating or sonication), an air-purifying respirator equipped with organic vapor cartridges may be required.[8]

The use of a respirator requires proper fit-testing and training to be effective.[9]

Integrated Safety Workflow

A systematic approach is critical for ensuring safety at every stage of handling. The following workflow diagram illustrates the key decision points and actions required.

G cluster_prep Preparation cluster_op Operation cluster_post Post-Operation A 1. Assess Hazards (Review SDS of Analogues) B 2. Select Task-Specific PPE (Solid vs. Liquid) A->B Identify Risks C 3. Inspect PPE for Damage B->C Gather Equipment D 4. Don PPE (Correct Sequence) C->D Proceed if OK E 5. Handle Chemical (Inside Fume Hood) D->E Enter Work Area F 6. Doff PPE (Avoid Contamination) E->F Complete Work G 7. Segregate Waste (Contaminated vs. Non) F->G Prevent Spread I 9. Wash Hands Thoroughly F->I H 8. Dispose of as Hazardous Waste G->H

Caption: Standard workflow for handling this compound.

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure. Cross-contamination during the removal of PPE is a common and avoidable mistake.

Experimental Protocol: Donning PPE
  • Wash Hands: Begin with clean, dry hands.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.[11]

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Respiratory Protection (if required): Perform a seal check to ensure your respirator is fitted correctly.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield (if required): Place the face shield over the goggles.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat. This creates a seal to protect your wrists.

Experimental Protocol: Doffing PPE (The Clean Removal)

This sequence is designed to move from most contaminated to least contaminated, preventing contact with the hazardous material.

  • Inspect Outer Gloves: Before starting, inspect your outer gloves for any visible contamination.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.[7]

  • Remove Face Shield/Goggles: Handle by the strap or sides. Remove by pulling away from your face. Place in a designated area for decontamination.

  • Remove Laboratory Coat: Unbutton the coat. Roll it forward and down off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the designated container for lab apparel.

  • Remove Respirator (if worn): Remove the respirator without touching the front.

  • Remove Inner Gloves: With one bare hand, slide your finger under the wrist of the remaining glove on the other hand and peel it off, turning it inside out. With the now-ungloved hand, slide your finger under the remaining glove and peel it off. Dispose of them in the hazardous waste container.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11][12]

Disposal Plan

All single-use PPE (gloves, disposable respirators) that has come into contact with this compound must be considered hazardous waste.

  • Collection: Use a clearly labeled, sealed hazardous waste container located in the immediate work area.[8]

  • Disposal: Follow your institution's specific guidelines for chemical waste disposal. Do not mix with regular trash.[5]

By adhering to these detailed protocols, you build a system of safety that is both robust and reliable, allowing you to focus on your critical research with confidence and security.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Fisher Scientific. Safety Data Sheet for 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate.
  • Sigma-Aldrich. Safety Data Sheet for a hazardous chemical substance.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific. Safety Data Sheet for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide.
  • U.S. Environmental Protection Agency. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • Fisher Scientific. Safety Data Sheet for 2,5-Diamino-3-iodopyridine.
  • Fisher Scientific. Safety Data Sheet for 3,4-Diaminopyridine.
  • TCI Chemicals. Safety Data Sheet for 1,3-Diiminoisoindoline.
  • Thermo Fisher Scientific. Safety Data Sheet for Isoquinoline.
  • Sigma-Aldrich. Safety Data Sheet for a flammable and toxic liquid.
  • Fisher Scientific. Safety Data Sheet for Quinoline.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Sigma-Aldrich. Safety Data Sheet for a flammable and harmful liquid.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory.
  • PozeSCAF. Chemistry Lab Safety Rules.
  • CUNY Queensborough Community College. Safety rules and procedures for students in chemistry laboratory courses.
  • National Center for Biotechnology Information (NCBI). The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.
  • PubMed. The Dimeric Form of this compound Derivative Rescued the Mis-splicing of Atp2a1 and Clcn1 Genes in Myotonic Dystrophy Type 1 Mouse Model.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diaminoisoquinoline
Reactant of Route 2
Reactant of Route 2
1,3-Diaminoisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.